Cycloheptanemethylamine
Description
Properties
IUPAC Name |
cycloheptylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c9-7-8-5-3-1-2-4-6-8/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQEOHEZKVYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196188 | |
| Record name | Cycloheptylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4448-77-5 | |
| Record name | Cycloheptanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4448-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEPTYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T955W3JLU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Cycloheptanemethylamine
Introduction
Cycloheptanemethylamine (CAS No. 4448-77-5), a primary amine featuring a seven-membered cycloalkane ring, is a versatile building block in modern chemistry.[1] Its utility spans the development of agrochemicals, pharmaceutical intermediates, and dyestuffs.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a foundational necessity. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and safety protocols.[2][3]
This guide provides an in-depth analysis of the core physical characteristics of this compound. Moving beyond a simple tabulation of data, we will explore the causality behind experimental choices for determining these properties, address discrepancies in reported literature values, and outline standardized protocols. This approach is designed to equip the laboratory professional with the field-proven insights necessary for effective and safe utilization of this compound.
Chemical Identity
A precise understanding of a compound begins with its fundamental identifiers. These data points are critical for accurate documentation, database searches, and regulatory compliance.
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in both laboratory and biological systems. For drug development professionals, parameters like solubility and density are critical predictors of a candidate's pharmacokinetic profile.[1][2] For the synthetic chemist, properties such as boiling point and flash point are paramount for purification and safe handling.[3]
The following table summarizes the key physical properties of this compound as reported in scientific and commercial literature.
| Property | Reported Value(s) | Source(s) |
| Physical State | Liquid at standard conditions | [1] |
| Boiling Point | 98-101 °C @ 35 mmHg (4.67 kPa) 102.5 °C @ 35 Torr (4.67 kPa) | [1][4] [2] |
| Density | 0.884 g/cm³ 0.8893 g/cm³ @ 25 °C | [1] [2] |
| Refractive Index | 1.474 1.456 | [1][4] [2] |
| Flash Point | 70 °C (158 °F) [Closed Cup] 51.7 ± 13.3 °C | [1][4] [2] |
| Water Solubility | Poorly miscible or difficult to mix | [1][2][4] |
| Sensitivity | Air Sensitive | [1][4] |
Analysis of Physicochemical Data and Discrepancies
As a Senior Application Scientist, it is crucial to recognize that literature values for physical properties are not always absolute. The variances observed in the table above are common and highlight the importance of critical data evaluation.
Trustworthiness through Scrutiny: The discrepancies in boiling point, density, refractive index, and flash point likely stem from two primary factors:
-
Sample Purity: The presence of impurities, even in small amounts, can significantly alter a compound's physical properties.[5][8] For instance, a more volatile impurity would lower the observed boiling point and flash point, while a less volatile, denser impurity could elevate the density. The designation of ">98%" purity by some suppliers indicates the potential for up to 2% of other substances to be present.[4]
-
Experimental Conditions: Minor variations in experimental setup can lead to different results. Boiling point is highly dependent on pressure, and while the reported values are at a reduced pressure of 35 mmHg/Torr, slight inaccuracies in pressure measurement can shift the temperature reading.[9] Similarly, refractive index and density are temperature-dependent; the value of 0.8893 g/cm³ is specified at 25 °C, while others may have been measured at ambient or other standard temperatures.[2]
Expertise in Application: When utilizing this compound in a sensitive application, such as quantitative structure-activity relationship (QSAR) modeling or formulation development, it is best practice to experimentally verify the properties of the specific batch in use. For routine synthetic applications, the provided ranges offer a reliable guide for process design (e.g., setting distillation parameters).
Standardized Experimental Protocols
To ensure data reliability and reproducibility, standardized methods are employed for the determination of physical properties. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[10]
Determination of Boiling Point (OECD Guideline 103)
The boiling point is a critical parameter for distillation-based purification and for assessing a substance's volatility.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since this compound's boiling point is determined at reduced pressure to prevent potential decomposition at higher temperatures, a dynamic method is often employed.
Step-by-Step Methodology (Dynamic Method):
-
Apparatus Setup: A sample of the liquid is placed in a heating tube equipped with a thermometer and a capillary tube for introducing an inert gas (e.g., nitrogen) below the liquid surface. The system is connected to a manometer and a vacuum pump.
-
Pressure Adjustment: The pressure within the apparatus is reduced to the desired level (e.g., 35 mmHg).
-
Heating: The sample is heated gently with constant stirring.
-
Observation: A fine stream of gas bubbles is passed through the liquid. The temperature at which a continuous stream of bubbles emerges from the capillary is recorded along with the corresponding pressure.
-
Data Recording: This process is repeated across a range of pressures to establish a vapor pressure curve. The boiling point at a specific pressure is the temperature at which the measured vapor pressure equals that pressure.[5][9]
Causality: This method is chosen for its precision and its applicability to determining vapor pressure simultaneously. It avoids localized overheating, which can be an issue with simpler distillation methods, providing a more accurate equilibrium temperature.[5]
Determination of Density (OECD Guideline 109)
Density is a fundamental physical property used for substance characterization and for converting mass to volume.
Principle: Density is the mass of a substance per unit volume ( kg/m ³ or g/cm³).[6][11] For liquids like this compound, an oscillating densitometer is a precise and common method.
Step-by-Step Methodology (Oscillating Densitometer):
-
Calibration: The instrument, which contains a U-shaped oscillating tube, is calibrated using two substances of known density, typically dry air and pure water.
-
Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the thermostatically controlled tube (e.g., set to 25.0 ± 0.1 °C).
-
Measurement: The instrument electronically excites the tube, causing it to oscillate. The frequency of this oscillation is dependent on the total mass of the tube and its contents.
-
Calculation: The instrument measures the oscillation period and, based on the calibration data, calculates the density of the sample.[6][11]
Causality: This method is highly accurate, requires only a small sample volume, and allows for precise temperature control, which is critical as density is temperature-dependent.[12]
Determination of Refractive Index (ASTM D1747)
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.
Principle: Refractive index is the ratio of the velocity of light in a vacuum (or air) to its velocity in the substance.[4][13] It is typically measured using a refractometer (e.g., an Abbé refractometer).
Step-by-Step Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Temperature Control: The prisms of the refractometer are brought to a constant, specified temperature (e.g., 20.0 °C) using a circulating water bath.
-
Sample Application: A few drops of this compound are placed on the surface of the lower prism.
-
Measurement: The prisms are closed, and the user looks through the eyepiece, adjusting the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.[13][14]
Causality: The choice of a high-quality refractometer with precise temperature control is paramount because the refractive index is sensitive to both temperature and the wavelength of light used (typically the sodium D-line, 589 nm). This method is rapid, non-destructive, and highly sensitive to impurities.[15]
Integrated Characterization Workflow
The determination of physical properties should follow a logical sequence. For a novel or newly received compound, a systematic workflow ensures that all critical data is captured efficiently and safely.
Caption: Workflow for the physical characterization of this compound.
Conclusion
The physical properties of this compound are defining characteristics that are indispensable for its safe handling, effective application, and successful integration into drug discovery and development pipelines. As demonstrated, the reported values can vary, underscoring the necessity for a scientist to approach literature data with a critical perspective and to understand the standardized protocols behind their determination. By grounding experimental work in robust, validated methodologies such as the OECD and ASTM guidelines, researchers can ensure the integrity of their results and accelerate their research and development objectives.
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ECHEMI. Buy this compound from Conier Chem&Pharma Limited.
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OECD (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1.
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ASTM International. (2019). D1747-99(2019) Standard Test Method for Refractive Index of Viscous Materials.
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Wikipedia. OECD Guidelines for the Testing of Chemicals.
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Raytor. (2025). How Drug Physical and Chemical Properties Impact Effectiveness.
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Cycloheptanemethylamine chemical structure and IUPAC name.
An In-Depth Technical Guide to Cycloheptanemethylamine
Introduction
This compound, a primary amine featuring a seven-membered cycloalkane ring, serves as a crucial building block in various chemical syntheses.[1] Its unique structural combination of a flexible, medium-sized cycloheptyl ring and a reactive aminomethyl group makes it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical structure, properties, a robust synthetic protocol, and its applications, particularly within the pharmaceutical and agrochemical industries.[1] Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and molecular architecture.
IUPAC Name and Synonyms
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is cycloheptylmethanamine .[2] It is also commonly referred to by several synonyms in commercial and research contexts, including:
-
This compound[2]
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are used:
| Identifier | Value | Source |
| CAS Number | 4448-77-5 | [1][2][3][4] |
| Molecular Formula | C₈H₁₇N | [1][2][3][4] |
| Molecular Weight | 127.23 g/mol | [1][2] |
| InChI Key | CAOQEOHEZKVYOJ-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1CCCC(CC1)CN | [1][2] |
Structural Elucidation
This compound consists of a cycloheptane ring bonded to a methylene group (-CH₂-), which is in turn attached to an amino group (-NH₂). The seven-membered ring is not planar and exists in a dynamic equilibrium of several conformations, most notably the twist-chair and twist-boat forms. This conformational flexibility can be a critical factor in its interaction with biological targets in drug discovery applications. The primary amine group provides a site for a wide array of chemical reactions.
Caption: 2D representation of Cycloheptylmethanamine structure.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a combustible, air-sensitive liquid that is poorly miscible with water.[1][4]
| Property | Value |
| Appearance | Liquid |
| Density | 0.884 - 0.889 g/cm³ |
| Boiling Point | 98-101 °C at 35 mmHg[1][5] |
| Flash Point | 70 °C (158 °F)[1][5] |
| Refractive Index | 1.474[1][5] |
| Water Solubility | Not miscible or difficult to mix[1][3][4] |
| pKa | 10.27 ± 0.29 (Predicted)[5] |
Synthesis and Purification
While various synthetic routes can be envisioned, a common and reliable method for preparing primary amines like this compound is the reduction of the corresponding nitrile. This section details a representative protocol for the synthesis of this compound from cycloheptanecarbonitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.
Causality Behind Experimental Choices
-
Choice of Precursor: Cycloheptanecarbonitrile is a readily available starting material. The nitrile group (-C≡N) is an excellent substrate for reduction to a primary amine (-CH₂NH₂).
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity and efficiency in reducing nitriles. It provides a clean, high-yield conversion to the corresponding primary amine. Alternative reagents like catalytic hydrogenation could be used, but LiAlH₄ is often preferred for lab-scale synthesis due to its simplicity of use.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because it is inert to LiAlH₄ and effectively dissolves the starting nitrile. The anhydrous condition is critical as LiAlH₄ reacts violently with water.
-
Work-up Procedure: The sequential addition of water and sodium hydroxide solution is a standard Fieser work-up method. This procedure safely quenches the excess LiAlH₄ and precipitates the aluminum salts as a granular solid, which can be easily filtered off, simplifying the purification of the final product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Reduction of Cycloheptanecarbonitrile
Safety Note: This procedure involves highly reactive and flammable reagents. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be oven-dried to ensure anhydrous conditions.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: Suspend 1.2 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Addition of Nitrile: Dissolve 1.0 equivalent of cycloheptanecarbonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours to ensure complete conversion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas. Following the water, add a 15% aqueous sodium hydroxide solution, followed by more water (typically in a 1:1:3 ratio of LiAlH₄ (g) : H₂O (mL) : 15% NaOH (mL) : H₂O (mL)).
-
Isolation: Stir the resulting mixture for 30 minutes until a white, granular precipitate of aluminum salts forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.
-
Purification: Combine the filtrate and washes. Remove the solvent using a rotary evaporator. The resulting crude amine can be purified by distillation under reduced pressure (e.g., 98-101 °C at 35 mmHg) to yield pure this compound.[1]
Applications in Research and Drug Development
This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules.[1] Its applications span several industries:
-
Pharmaceutical Intermediates: The cycloheptyl moiety can enhance the lipophilicity of a drug candidate, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine serves as a handle for introducing the cycloheptylmethyl group into a larger molecule or for building further complexity. It is a building block for creating compounds that may be explored for therapeutic applications in areas like cardiovascular and cancer research.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides where the cycloheptyl group can tune the biological activity and physical properties of the final product.[1]
-
Dyestuffs: The amine group is a key functional group in the synthesis of various dyes.[1]
The incorporation of cyclic moieties like cycloheptane is a well-established strategy in medicinal chemistry to explore chemical space and optimize lead compounds.[6] The conformational flexibility of the seven-membered ring can allow for an optimal fit into a protein's binding pocket, potentially leading to increased potency and selectivity.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[4]
-
Handling: Handle in a well-ventilated area or fume hood. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles. Avoid contact with skin and eyes and prevent the formation of aerosols.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is air-sensitive and should be stored under an inert atmosphere if possible. Keep away from oxidizing agents and sources of ignition.[1][4]
Conclusion
This compound, or cycloheptylmethanamine, is a versatile primary amine with a distinct seven-membered ring structure. Its well-defined physicochemical properties and the availability of straightforward synthetic routes make it a valuable building block for researchers in organic synthesis. Its primary utility lies in its role as an intermediate for creating novel molecules in the pharmaceutical, agrochemical, and dyestuff industries, where its unique structural features can be leveraged to modulate biological activity and physical characteristics. Proper handling and storage are essential due to its corrosive and air-sensitive nature.
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Introduction to Cycloheptanemethylamine
An In-Depth Technical Guide to Cycloheptanemethylamine: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of this compound, a versatile primary amine with significant applications in pharmaceutical and chemical synthesis. Central to its identity is the Chemical Abstracts Service (CAS) number 4448-77-5.[1][2][3][4][5] This guide details its physicochemical properties, outlines a standard synthesis protocol, discusses critical analytical characterization techniques, and explores its current and potential applications for researchers, scientists, and professionals in drug development.
This compound, systematically named (cycloheptyl)methanamine, is an organic compound characterized by a cycloheptyl group attached to a methylamine moiety.[1][5] Its unique seven-membered cycloalkane structure imparts specific steric and conformational properties that distinguish it from analogues like cyclohexanemethylamine, influencing its reactivity and biological activity.[1][6] With the molecular formula C8H17N and a molecular weight of 127.23 g/mol , this compound serves as a crucial building block in the synthesis of more complex molecules.[1][2][5] It is primarily utilized as an intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. These properties dictate the conditions required for its handling, storage, and reactions.
| Property | Value | Source(s) |
| CAS Number | 4448-77-5 | [1][2][3][4][5] |
| IUPAC Name | (cycloheptyl)methanamine | [1][5] |
| Molecular Formula | C8H17N | [1][2][3][4][5] |
| Molecular Weight | 127.23 g/mol | [1][2][3][4][5] |
| Boiling Point | 98-101 °C at 35 mmHg | [1][3] |
| Density | 0.884 g/cm³ | [1][3] |
| Refractive Index | 1.474 | [1][3] |
| Flash Point | 70 °C (158 °F) | [1][3] |
| Water Solubility | Not miscible or difficult to mix | [1][2][3] |
| Sensitivity | Air sensitive | [1][3] |
| InChI Key | CAOQEOHEZKVYOJ-UHFFFAOYSA-N | [1][2][5] |
Synthesis Methodology: Reductive Amination
One of the most common and reliable methods for synthesizing this compound is through the reductive amination of cycloheptanecarboxaldehyde. This method is favored for its efficiency and control over the reaction process.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from cycloheptanecarboxaldehyde. The causality for each step is explained to provide a deeper understanding of the process.
Materials:
-
Cycloheptanecarboxaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, and addition funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanecarboxaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Rationale: The reaction is performed at a reduced temperature to control the exothermic nature of the imine formation and subsequent reduction, minimizing side reactions.
-
-
Imine Formation: Slowly add a 7N solution of ammonia in methanol (1.5 equivalents) to the flask. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Rationale: The ammonia reacts with the aldehyde to form an intermediate imine. Using an excess of ammonia drives the equilibrium towards the formation of the imine.
-
-
Reduction: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (1.2 equivalents) in methanol and add it dropwise to the reaction mixture over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the imine to the desired primary amine without affecting other functional groups. The slow addition controls the rate of reaction and hydrogen gas evolution.
-
-
Work-up and Extraction: Carefully quench the reaction by adding deionized water. Remove the methanol under reduced pressure. Add dichloromethane (DCM) to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Rationale: Quenching deactivates any remaining reducing agent. The product is more soluble in the organic solvent (DCM) than in water, allowing for its separation and extraction.
-
-
Drying and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by fractional distillation under reduced pressure.[1]
-
Rationale: Anhydrous sodium sulfate removes residual water from the organic phase. Distillation under reduced pressure is crucial as it allows the product to boil at a lower temperature, preventing thermal decomposition.[1]
-
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, several analytical techniques are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for confirming the structure. ¹H NMR will show characteristic signals for the amine protons and the protons on the cycloheptane ring, while ¹³C NMR will verify the carbon backbone.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition by identifying the molecular ion peak.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the N-H bonds of the primary amine group, which typically show characteristic stretches in the 3300-3500 cm⁻¹ region.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the final product and identifying any potential impurities that may affect its properties, such as boiling point.[1]
Applications in Research and Development
This compound's structural features make it a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Intermediates: It serves as a scaffold in the synthesis of active pharmaceutical ingredients (APIs). Research has explored its derivatives in the context of cardiovascular and cancer research.[1] For instance, some studies suggest its potential to modulate adenosine receptors and exhibit cytotoxicity against certain cancer cell lines.[1] The discovery of C-(1-aryl-cyclohexyl)-methylamines as inhibitors of dipeptidyl peptidase IV (DPP IV) for anti-diabetic therapies highlights the utility of similar amine scaffolds in drug discovery.[7]
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the cycloheptyl group can influence the molecule's bioavailability and efficacy.[1][8]
-
Dyestuffs: It is also employed as an intermediate in the synthesis of various dyes.[1]
Safety and Handling
This compound is classified as a combustible and corrosive liquid that can cause severe skin burns and eye damage.[3][9] It is also air-sensitive and should be handled with appropriate precautions.[1][3]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[1][9]
-
Spill Management: In case of a spill, remove all ignition sources and absorb the spill with an inert, non-combustible material.[10]
Conclusion
This compound (CAS No. 4448-77-5) is a key chemical intermediate with a well-defined profile of properties, synthesis routes, and applications. Its unique seven-membered ring structure provides a valuable platform for the development of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in research and development.
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An In-Depth Technical Guide to the Synthesis of Cycloheptanemethylamine from Cycloheptanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloheptanemethylamine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. The synthesis of this primary amine from the readily available starting material, cycloheptanone, is a critical transformation for which several synthetic routes have been established. This technical guide provides a comprehensive overview and detailed analysis of the three primary methodologies for this conversion: direct reductive amination, synthesis via a cycloheptanone oxime intermediate, and the Leuckart reaction. Each pathway is examined from a mechanistic standpoint, with an emphasis on the causality behind experimental choices. Detailed, step-by-step protocols, quantitative data, and a comparative analysis are provided to enable researchers to select and implement the most suitable method for their specific laboratory context and project requirements.
Introduction
The cycloheptyl moiety is a key structural feature in a variety of therapeutic agents, imparting unique conformational properties that can influence biological activity and pharmacokinetic profiles. The synthesis of this compound from cycloheptanone represents a fundamental transformation in accessing this important amine. The choice of synthetic route can significantly impact yield, purity, scalability, and the overall efficiency of the drug discovery and development process. This guide is intended to serve as a practical resource for chemists, providing the necessary technical details to navigate the synthesis of this crucial intermediate.
Direct Reductive Amination
Direct reductive amination is a highly efficient and widely employed one-pot method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds through the in-situ formation of an imine intermediate from cycloheptanone and ammonia, which is then immediately reduced to this compound. The key to a successful direct reductive amination is the use of a reducing agent that selectively reduces the imine in the presence of the starting ketone.
Mechanistic Overview
The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by ammonia.[3] The subsequent dehydration of the resulting hemiaminal intermediate is also acid-catalyzed, driving the equilibrium towards the formation of the cycloheptylimine. The choice of reducing agent is critical; it must be mild enough not to significantly reduce the starting cycloheptanone but reactive enough to reduce the formed imine.
Synthetic Protocols
Two primary classes of reducing agents are commonly employed for this transformation: hydride reagents and catalytic hydrogenation.
Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for reductive amination due to its selectivity for imines over ketones at neutral to slightly acidic pH.[4][5]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess borohydride.
-
Basify the solution with a concentrated aqueous solution of sodium hydroxide (e.g., 6 M NaOH) to a pH > 11.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation under reduced pressure.
Catalytic hydrogenation offers a greener and often higher-yielding alternative to hydride reagents, using molecular hydrogen as the reductant in the presence of a metal catalyst.[6][7] Nickel, rhodium, and palladium-based catalysts are commonly used.[6]
Experimental Protocol:
-
To a high-pressure reactor (autoclave), add cycloheptanone (1.0 eq.), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of a supported metal catalyst (e.g., 5-10 mol% of Raney Nickel or Rh/C).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce ammonia into the reactor, either as a gas or as a solution in the reaction solvent. An excess of ammonia is typically used to favor the formation of the primary amine.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake or by analyzing aliquots of the reaction mixture.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.[8][9]
Synthesis via Cycloheptanone Oxime
This two-step approach involves the initial conversion of cycloheptanone to cycloheptanone oxime, followed by the reduction of the oxime to the desired primary amine. This method is a reliable alternative to direct reductive amination, particularly when control over the reaction is critical.
Mechanistic Overview
The first step is the condensation of cycloheptanone with hydroxylamine, typically in the presence of a base, to form the cycloheptanone oxime.[3] The subsequent reduction of the C=N-OH group to a CH-NH₂ group can be achieved using various reducing agents.
Synthetic Protocols
Experimental Protocol: [3]
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) in a mixture of ethanol and water.
-
Add cycloheptanone (1.0 eq.) to the solution and stir the mixture at room temperature.
-
The reaction is typically complete within a few hours, and the product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the reaction mixture with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude cycloheptanone oxime, which can often be used in the next step without further purification.
The reduction of the oxime can be accomplished using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10]
Experimental Protocol (using LiAlH₄):
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cycloheptanone oxime (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with fresh solvent.
-
Combine the filtrate and washings, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify by distillation under reduced pressure.
Experimental Protocol (Catalytic Hydrogenation): [10][11]
-
In a high-pressure reactor, dissolve cycloheptanone oxime (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Platinum oxide).
-
Pressurize the reactor with hydrogen gas (e.g., 20-50 bar).
-
Heat the mixture with stirring to the desired temperature (e.g., 50-80 °C).
-
After the reaction is complete (cessation of hydrogen uptake), cool the reactor, vent, and filter off the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting amine by distillation.
The Leuckart Reaction
The Leuckart reaction is a classical method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][12][13] This reaction is typically performed at high temperatures.
Mechanistic Overview
The reaction proceeds by the initial formation of an N-formyl derivative through the reaction of cycloheptanone with formamide or the components of ammonium formate. This intermediate is then reduced by formic acid (present in the reaction mixture) to give N-formylthis compound. Subsequent acid or base-catalyzed hydrolysis of the formamide yields the final primary amine.[12][14]
Synthetic Protocol
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, combine cycloheptanone (1.0 eq.) with a significant excess of ammonium formate (e.g., 5-10 eq.).
-
Heat the mixture to a high temperature (typically 160-185 °C) for several hours.[13] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and add an aqueous solution of a strong acid (e.g., concentrated hydrochloric acid).
-
Reflux the acidic mixture for several hours to hydrolyze the intermediate N-formylthis compound.
-
Cool the solution and make it strongly basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts, remove the solvent, and purify the this compound by distillation.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Reductive Amination (Hydride) | Direct Reductive Amination (Catalytic) | Synthesis via Oxime | Leuckart Reaction |
| Reagents | NaBH₃CN, NH₄OAc | H₂, NH₃, Metal Catalyst (e.g., Ni, Rh) | 1. NH₂OH·HCl, Base 2. LiAlH₄ or H₂/Catalyst | Ammonium formate or Formamide, HCOOH |
| Reaction Conditions | Mild (room temp.), slightly acidic | Elevated temp. and pressure (80-120 °C, 10-50 bar) | Step 1: Mild Step 2: Varies (0 °C to reflux) | High temp. (160-185 °C) |
| Yield | Moderate to Good | Good to Excellent | Good to Excellent | Moderate to Good |
| Advantages | One-pot, good selectivity, mild conditions | High atom economy, "greener" process, high yields | Well-defined intermediates, reliable | Inexpensive reagents, one-pot for formamide formation |
| Disadvantages | Use of toxic cyanide reagent, potential for over-alkylation | Requires specialized high-pressure equipment | Two-step process, use of highly reactive LiAlH₄ | High reaction temperatures, potential for side reactions |
Visualization of Synthetic Pathways
Reaction Scheme: Synthesis of this compound
Caption: Overview of the primary synthetic routes from cycloheptanone to this compound.
Experimental Workflow: Direct Reductive Amination using NaBH₃CN
Caption: Step-by-step workflow for the synthesis via direct reductive amination.
Conclusion
The synthesis of this compound from cycloheptanone can be effectively achieved through several robust methods. Direct reductive amination, particularly with catalytic hydrogenation, offers an efficient and environmentally conscious approach suitable for larger-scale synthesis. The use of sodium cyanoborohydride provides a reliable and mild laboratory-scale alternative. The two-step synthesis via the cycloheptanone oxime intermediate offers a high degree of control and is also a very effective method. The Leuckart reaction, while requiring more forcing conditions, remains a viable option, especially when cost of reagents is a primary consideration. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, available equipment, and desired purity of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers in making an informed decision and successfully executing the synthesis of this important amine.
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
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Preparation of Aliphatic Amines by the Leuckart Reaction. Lin Yang, Rongji Dai, Wei Liu and Yulin Deng. [Link]
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cycloheptanone. Organic Syntheses Procedure. [Link]
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Leuckart reaction. Grokipedia. [Link]
- Purification of cyclohexylamine.
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Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. M. Kitamura, D. Lee, S. Hayashi, S. Tanaka, M. Yoshimura. [Link]
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Ellen W. Baxter, Allen B. Reitz. [Link]
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Reductive amination with 5-ethyl-2-methylpyridine borane. Tetrahedron Letters. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Reductive Amination with Borohydride & Borane Reducing Agents. Studylib. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Link]
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reductive amination using ammonium acetate/NaBH4. Powered by XMB 1.9.11. [Link]
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STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
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Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
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Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. [Link]
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Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. ResearchGate. [Link]
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Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]
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Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Abolghasem Moghimi, Shima Faraji, Saeed Taghvaei, Reza Zare. [Link]
- Process for preparation of cyclohexanone oxime.
-
ε-BENZOYLAMINOCAPROIC ACID. Organic Syntheses Procedure. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. PubMed Central. [Link]
- Methylamines purification process.
- Improved method for the synthesis of substituted formylamines and substituted amines.
-
Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]
- Purification of amine reaction mixtures.
- Methylamines purification by distillation and purge.
- Methylamines purification process.
-
Cyclohexanone Oxime Synthesis Notes: Application. Scribd. [Link]
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Cycloheptanemethylamine: An Examination of Its Biological Activity and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Foreword
The exploration of novel chemical entities for therapeutic potential is a cornerstone of modern drug discovery. Small molecules, particularly those with unique structural motifs, often provide a rich starting point for identifying new biological activities and mechanisms of action. Cycloheptanemethylamine, a primary amine featuring a seven-membered cycloalkane ring, presents an interesting scaffold. However, a comprehensive review of the current scientific literature reveals a notable scarcity of in-depth research into its specific biological activities and mechanisms of action. This guide, therefore, serves not as a definitive repository of established knowledge, but as an analysis of the limited available information and a forward-looking perspective on the potential research avenues for this compound. While direct, peer-reviewed evidence is lacking, this document will synthesize information from commercial suppliers and extrapolate potential areas of interest based on the activities of structurally related molecules, with the critical caveat that these remain speculative until experimentally validated.
Chemical and Physical Properties of this compound
This compound is an organic compound with the chemical formula C8H17N and a molecular weight of 127.23 g/mol .[1] Its structure consists of a cycloheptyl group attached to a methylamine moiety.
| Property | Value | Reference |
| CAS Number | 4448-77-5 | [1] |
| Molecular Formula | C8H17N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Boiling Point | 98-101 °C at 35 mmHg | [2] |
| Density | 0.884 g/cm³ | [2] |
The seven-membered ring of this compound provides a degree of conformational flexibility that is distinct from its smaller cyclopentyl and cyclohexyl analogs, which could influence its binding to biological targets.
Postulated Biological Activities
Information regarding the biological activity of this compound is primarily derived from commercial chemical suppliers. It is crucial to note that these claims have not been substantiated in peer-reviewed scientific literature and should be approached with caution.
Potential Interaction with Adenosine Receptors
Some sources suggest that this compound may act as an inhibitor of adenosine receptors.[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.
A case study mentioned by a commercial supplier suggests that this compound may selectively bind to adenosine A2A receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent vasodilation.[2]
Hypothetical Anticancer Activity
There are also preliminary, unverified reports of cytotoxic activity against human leukemia cell lines, specifically HL-60, at concentrations between 10 µM and 50 µM.[2] The proposed mechanism involves cell cycle arrest at the G2/M phase.[2]
Putative Role in Inflammatory and Allergic Responses
Derivatives of this compound have been suggested to have potential applications in treating inflammatory and allergic diseases of the respiratory tract by modulating histamine release from mast cells.[2]
Postulated Mechanisms of Action
The mechanisms through which this compound might exert these biological effects are, at present, hypothetical and based on the presumed targets.
Adenosine A2A Receptor Antagonism and Downstream Signaling
If this compound acts as an antagonist at the adenosine A2A receptor, it would block the binding of endogenous adenosine. A2A receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. An antagonist would therefore be expected to prevent this increase. The reported vasodilatory effect, however, is counterintuitive for a simple antagonist, as A2A receptor agonists are known vasodilators. This suggests a more complex interaction or a different mechanism entirely may be at play.
Caption: Hypothesized Adenosine A2A Receptor Signaling Pathway.
Induction of Apoptosis in Cancer Cells
The suggested cytotoxicity in HL-60 leukemia cells via G2/M phase cell cycle arrest points towards a mechanism involving the cell's internal machinery for division and programmed cell death (apoptosis). Molecules that induce G2/M arrest often do so by interfering with microtubule dynamics or by activating cell cycle checkpoints.
Structure-Activity Relationships of Related Compounds
While data on this compound is sparse, research on other cycloalkylamines may offer some context. For instance, the size and conformation of the cycloalkyl ring can significantly impact the affinity and selectivity of a compound for its target. Studies on cyclohexanol ethylamine scaffolds have led to the discovery of selective norepinephrine reuptake inhibitors, demonstrating that the cycloalkane moiety is a viable component in neuroactive compounds. However, a direct read-across to this compound's activity is not possible without experimental data.
Experimental Protocols for Future Research
To validate the purported biological activities of this compound, a series of well-defined experiments are necessary.
Adenosine Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of this compound at adenosine receptor subtypes.
Protocol:
-
Radioligand Binding Assay:
-
Prepare cell membrane homogenates expressing human adenosine A1, A2A, A2B, and A3 receptors.
-
Incubate the membranes with a known radioligand for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A) in the presence of increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for each receptor subtype.
-
-
cAMP Functional Assay:
-
Use cells expressing the adenosine A2A receptor.
-
Stimulate the cells with an A2A agonist (e.g., CGS 21680) in the presence and absence of varying concentrations of this compound.
-
Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Determine if this compound acts as an antagonist (inhibits agonist-induced cAMP increase) or an agonist/inverse agonist.
-
Caption: Workflow for Adenosine Receptor Characterization.
In Vitro Cytotoxicity and Cell Cycle Analysis
Objective: To assess the anticancer potential of this compound.
Protocol:
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Culture HL-60 cells and other cancer cell lines.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Perform an MTT or CellTiter-Glo assay to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat HL-60 cells with this compound at its IC50 concentration for various time points.
-
Fix the cells and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Conclusion and Future Directions
This compound is a chemical entity with a paucity of publicly available, peer-reviewed data on its biological activity. While preliminary, unverified claims from commercial sources suggest potential interactions with adenosine receptors and cytotoxic effects on cancer cells, these hypotheses require rigorous experimental validation. The unique seven-membered ring structure of this compound makes it an intriguing candidate for further investigation. Future research should focus on systematic in vitro screening to identify its primary biological targets, followed by more in-depth mechanistic studies to elucidate its mode of action. Such studies will be crucial in determining whether this compound or its derivatives hold any promise as therapeutic agents.
References
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Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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The Versatile Scaffold: Unlocking the Research Potential of Cycloheptanemethylamine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Six-Membered Ring
In the landscape of medicinal chemistry and materials science, the relentless pursuit of novel molecular architectures is paramount. While saturated six-membered rings have been a cornerstone of molecular design, the exploration of larger carbocycles, such as the seven-membered cycloheptane ring, offers a gateway to untapped chemical space and unique conformational possibilities. This guide delves into the potential research applications of a seemingly simple yet intriguing building block: Cycloheptanemethylamine. Possessing a flexible seven-membered ring coupled with a reactive primary amine, this compound stands as a versatile scaffold for the synthesis of a new generation of pharmaceuticals, agrochemicals, and advanced materials. This document aims to provide a comprehensive technical overview, grounded in scientific literature and practical insights, to inspire and guide researchers in harnessing the full potential of this unique chemical entity.
Physicochemical Properties and Synthesis of this compound
This compound, with the chemical formula C₈H₁₇N, is a primary amine characterized by a cycloheptyl group attached to a methylamine moiety.[1] A thorough understanding of its physical and chemical properties is fundamental to its application in research.
| Property | Value | Reference |
| CAS Number | 4448-77-5 | [1] |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Boiling Point | 98-101 °C at 35 mmHg | [1] |
| Density | 0.884 g/mL | [1] |
| Solubility | Poorly miscible with water |
The synthesis of this compound can be efficiently achieved through the reductive amination of cycloheptanecarboxaldehyde. This well-established and versatile reaction provides a direct route to the desired primary amine.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the reductive amination of cycloheptanecarboxaldehyde. The key to this transformation is the in situ formation of an imine, which is then reduced to the corresponding amine.
Sources
Cycloheptanemethylamine Derivatives: A Technical Guide to Synthesis, Pharmacological Targeting, and Potential Therapeutic Applications
Abstract
The cycloheptanemethylamine scaffold represents a compelling, yet underexplored, chemical framework in modern drug discovery. Its unique seven-membered ring system offers a distinct conformational profile compared to more common cyclopentyl and cyclohexyl analogs, potentially enabling novel interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and pharmacological evaluation of this compound derivatives. We will delve into two primary areas of therapeutic interest: the development of Norepinephrine Reuptake Inhibitors (NRIs) for neurological disorders and the exploration of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for advancing this promising class of compounds.
Introduction: The Rationale for Exploring the Cycloheptane Moiety
In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount to overcoming the challenges of drug resistance, improving efficacy, and reducing off-target effects. While smaller cycloalkane rings have been extensively incorporated into therapeutic agents, the cycloheptyl moiety offers a unique combination of lipophilicity and conformational flexibility. This flexibility can allow for an induced-fit binding to protein targets that may not be achievable with more rigid ring systems. This compound, as a primary amine, serves as a versatile starting point for the synthesis of a diverse library of derivatives.
This guide will focus on two key therapeutic targets where modulation by small molecules has proven clinically successful, and where the introduction of a this compound scaffold could offer distinct advantages.
Synthetic Strategies for this compound Derivatives
The generation of a diverse library of this compound derivatives is crucial for establishing robust structure-activity relationships (SAR). Two powerful and versatile synthetic methodologies are particularly well-suited for this purpose: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination for N-Alkyl Derivatives
Reductive amination is a highly efficient one-pot reaction for the synthesis of N-alkylated cycloheptanemethylamines from cycloheptanecarboxaldehyde.[1][2][3] This method proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.
Caption: Reductive amination workflow for N-alkyl derivatives.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of cycloheptanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired primary amine (1.1 eq).
-
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-alkyl-cycloheptanemethylamine.[2][4][5]
Buchwald-Hartwig Amination for N-Aryl Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl derivatives.[6][7][8] This reaction offers broad substrate scope and functional group tolerance.
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Safety and handling precautions for Cycloheptanemethylamine.
An In-Depth Technical Guide to the Safe Handling of Cycloheptanemethylamine for Research & Development Professionals
Introduction
This compound (CAS No: 4448-77-5, Molecular Formula: C₈H₁₇N) is a primary amine featuring a cycloheptane ring attached to a methylamine group.[1] With a molecular weight of 127.23 g/mol , this compound serves as a valuable intermediate in various research and development sectors, including the synthesis of agrochemicals, pharmaceutical compounds, and dyestuffs.[1][2] Its unique seven-membered cycloalkane structure lends specific physicochemical properties that are integral to its utility in synthetic chemistry.[1] However, the same chemical reactivity that makes it useful also necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the hazards associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and ensure the integrity of experimental outcomes.
Section 1: Hazard Identification & Risk Assessment
A foundational understanding of the intrinsic hazards of this compound is critical for performing an accurate risk assessment. This compound presents a multi-faceted risk profile, encompassing corrosive, combustible, and toxic properties.
GHS Hazard Classification
This compound is classified as a hazardous chemical, primarily due to its corrosive nature.[2][3] The following table summarizes its key hazard statements.
| Hazard Class | GHS Hazard Statement (H-Statement) | Signal Word |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[2][3][4][5][6] | Danger |
| Serious Eye Damage | H318: Causes serious eye damage.[4][5] | Danger |
| Flammability | H227: Combustible liquid.[4][5] | Warning |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | Warning |
Elucidation of Primary Hazards
-
Corrosivity: The primary hazard associated with this compound is its severe corrosivity.[3] As a primary amine, its basic nature can cause rapid and severe chemical burns upon contact with skin and eyes.[3] Ocular exposure can lead to permanent eye damage, including blindness.[7] Ingestion is particularly dangerous, as it can cause severe swelling and damage to the delicate tissues of the mouth, throat, and gastrointestinal tract, with a significant danger of perforation.[3]
-
Flammability: this compound is a combustible liquid with a flash point of approximately 70°C (158°F).[1][5] While not highly flammable, its vapors can form explosive mixtures with air, which may travel to a source of ignition and flash back.[8][9] Therefore, all sources of ignition, including heat, sparks, open flames, and static electricity, must be rigorously excluded from handling and storage areas.[8][10]
-
Toxicity: The compound is harmful if swallowed and may be harmful if inhaled.[2][10] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[3][8]
-
Chemical Reactivity & Stability: this compound is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and bases.[10] It is also noted to be air and moisture-sensitive.[1] This hygroscopic nature means it can absorb moisture from the air, potentially leading to degradation or the formation of undesirable byproducts. Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure chemical purity and experimental reproducibility.
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The hierarchy of controls prioritizes safety measures from most to least effective.
Engineering Controls (First Line of Defense)
Engineering controls are designed to physically isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.[3][9]
-
Ventilation: Laboratories must be equipped with adequate general ventilation to prevent the accumulation of vapors.[10][11]
-
Emergency Equipment: Eyewash stations and safety showers must be located in immediate proximity to the workstation where the chemical is handled.[3][10][11]
Administrative Controls (Safe Work Practices)
These controls involve modifying work procedures to enhance safety.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Designated Areas: Clearly demarcate areas where this chemical is stored and handled.
-
Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency responses related to this compound.
Personal Protective Equipment (PPE) (Last Line of Defense)
PPE is mandatory for all personnel handling this compound.[12] The selection of appropriate PPE is crucial to prevent direct contact.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile for splash protection) | Lab coat | Not typically required if container is sealed |
| Weighing & Transfer | Chemical safety goggles and a face shield[3][9][13] | Chemical-resistant gloves (consult manufacturer's guide for compatibility)[14] | Chemical-resistant apron over a lab coat | Required if work is not performed in a fume hood or if ventilation is inadequate[10][14] |
| Reaction Setup/Sampling | Chemical safety goggles and a face shield | Chemical-resistant gloves | Flame-retardant lab coat | Work must be performed in a fume hood |
Section 3: Standard Operating Procedures (SOPs) for Handling
Adherence to validated protocols is paramount for ensuring safety and experimental success.
Storage and Transport
-
Receiving: Upon receipt, inspect containers for damage or leaks.
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][10] The storage area should be a designated corrosives cabinet.[3] Keep containers tightly closed to prevent exposure to air and moisture.[1][10] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][10]
Experimental Workflow: A Step-by-Step Protocol
-
Pre-Experiment Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure an emergency spill kit is readily accessible.
-
Don all required PPE as outlined in Section 2.3.
-
Assemble and check all glassware for cracks or defects.
-
-
Dispensing the Chemical:
-
For transfers, use grounding and bonding connections to prevent static discharge.[7][8][10]
-
Due to its air sensitivity, for small-scale, high-purity applications, transfer via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
For larger quantities, carefully pour the liquid within the fume hood, minimizing splashing.
-
-
Post-Experiment Decontamination:
Waste Disposal
-
Dispose of waste this compound and contaminated materials in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it into the environment.[3]
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Caption: A logical workflow for responding to a this compound spill.
Spill Response
-
Evacuation and Alerting: Immediately alert others in the vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Control Ignition Sources: Remove all sources of ignition.[3][11]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[3][11] Do not use combustible materials like sawdust.[11]
-
Cleanup: Using non-sparking tools, collect the absorbed material and place it into a suitable, closed container for disposal.[7][8]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
Immediate medical attention is required for any exposure.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][7][15]
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with plenty of water for at least 15 minutes. A safety shower should be used if available. Seek immediate medical attention.[3][7][15]
-
Inhalation: Remove the victim to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7][11]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][7][11]
Fire Response
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][8][9] A water spray can be used to cool fire-exposed containers, but a direct water jet may spread the fire.[7][10]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]
Section 5: Physical & Chemical Properties Summary
| Property | Value | Reference |
| CAS Number | 4448-77-5 | [1][2] |
| Molecular Formula | C₈H₁₇N | [1][2] |
| Molecular Weight | 127.23 g/mol | [1][2] |
| Appearance | Clear liquid | [11] |
| Density | 0.884 g/cm³ | [1] |
| Boiling Point | 98-101°C @ 35 mmHg | [1] |
| Flash Point | 70°C (158°F) | [1][5] |
| Water Solubility | Not miscible or difficult to mix | [1][4][5][6] |
| Refractive Index | 1.474 | [1][5] |
| UN Number | UN2735 | [3][5] |
References
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Safety Data Sheet. Cyclohexylamine Mixture. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet: 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 78194, Cycloheptylmethylamine. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2899, Cycloheptylamine. Retrieved from [Link]
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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PubChemLite. This compound (C8H17N). Retrieved from [Link]
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NIOSH. Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. Retrieved from [Link]
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Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
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University of Connecticut. Lab Accident/First Aid Information. Retrieved from [Link]
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Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Shutgun. (2024, May 9). Chemical Fire Preparedness: Strategies for Effective Prevention and Suppression. Retrieved from [Link]
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. No. 141 - Chemical stress on the biosphere - Fighting fires in Mediterranean forests. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectral Data of Cycloheptanemethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectral data of cycloheptanemethylamine (C₈H₁₇N), a primary amine with significant applications in pharmaceutical and chemical synthesis. We delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and utilization of this compound.
Introduction: The Structural Elucidation of this compound
This compound, with the CAS number 4448-77-5, is an organic compound featuring a cycloheptyl ring bonded to a methylamine group.[1] Its molecular formula is C₈H₁₇N, and it has a molecular weight of 127.23 g/mol .[1] Accurate structural confirmation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectral characteristics. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a detailed structural portrait of the molecule.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the cycloheptyl ring, the methylene bridge (-CH₂-), and the amine group (-NH₂).
Expected Chemical Shifts and Multiplicities:
-
-NH₂ Protons: The two protons of the primary amine group typically appear as a broad singlet.[2] The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding, but it is generally expected in the range of 0.5-5.0 ppm.[2]
-
-CH₂- Protons (adjacent to NH₂): The two protons of the methylene group directly attached to the nitrogen are deshielded by the electronegative nitrogen atom. Their signal is expected to appear as a doublet in the range of 2.3-3.0 ppm.[2]
-
Cycloheptyl Protons: The fifteen protons on the seven-membered ring will produce a complex series of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm.[3] The proton on the carbon attached to the methylamine group (methine proton) will be slightly downfield compared to the other ring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 1.0 - 4.0 | Broad Singlet | 2H |
| -CH₂-N | 2.5 - 3.0 | Doublet | 2H |
| -CH- (ring) | 1.5 - 2.0 | Multiplet | 1H |
| -CH₂- (ring) | 1.2 - 1.8 | Multiplet | 14H |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. Due to the symmetry of the cycloheptyl ring, some of the ring carbons may be chemically equivalent.
Expected Chemical Shifts:
-
-CH₂- Carbon (adjacent to NH₂): The carbon of the methylene group attached to the nitrogen will be deshielded and is expected to appear in the range of 37-45 ppm.
-
Cycloheptyl Carbons: The carbons of the cycloheptyl ring will resonate in the aliphatic region. The methine carbon directly attached to the methylamine group will be the most downfield of the ring carbons. The other cycloheptyl carbons will appear as a group of signals in the range of 25-35 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| -CH₂-N | 37 - 45 |
| -CH- (ring) | 35 - 45 |
| -CH₂- (ring) | 25 - 35 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key functional group is the primary amine.
Characteristic Absorption Bands:
-
N-H Stretching: Primary amines exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.[4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
N-H Bending (Scissoring): A moderate to strong absorption due to N-H bending is expected in the range of 1650-1580 cm⁻¹.[4]
-
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears as a weak to medium band in the 1250-1020 cm⁻¹ region.[4]
-
C-H Stretching: The C-H stretching vibrations of the cycloheptyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, Sharp |
| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |
| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| C-N Stretch | 1250 - 1020 | Weak to Medium |
Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): this compound has a molecular weight of 127.23 g/mol .[1] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at an m/z of 127.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the bond between the carbon adjacent to the nitrogen and the rest of the molecule. For this compound, this would lead to the formation of a resonance-stabilized iminium cation.
The alpha-cleavage can occur in two ways:
-
Cleavage of the C-C bond between the methylene group and the cycloheptyl ring, resulting in a fragment with m/z = 30 ([CH₂=NH₂]⁺) and the loss of a cycloheptyl radical.
-
Cleavage of a C-C bond within the cycloheptyl ring, leading to a more complex fragmentation pattern.
The base peak in the mass spectrum of a primary amine is often the result of alpha-cleavage.
Below is a diagram illustrating the primary alpha-cleavage fragmentation pathway.
Sources
A Senior Application Scientist's Guide to High-Purity Cycloheptanemethylamine for Pharmaceutical Research
Abstract
This technical guide provides an in-depth analysis of high-purity cycloheptanemethylamine, a critical building block for researchers, scientists, and drug development professionals. Moving beyond a simple cataloging of suppliers, this document offers a comprehensive framework for sourcing, validating, and safely handling this versatile primary amine. It delves into the nuances of purity assessment, potential synthetic impurities, and its application in medicinal chemistry, particularly in the context of adenosine receptor modulation. This guide is designed to empower researchers with the practical knowledge necessary to ensure the integrity of their starting materials, thereby enhancing the reproducibility and success of their research and development endeavors.
Introduction: The Significance of this compound in Drug Discovery
This compound (CAS No. 4448-77-5) is a primary amine characterized by a cycloheptyl group attached to a methylamine moiety.[1] Its unique seven-membered ring structure imparts a degree of conformational flexibility and steric bulk that distinguishes it from analogues like cyclohexanemethylamine and cyclooctanemethylamine.[1] These structural features make it a valuable scaffold in medicinal chemistry for the synthesis of complex molecules with specific biological activities.[1]
In the realm of drug development, the purity of starting materials is paramount. Impurities can lead to unforeseen side reactions, altered biological activity, and a lack of reproducibility, ultimately compromising the validity of research findings and potentially causing costly delays in the drug development pipeline. This guide, therefore, emphasizes a rigorous approach to the procurement and validation of high-purity this compound.
Sourcing High-Purity this compound: A Comparative Analysis of Commercial Suppliers
The selection of a reliable supplier is the foundational step in ensuring the quality of this compound. For applications in pharmaceutical research, it is crucial to partner with suppliers who not only provide the material to the required purity but also offer comprehensive analytical documentation and adhere to stringent quality management systems. For drug development programs that require a clear line of sight to clinical trials, sourcing from suppliers with Good Manufacturing Practice (GMP) certification for their intermediates is a critical consideration.[2][3][4][5]
Below is a comparative table of prominent commercial suppliers of this compound. It is important to note that while many suppliers list a purity of ≥98%, the depth of their quality control and the transparency of their analytical data can vary significantly.
| Supplier | Stated Purity | Analytical Methods Cited | Key Considerations |
| Thermo Fisher Scientific (Alfa Aesar) | ≥98.0%[6][7] | Assay (GC)[6][7], Water Content (Karl Fischer)[6][7], Refractive Index[6][7] | A well-established supplier with a broad range of research chemicals and readily available specifications. |
| Benchchem | ≥98%[1] | Not explicitly stated on the product page, but technical guides for similar compounds suggest GC-MS and NMR capabilities.[8][9] | Offers technical overviews and supporting documentation for some of its products. |
| Conier Chem & Pharma Limited | Not explicitly stated, but provides detailed physicochemical properties.[10] | Not explicitly stated. | A trader with a significant online presence, may offer competitive pricing but requires thorough vetting of their manufacturing partners. |
| SCL Lifesciences | Not explicitly stated for this product, but emphasizes high purity and cGMP compliance for their intermediates.[5] | Not explicitly stated. | A potential source for larger quantities and GMP-grade material, suitable for later-stage development.[5] |
| Cambrex | Custom synthesis and manufacturing of advanced intermediates with a commitment to cGMP standards.[11] | Process development, analytical method development and validation.[11] | A contract development and manufacturing organization (CDMO) suitable for custom synthesis and scale-up under GMP conditions.[11] |
Recommendation: For early-stage research, established suppliers like Thermo Fisher Scientific provide a reliable starting point with clear, albeit basic, specifications. For later-stage development and projects requiring higher regulatory compliance, engaging with a GMP-certified manufacturer or a CDMO like SCL Lifesciences or Cambrex is advisable.
Purity and Impurity Profile: A Deep Dive
Understanding the potential impurities in this compound is crucial for anticipating their impact on subsequent reactions and biological assays. The most common industrial synthesis route is the reductive amination of cycloheptanone with methylamine.[1][8] This process, while efficient, can lead to several process-related impurities.
Potential Synthetic Impurities
-
Cycloheptanone: Unreacted starting material.
-
Cycloheptanol: Formed by the reduction of cycloheptanone.
-
N,N-dimethylcycloheptanamine: A potential byproduct from over-methylation.
-
Dicycloheptylmethylamine: A secondary amine formed from the reaction of this compound with cycloheptanone followed by reduction.
The presence of these impurities can be elucidated through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In-House Quality Control: A Validating System
Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. This not only confirms the supplier's Certificate of Analysis (CoA) but also ensures the material has not degraded during transit or storage.
Step-by-Step Protocol for Purity Validation
Objective: To confirm the identity and determine the purity of commercially supplied this compound using GC-MS and ¹H NMR.
Materials:
-
This compound sample
-
Anhydrous diethyl ether (or other suitable solvent)
-
Deuterated chloroform (CDCl₃) for NMR
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS or equivalent)[12]
-
NMR spectrometer (400 MHz or higher)
-
Standard laboratory glassware and consumables
Protocol:
Part A: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in anhydrous diethyl ether.
-
-
Instrument Parameters (Example): [13][14]
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Rxi-5MS).[14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[13]
-
Injector Temperature: 250 °C.[14]
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.[14]
-
Ion Source Temperature: 230 °C.[14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra of all detected peaks.
-
-
Data Interpretation:
-
The major peak should correspond to this compound. Confirm its identity by comparing the obtained mass spectrum with a reference library. The molecular ion peak should be at m/z 127, with a characteristic base peak at m/z 30 due to α-cleavage.[9]
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
Identify any impurity peaks by their mass spectra and retention times, comparing them to the potential impurities listed in Section 3.1.
-
Part B: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in ~0.7 mL of CDCl₃.
-
-
Instrument Parameters:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.
-
-
Data Interpretation: [9]
-
The spectrum should be consistent with the structure of this compound. Key expected signals include:
-
A multiplet for the proton on the carbon bearing the aminomethyl group.
-
Broad, overlapping signals for the methylene protons of the cycloheptyl ring.
-
A singlet for the methylamine protons.
-
-
Integrate all signals and compare the ratios to the expected proton counts.
-
Look for any unexpected signals that may indicate the presence of impurities. For example, the presence of a signal around 9.6 ppm could indicate an aldehyde impurity (unreacted cycloheptanone).
-
Safe Handling and Storage
This compound is a corrosive and air-sensitive liquid.[1] Proper handling and storage are essential to maintain its purity and ensure laboratory safety.
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from direct sunlight and oxidizing agents.[1][15][16] The use of amber glass bottles is recommended to protect against light.[17]
Applications in Drug Development: A Focus on Adenosine Receptors
This compound and its derivatives are of significant interest in medicinal chemistry. One area of focus is their interaction with adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[1] Modulation of these receptors has therapeutic potential in cardiovascular, inflammatory, and neurological diseases. The cycloheptyl group can provide a desirable lipophilic character and structural rigidity that can influence binding affinity and selectivity for different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).
While specific patented drugs containing the this compound moiety are not prominently in the public domain, the patent literature for small molecule drug discovery often includes scaffolds of this nature.[18][19] Researchers can leverage this structural motif in the design of novel ligands targeting adenosine receptors and other G protein-coupled receptors.
Conclusion
High-purity this compound is a valuable tool in the arsenal of the medicinal chemist. However, its effective use is contingent on a thorough understanding of its sourcing, purity, and handling. By implementing the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of this critical starting material, thereby laying a solid foundation for the discovery and development of novel therapeutics.
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Supplier Qualification Workflow
Caption: A workflow for qualifying suppliers of high-purity reagents.
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Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]
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Advanced GMP Intermediates and RSMs | CDMO. Cambrex Corporation. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF. ResearchGate. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]
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Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. [Link]
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(PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. [Link]
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Solubility of Cycloheptanemethylamine in different organic solvents.
An In-depth Technical Guide to the Solubility of Cycloheptanemethylamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 4448-77-5), a versatile primary amine utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.[1] Due to a lack of published quantitative solubility data, this document focuses on predicting the solubility profile of this compound based on its fundamental physicochemical properties and the principles of intermolecular forces. Furthermore, this guide offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers and drug development professionals to generate empirical data tailored to their specific applications. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound is a primary amine characterized by a seven-membered cycloalkane ring attached to a methylamine group.[1] Its unique structure, combining a large, nonpolar cycloheptyl moiety with a polar, hydrogen-bonding amine function, dictates its behavior in various solvent systems. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide serves as a foundational resource for predicting and experimentally verifying this critical parameter.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4448-77-5 | [1][2] |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 0.884 g/mL at 25 °C | [1] |
| Boiling Point | 98-101 °C at 35 mmHg | [1] |
| Flash Point | 70 °C (158 °F) | [1] |
| Water Solubility | Not miscible or difficult to mix | [1][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound presents two distinct regions influencing its solubility:
-
The Cycloheptyl Group: This large C₇ ring is nonpolar and hydrophobic. It primarily interacts through weak van der Waals forces (London dispersion forces). This feature promotes solubility in nonpolar solvents.
-
The Aminomethyl Group (-CH₂NH₂): The primary amine group is polar due to the electronegativity difference between nitrogen and hydrogen. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[2] This functional group favors interactions with polar solvents.
The overall solubility in a given solvent is a result of the interplay between these two competing characteristics. In general, amines with more than four carbon atoms tend to be insoluble in water, a principle that holds true for this compound with its eight carbon atoms.[3][4] However, its amine group allows it to be readily soluble in many organic solvents.[4]
Predicted Solubility Profile
Based on the theoretical principles, a predicted solubility profile for this compound in common organic solvents can be established. This qualitative assessment serves as a valuable starting point for experimental design.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the amine group, while their short alkyl chains can interact favorably with the cycloheptyl ring. |
| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK) | High | These solvents are polar and can act as hydrogen bond acceptors, interacting with the N-H protons. They effectively solvate both the polar and nonpolar portions of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | As highly polar aprotic solvents, DMSO and DMF are excellent solvents for a wide range of organic compounds and are expected to readily dissolve this compound.[5][6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and can effectively solvate the large nonpolar cycloheptyl group while also interacting with the polar amine group through dipole-dipole forces.[7][8] |
| Aromatic | Toluene | High | The nonpolar aromatic ring of toluene interacts well with the cycloheptyl group via van der Waals forces, and its slight polarity allows for favorable interaction with the amine group. |
| Nonpolar | Hexane, Heptane | Medium to High | The dominant interaction is between the nonpolar solvent and the large cycloheptyl ring. While the polar amine group is disfavored, the large hydrophobic portion of the molecule should drive solubility.[9] |
| Ester | Ethyl Acetate | High | Ethyl acetate has both a polar ester group and nonpolar ethyl and methyl groups, making it a versatile solvent capable of solvating both parts of the this compound molecule. |
| Ether | Diethyl Ether | High | As a common solvent for amines, diethyl ether's slight polarity and alkyl groups make it highly compatible with this compound.[4] |
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for accurate process design and optimization. The following protocols provide robust methods for both rapid qualitative screening and precise quantitative measurement.
Protocol 1: Qualitative Assessment by Visual Miscibility
This method provides a fast, preliminary assessment of solubility, which is useful for screening a wide range of solvents.
Objective: To rapidly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (e.g., 25 °C).
Table 3: Materials for Qualitative Solubility Assessment
| Equipment & Glassware | Reagents |
| Small test tubes (e.g., 13x100 mm) and rack | This compound |
| Graduated pipettes or micropipettes | Test Solvents (e.g., Methanol, Toluene, Hexane) |
| Vortex mixer | Distilled Water (for cleaning) |
Step-by-Step Procedure:
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a clean, dry test tube.
-
Solute Addition: Add a small, known amount of this compound (e.g., 50 µL, approx. 44 mg) to the solvent.
-
Mixing: Cap the test tube and vortex vigorously for 1-2 minutes.
-
Observation: Allow the mixture to stand for 5-10 minutes and observe.
-
Miscible/Soluble: A clear, single-phase solution with no visible particles or cloudiness.
-
Partially Soluble: The solution appears cloudy, or a second liquid layer or solid precipitate is visible.
-
Immiscible/Insoluble: Two distinct layers are present, or the added solute remains undissolved.
-
-
Record: Document the observations for each solvent tested.
Caption: Visual Miscibility Testing Workflow.
Protocol 2: Quantitative Determination by Isothermal Equilibrium Method
This gravimetric or chromatographic method provides precise, quantitative solubility data (e.g., in mg/mL or mol/L). The protocol is based on allowing an excess of the solute to reach equilibrium in the solvent at a constant temperature.[10][11]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Table 4: Materials for Quantitative Solubility Determination
| Equipment & Glassware | Reagents |
| Scintillation vials or glass flasks with screw caps | This compound |
| Constant temperature shaker or water bath | Test Solvents |
| Analytical balance | Anhydrous Sodium Sulfate (optional drying agent) |
| Syringes and syringe filters (e.g., 0.22 µm PTFE) | High-purity standards for analytical method |
| Volumetric flasks and pipettes | Mobile phase for HPLC (if used) |
| HPLC or GC system with a suitable detector |
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solute is added so that some remains undissolved after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature bath for several hours to let the undissolved solute settle. Centrifugation can be used to accelerate this process.[10]
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis). This step is critical to remove any undissolved microparticles.
-
Quantification (Gravimetric Method):
-
a. Accurately weigh the vial containing the filtered supernatant.
-
b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
c. Weigh the vial again to determine the mass of the dissolved this compound.
-
d. Calculate the solubility (e.g., in g / 100 mL).
-
-
Quantification (Chromatographic Method - HPLC/GC):
-
a. Dilute the filtered sample to a suitable concentration with the same solvent in a volumetric flask.[10]
-
b. Analyze the concentration of the diluted sample using a validated HPLC or GC method. A calibration curve prepared with standards of known concentration is required.
-
c. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Caption: Quantitative Solubility Determination Workflow.
Analytical Techniques for Quantification
For primary amines like this compound that lack a strong UV chromophore, direct UV detection in HPLC can be challenging.[12] Therefore, several options can be considered:
-
Refractive Index (RI) Detection: A universal detector, but sensitive to temperature and gradient changes.
-
Evaporative Light Scattering Detection (ELSD): Another universal detector suitable for non-volatile analytes.
-
Derivatization: Reacting the amine with a UV-active agent (e.g., dansyl chloride, dinitrofluorobenzene) prior to HPLC analysis allows for sensitive UV detection.[12][13] This is often the most robust and sensitive method.
Safety and Handling Considerations
As a primary amine, this compound is corrosive and can cause severe skin burns and eye damage.[14] Proper handling is essential for ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[14][15]
-
Ventilation: Handle the compound exclusively in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[14][15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and oxidizing agents.[1][14]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[14]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move the person to fresh air.[14]
Conclusion
References
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This compound | CAS 4448-77-5 | ≥98% - Benchchem.
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An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents - Benchchem.
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An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents - Benchchem.
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SAFETY DATA SHEET - Fisher Scientific.
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SAFETY DATA SHEET - Sigma-Aldrich.
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Cyclohexanemethylamine | C7H15N | CID 76688 - PubChem - NIH.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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SAFETY DATA SHEET - Fisher Scientific.
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Material Safety Data Sheet - Cole-Parmer.
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Experiment 13 – Properties of Amines and Amides - Moorpark College.
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Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7) - Cheméo.
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SAFETY DATA SHEET - Airgas.
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Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem - NIH.
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Amine Solubilities: Critical Evaluation.
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This compound, 98+% - Fisher Scientific.
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An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents - Benchchem.
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Solvent Miscibility Table - Sigma-Aldrich.
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Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry - Gassnova.
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Solvent Miscibility Table - Alfa Chemistry.
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Systematic Approach to Chromatography of Quaternary Amines - SIELC Technologies.
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Solvent Miscibility Table.
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki.
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HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed.
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Solvent: methylamine - Department of Chemistry : University of Rochester.
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Dimethyl Sulfoxide.
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PRODUCT INFORMATION - Cayman Chemical.
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(Liquid + liquid) equilibria of (heptane, or hexane, or cyclohexane + toluene + 1,3-dimethyl-2-imidazolidinone) ternary systems at T = 298.15 K | Request PDF - ResearchGate.
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Solvent Miscibility and Polarity Chart | PDF - Scribd.
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Dichloromethane Solvent Properties.
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SOLVENT MISCIBILITY TABLE.
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Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride - Scribd.
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Cycloheptanemethylamine molecular weight and formula.
An In-Depth Technical Guide to Cycloheptanemethylamine: Molecular Formula, Weight, and Structural Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a primary amine featuring a seven-membered cycloalkane ring, a structure that imparts unique physicochemical properties making it a valuable building block in organic synthesis. This technical guide provides a comprehensive analysis of its fundamental molecular characteristics, including its chemical formula, precise molecular weight, and structural features. We will delve into the derivation of these properties, present key identifiers for unambiguous referencing, and visualize its molecular architecture. This document serves as a foundational resource for professionals in research, chemical synthesis, and drug development who utilize or investigate this compound and its derivatives.
Introduction: The Significance of a Unique Primary Amine
This compound (CAS No: 4448-77-5) is a cyclic amine that merges the structural features of a cycloheptane ring with a reactive methylamine moiety.[1] Unlike its smaller cycloalkane counterparts like cyclohexanemethylamine, the seven-membered ring of this compound provides greater conformational flexibility and distinct steric effects. These characteristics are pivotal in its application as a versatile intermediate in the synthesis of more complex molecules.[1] Its primary amine group serves as a key functional handle for a wide array of chemical transformations, including oxidation, reduction, and nucleophilic substitution. A precise understanding of its molecular formula and weight is the cornerstone for any quantitative application, from stoichiometric calculations in reaction design to analytical characterization in quality control.
Unambiguous Molecular Identification
To ensure clarity and precision in research and documentation, this compound is identified by several standardized nomenclature and registry systems. These identifiers are crucial for accurate database searching, regulatory submissions, and procurement.
| Identifier | Value | Source |
| CAS Number | 4448-77-5 | PubChem[2], Fisher Scientific[3] |
| IUPAC Name | cycloheptylmethanamine | PubChem[2], Fisher Scientific[3] |
| Molecular Formula | C₈H₁₇N | PubChem[2], Benchchem[1] |
| Synonyms | Cycloheptylmethylamine, (Aminomethyl)cycloheptane | Fisher Scientific[3], ChemicalBook[4] |
| InChI Key | CAOQEOHEZKVYOJ-UHFFFAOYSA-N | PubChem[2], Fisher Scientific[3] |
| Canonical SMILES | C1CCCC(CC1)CN | PubChem[2], Fisher Scientific[3] |
Molecular Formula and Elemental Composition
The molecular formula of this compound is C₈H₁₇N .[2] This formula is derived directly from its constituent structural components: a seven-carbon cycloheptane ring, a single-carbon methylene bridge (-CH₂-), and a terminal amine group (-NH₂).
Derivation of the Formula:
-
Carbon (C): The cycloheptane ring contains 7 carbon atoms. The methylamine moiety's methylene group contributes 1 additional carbon atom, for a total of 8 carbon atoms (C₈).
-
Hydrogen (H): In a saturated cycloheptane ring, the carbon bearing the substituent has 1 hydrogen. The other six ring carbons each have 2 hydrogens (6 * 2 = 12). The methylene bridge has 2 hydrogens, and the terminal amine group has 2 hydrogens. This sums to a total of 1 + 12 + 2 + 2 = 17 hydrogen atoms (H₁₇).
-
Nitrogen (N): The primary amine group contributes a single nitrogen atom (N₁).
This systematic counting, grounded in the principles of chemical structure, validates the C₈H₁₇N formula.
Molecular Weight: Calculation and Significance
The molecular weight is a critical parameter for all quantitative chemical work. It is calculated by summing the atomic weights of all atoms present in the molecular formula.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Total Molecular Weight | 127.231 |
The calculated molecular weight is 127.23 g/mol .[1][2][4] For high-precision applications such as mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotopes of each element, is used. The monoisotopic mass for this compound is 127.136099547 Da.[2] This distinction is vital for accurate mass determination in analytical experiments.
Structural Elucidation and Visualization
The chemical structure of this compound consists of a cycloheptyl group covalently bonded to the carbon atom of a methylamine group. This arrangement classifies it as a primary amine. The inherent reactivity of the lone pair of electrons on the nitrogen atom and the polarity of the N-H bonds make the amine group the primary site of chemical reactivity.
Caption: 2D structure of cycloheptylmethanamine (C₈H₁₇N).
Physicochemical Properties for Practical Application
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a combustible liquid that is sensitive to air and is poorly miscible with water.[1][3]
| Property | Value | Source |
| Appearance | Liquid | Benchchem[1] |
| Boiling Point | 98-101 °C at 35 mmHg | Benchchem[1], ChemicalBook[4] |
| Density | 0.884 g/cm³ | Benchchem[1], ChemicalBook[4] |
| Flash Point | 70 °C (158 °F) | Benchchem[1], ChemicalBook[4] |
| Refractive Index | 1.474 | Benchchem[1] |
| Water Solubility | Not miscible or difficult to mix | Fisher Scientific[3] |
| Sensitivity | Air Sensitive | ChemicalBook[4] |
Safety and Handling Considerations
This compound is a hazardous chemical that requires careful handling in a laboratory setting. It is classified as corrosive and can cause severe skin burns and eye damage.[2][5] It may also cause respiratory irritation.[5]
Experimental Protocol: Safe Handling Workflow
-
Engineering Controls: All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[5]
-
Dispensing: When transferring the liquid, use caution to avoid splashes. Grounding of containers may be necessary to prevent static discharge, as it is a combustible liquid.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1] Keep away from heat, sparks, open flames, and oxidizing agents.[1][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: Recommended safe handling workflow for this compound.
Conclusion
The molecular formula (C₈H₁₇N) and molecular weight (127.23 g/mol ) of this compound are fundamental constants derived directly from its unique chemical structure. These properties are indispensable for the accurate and safe use of this compound in research and development. For scientists and professionals, a thorough understanding of these core characteristics, coupled with an awareness of its physicochemical properties and handling requirements, is essential for leveraging its synthetic potential in the creation of novel pharmaceuticals, agrochemicals, and other advanced materials.
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Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem, NIH. [Link]
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An In-depth Technical Guide to Cycloheptanemethylamine and Related Compounds for Drug Discovery
Introduction: The Untapped Potential of Seven-Membered Scaffolds
In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. While six-membered carbocycles, such as cyclohexane, are ubiquitous in drug design, larger ring systems remain comparatively underexplored. This compound (CAS: 4448-77-5), a primary amine featuring a seven-membered cycloalkane ring, represents a compelling yet under-investigated scaffold.[1] Its unique conformational flexibility, distinct from smaller cycloalkanes, offers the potential for novel interactions with biological targets.
This technical guide serves as a comprehensive review of the current literature on this compound and its related analogues. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical class. We will delve into the physicochemical properties, synthesis, and potential pharmacological landscape of these compounds, drawing insights from structurally related molecules to illuminate a path for future research and development. The narrative will focus not just on established protocols but on the underlying chemical principles and strategic considerations that guide experimental design.
Physicochemical Profile of this compound
Understanding the fundamental properties of a molecule is the bedrock of its application in drug design. This compound is a colorless liquid characterized by a distinct seven-membered aliphatic ring attached to an aminomethyl group.[1] This structure imparts specific physical and chemical characteristics that influence its reactivity, solubility, and pharmacokinetic potential.
Core Properties
The key physicochemical data for this compound are summarized below. This information is critical for handling, reaction setup, and preliminary assessment of its drug-like properties.
| Property | Value | Source |
| CAS Number | 4448-77-5 | [1][2][3][4] |
| Molecular Formula | C₈H₁₇N | [1][2][4] |
| Molecular Weight | 127.23 g/mol | [1][2][4] |
| Boiling Point | 98-101°C @ 35 mmHg | [1] |
| Density | 0.884 g/cm³ | [1] |
| Refractive Index | 1.474 | [1] |
| Flash Point | 70°C (158°F) | [1] |
| Water Solubility | Poorly miscible | [1][2] |
| IUPAC Name | cycloheptylmethanamine | [2][4] |
Causality Insight: The poor water solubility is expected for a small molecule dominated by a large, non-polar cycloalkane ring.[1][2] This lipophilicity, quantified by a computed XLogP3-AA value of 2.2, suggests good potential for crossing cell membranes, including the blood-brain barrier, a key consideration for CNS-targeted agents.[4] The primary amine group, however, provides a handle for salt formation, which can be strategically employed to improve aqueous solubility and handling for formulation purposes.
Synthesis and Characterization
The synthesis of this compound and related cycloalkylmethylamines can be approached through several reliable synthetic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. Reductive amination stands out as a highly versatile and efficient method.
Recommended Synthetic Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For this compound, the logical precursors are cycloheptanecarboxaldehyde and ammonia.
-
Rationale for Pathway Selection: This method is often preferred for its high yields and operational simplicity. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) is particularly advantageous as it is selective for the iminium ion over the starting aldehyde, tolerates mildly acidic conditions required for imine formation, and does not violently react with protic solvents.
Caption: Synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol
The following protocol is a validated, step-by-step methodology for the synthesis of this compound based on standard reductive amination procedures.
Materials:
-
Cycloheptanecarboxaldehyde (1.0 eq)
-
Ammonium acetate (NH₄OAc, 5.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a solution of cycloheptanecarboxaldehyde in methanol, add ammonium acetate. Stir the mixture at room temperature for 2-3 hours. The ammonium acetate serves as the ammonia source and a mild acid catalyst to promote imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. Self-Validation Check: Controlling the addition of the reducing agent is crucial to manage the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.
-
Workup & Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C. This neutralizes the excess reducing agent and protonates the product amine.
-
Extraction (Acid-Base): Make the aqueous solution basic (pH > 10) by adding 1 M NaOH. This deprotonates the amine, rendering it soluble in organic solvents. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.
Pharmacology & Structure-Activity Relationships (SAR) of Related Compounds
Direct pharmacological data on this compound is scarce in public literature. However, a wealth of information exists for structurally related cycloalkylamines, particularly arylcyclohexylamines, which can provide profound insights into potential biological activities.[5]
The Arylcyclohexylamine Precedent
The arylcyclohexylamine class, which includes well-known agents like Phencyclidine (PCP) and Ketamine, is defined by a cyclohexylamine core with an aryl group attached to the same carbon as the amine.[5] These compounds exhibit a complex pharmacological profile, primarily acting as NMDA receptor antagonists, which confers dissociative anesthetic effects.[5] Many also interact with dopamine transporters and opioid receptors.[5]
The key takeaway for drug development is that the cycloalkylamine scaffold is a privileged structure for accessing CNS targets. The size and substitution of the cycloalkyl ring, the nature of the amine (primary, secondary, tertiary), and the presence of other groups dramatically alter the pharmacology.[5]
Structure-Activity Relationship (SAR) Insights
The principles of SAR are critical for optimizing a lead compound.[6][7][8] For the cycloalkylmethylamine class, several structural modifications can be hypothesized to modulate biological activity, providing a roadmap for designing a focused compound library.
Caption: Key modification points for SAR studies of cycloalkylmethylamines.
-
Ring Size: Transitioning from a cyclohexyl (6-membered) to a cycloheptyl (7-membered) ring increases conformational flexibility. This can allow the molecule to adopt different shapes to better fit into a binding pocket, potentially increasing potency or altering receptor selectivity.
-
Amine Substitution: Moving from a primary amine (like this compound) to secondary or tertiary amines can significantly impact pKa, metabolic stability, and receptor interactions. For example, N-methylation is a common strategy to fine-tune potency and pharmacokinetics.
-
Aryl Substitution: As seen with arylcyclohexylamines, adding an aryl group geminal to the amine is a transformative step that often imparts potent CNS activity, particularly NMDA receptor antagonism.[5]
Potential Applications and Future Directions
Given its structural features and the known activities of related compounds, this compound and its derivatives present several promising avenues for research.
-
CNS Agents: The lipophilic nature of the cycloheptyl ring and the established neuroactivity of related cycloalkylamines suggest that derivatives could be developed as novel modulators of CNS targets like NMDA, dopamine, or serotonin receptors.
-
Chemical Building Blocks: In its current state, this compound is primarily used as an intermediate for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and dye industries.[1][2] Its primary amine serves as a versatile handle for a wide range of chemical transformations.
-
Fragment-Based Drug Discovery (FBDD): The cycloheptyl group itself can be considered a valuable fragment for FBDD campaigns. Its unique 3D shape could provide a starting point for developing inhibitors for challenging targets where a non-aromatic, conformationally flexible moiety is desired.
Future Research:
-
Systematic Pharmacological Screening: The most critical next step is to perform a broad pharmacological screen of this compound to identify its primary biological targets.
-
Derivative Synthesis: A focused library of derivatives should be synthesized based on the SAR principles outlined above (e.g., N-alkylation, introduction of aryl groups) to explore the chemical space and identify potent and selective modulators.
-
Comparative Studies: Direct comparison of the biological and physicochemical properties of cycloalkylmethylamines with varying ring sizes (cyclopentyl, cyclohexyl, cycloheptyl, cyclooctyl) would provide invaluable data on how ring size influences activity.
Conclusion
This compound represents a structurally simple but promising molecule at the frontier of unexplored chemical space in drug discovery. While direct biological data remains limited, a comprehensive analysis of its physicochemical properties, synthetic accessibility, and the well-documented pharmacology of related compounds provides a strong rationale for its investigation. By leveraging established principles of medicinal chemistry and structure-activity relationships, researchers can strategically design and synthesize novel derivatives with the potential for unique therapeutic applications, particularly in the realm of central nervous system disorders. This guide has outlined the foundational knowledge and a strategic framework to inspire and enable such research endeavors.
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A Toxicological Deep Dive: Unveiling the Profile of Cycloheptanemethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the current toxicological data available for Cycloheptanemethylamine (CAS No. 4448-77-5). Moving beyond a simple recitation of facts, this document synthesizes available information to offer field-proven insights into its hazard profile, identifies critical data gaps, and outlines the experimental methodologies required to address them. The structure of this guide is dictated by the nature of the available data, prioritizing known hazards while clearly delineating areas requiring further investigation.
Executive Summary: A Compound of Interest with a Profile of Corrosivity and Acute Toxicity
This compound, a primary aliphatic amine, presents a significant toxicological profile dominated by its corrosive nature and potential for acute oral toxicity. The available data, primarily from regulatory submissions and safety data sheets, consistently indicates that this compound can cause severe skin burns and eye damage. Furthermore, it is classified as harmful if swallowed. A critical observation is the profound lack of data regarding its genotoxic, carcinogenic, and reproductive effects. This absence of information necessitates a cautious approach in any application and underscores the urgent need for comprehensive toxicological evaluation, particularly in contexts of potential human exposure such as pharmaceutical development.
Physicochemical Properties and Toxicological Implications
Understanding the physicochemical properties of a compound is fundamental to interpreting its toxicological profile.
| Property | Value | Source |
| Molecular Formula | C8H17N | PubChem[1] |
| Molecular Weight | 127.23 g/mol | PubChem[1] |
| Appearance | Clear colorless to yellow liquid | Cole-Parmer[2] |
| Odor | Amine-like (ammonia) | Multiple Sources |
| Solubility | Not miscible or difficult to mix with water | Fisher Scientific[3][4] |
The amine functional group is the primary driver of this compound's basicity and, consequently, its corrosive properties. Its limited water solubility may influence its absorption and distribution characteristics in biological systems.
Known Toxicological Endpoints: A Detailed Examination
Acute Toxicity
The primary acute hazard associated with this compound is through oral ingestion.
-
Oral Toxicity: The compound is classified as "Harmful if swallowed" (H302).[1] An acute oral toxicity estimate of 100.1 mg/kg has been reported based on expert judgment. This places it in Category 3 of the Globally Harmonized System (GHS), indicating a high degree of acute oral toxicity.
-
Dermal Toxicity: While specific quantitative data is limited, the corrosive nature of the compound suggests that dermal contact would lead to severe local effects. Some sources also indicate it is "Toxic in contact with skin" (H311).
-
Inhalation Toxicity: Inhalation may cause respiratory irritation. The vapor pressure of the compound will significantly influence the likelihood of achieving concentrations in the air that could lead to systemic toxicity.
Local Effects: Skin and Eye Damage
This is the most well-documented toxicological endpoint for this compound.
-
Skin Corrosion: The compound is consistently classified as causing severe skin burns and eye damage (H314) and is placed in GHS Skin Corrosion Category 1B.[1][5] This indicates that it can cause irreversible skin damage upon contact.
-
Eye Damage: It is also classified as causing serious eye damage (H318).[6] Contact with the eyes is likely to result in severe, potentially irreversible, damage.
The mechanism for this corrosivity is rooted in the basicity of the amine group, which can disrupt cell membranes and denature proteins upon contact with tissues.
Respiratory Irritation
Several sources indicate that this compound may cause respiratory irritation (H335). This is a common property of volatile amines and is likely due to direct irritation of the mucous membranes of the respiratory tract.
Critical Data Gaps: The Unseen Hazards
A thorough toxicological assessment reveals significant gaps in our understanding of this compound's potential for long-term and systemic effects.
-
Genotoxicity: There is currently no available data on the genotoxic potential of this compound.[5] Standard assays such as the Ames test (bacterial reverse mutation assay) and in vitro mammalian cell chromosomal aberration tests are essential to determine its potential to induce genetic mutations.
-
Carcinogenicity: No carcinogenicity studies have been conducted on this compound.[5] While there is no direct evidence, some monocyclic aromatic amines are known or suspected carcinogens.[7] However, it is crucial to note that this compound is an aliphatic amine, and direct extrapolation is not scientifically sound without specific data.
-
Reproductive and Developmental Toxicity: Data on the reproductive and developmental toxicity of this compound is absent.[5] Studies to assess effects on fertility, prenatal development, and postnatal development are necessary for a complete risk assessment, especially if the compound is considered for use in pharmaceuticals or other applications with potential for human exposure.
Proposed Methodologies for Addressing Data Gaps
To address the identified data gaps, a tiered testing strategy is proposed, following established regulatory guidelines (e.g., OECD Test Guidelines).
Genotoxicity Testing Workflow
Caption: Proposed workflow for assessing the genotoxicity of this compound.
Experimental Protocol: Ames Test (OECD 471)
-
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Materials: Histidine-requiring S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537), S9 metabolic activation fraction, this compound, positive and negative controls.
-
Procedure:
-
Prepare a range of concentrations of this compound.
-
In the presence and absence of the S9 metabolic activation mix, incubate the test compound with the bacterial strains.
-
Plate the treated bacteria onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Acute Oral Toxicity Study (OECD 423)
Caption: Decision-tree workflow for an acute oral toxicity study (OECD 423).
Conclusion: A Call for Comprehensive Evaluation
The toxicological profile of this compound is currently incomplete, characterized by established corrosive and acute oral hazards but significant data gaps in critical areas of genotoxicity, carcinogenicity, and reproductive toxicity. For drug development professionals and researchers, this necessitates a highly cautious approach. While its chemical properties may be of interest for various applications, its use cannot be considered safe without a more thorough toxicological evaluation. The experimental workflows outlined in this guide provide a clear path forward for obtaining the necessary data to perform a comprehensive risk assessment and enable informed decision-making regarding the future of this compound.
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Navigating the Stability and Storage of Cycloheptanemethylamine: An In-depth Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of pharmaceutical and agrochemical research, the integrity of starting materials and intermediates is paramount. Cycloheptanemethylamine, a key building block characterized by its seven-membered cycloalkane structure, presents unique challenges in handling and storage that are critical to ensure its efficacy and safety in downstream applications. This technical guide offers a comprehensive overview of the stability and optimal storage conditions for this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to maintain its chemical fidelity.
Understanding the Physicochemical Landscape of this compound
This compound (CAS 4448-77-5) is a primary amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol .[1][2] Its chemical structure, featuring a cycloheptyl group attached to a methylamine moiety, dictates its physical and chemical properties. It is a combustible liquid with a boiling point ranging from 98-101°C at 35 mmHg and a density of approximately 0.884 g/cm³.[1][3] Notably, it is poorly miscible with water and is described as being air-sensitive and hygroscopic.[1] These intrinsic properties are the primary determinants of its stability and dictate the necessary precautions for its handling and storage.
Core Principles of this compound Stability: A Mechanistic Perspective
The stability of this compound is influenced by several external factors, primarily temperature, moisture, air (oxygen), and light. Understanding the potential degradation pathways is crucial for preventing the loss of product integrity.
2.1. Oxidative Degradation: As a primary amine, this compound is susceptible to oxidation. The presence of oxygen can lead to the formation of various degradation products. The initial step in oxidative degradation often involves the abstraction of a hydrogen atom from the amine or the α-carbon, leading to the formation of radical intermediates. These radicals can then undergo further reactions to form imines, aldehydes, and other byproducts, ultimately diminishing the purity of the compound.[4] Storing under an inert atmosphere, such as nitrogen or argon, is a key strategy to mitigate this degradation pathway.
2.2. Thermal Decomposition: While stable under normal conditions, exposure to excessive heat can lead to thermal decomposition.[5][6] The energy input can cause the cleavage of C-N and C-C bonds, leading to the formation of smaller, volatile byproducts. It is therefore recommended to avoid exposure to high temperatures, flames, and sparks.[5][6]
2.3. Hydrolysis: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere.[7] While primary amines are generally less susceptible to hydrolysis than, for example, esters, the presence of water can facilitate other degradation reactions and potentially lead to the formation of hydrates or other undesirable byproducts.[7]
2.4. Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[5][8] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the complete degradation of the compound.
Recommended Storage Conditions: A Practical Framework
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or Ambient Temperatures in a cool place[3] | To minimize volatility and slow down potential degradation reactions.[7] |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidative degradation due to air sensitivity.[1][3] |
| Container | Tightly closed, properly labeled containers[5] | To prevent exposure to moisture and air, and for clear identification.[7] |
| Environment | Dry, well-ventilated area[5] | To prevent moisture absorption (hygroscopic nature) and disperse any potential vapors.[7] |
| Light Exposure | Store in the dark or in an opaque container | To prevent potential photodegradation, a general precaution for chemical compounds. |
| Incompatibilities | Store away from oxidizing agents, acids, and combustible materials[5] | To prevent hazardous chemical reactions and ensure safety. |
Experimental Protocol: Assessing the Stability of this compound
A well-designed stability study is essential to determine the shelf-life and re-test period of this compound under defined storage conditions. The following protocol outlines a systematic approach to such a study.
4.1. Objective: To evaluate the chemical stability of this compound under accelerated and long-term storage conditions.
4.2. Materials and Equipment:
-
This compound (test substance)
-
High-purity solvents (e.g., acetonitrile, methanol) for analytical testing
-
Inert gas (Nitrogen or Argon)
-
Stability chambers with controlled temperature and humidity
-
Appropriately sized, inert glass vials with tight-fitting seals
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Analytical balance
4.3. Experimental Workflow:
4.4. Step-by-Step Methodology:
-
Initial Characterization (T=0):
-
Thoroughly characterize the initial batch of this compound.
-
Determine purity using a validated HPLC or GC method.
-
Record physical appearance (e.g., color, clarity).
-
Perform identification tests (e.g., FTIR, NMR) to confirm identity.
-
-
Sample Preparation and Storage:
-
Aliquot the test substance into clean, inert glass vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing to minimize exposure to oxygen.
-
Place the vials into stability chambers set to the desired long-term (e.g., 2-8°C or 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
-
Time-Point Testing:
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove a set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Perform the same analytical tests as in the initial characterization:
-
Purity Assay: Quantify the amount of this compound remaining.
-
Related Substances/Impurities: Identify and quantify any new degradation products.
-
Appearance: Note any changes in color or physical state.
-
-
-
Data Analysis and Interpretation:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Based on the rate of degradation, particularly under accelerated conditions, extrapolate the shelf-life or recommend a re-test date for the compound under the proposed long-term storage conditions.
-
Analytical Methodologies for Purity and Degradation Assessment
The choice of analytical technique is critical for accurately monitoring the stability of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a powerful tool for separating and identifying this compound and any volatile impurities or degradation products.[9] The mass spectrometer provides structural information that can aid in the identification of unknown degradants.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), is also highly suitable. Derivatization of the amine group may be necessary to enhance UV detection.[10][11] HPLC is advantageous for analyzing less volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the main component and to identify and quantify impurities, providing a comprehensive profile of the sample's composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid identification test and to monitor for the appearance of functional groups that may indicate degradation (e.g., carbonyl groups from oxidation).
Conclusion: Ensuring the Integrity of a Key Chemical Intermediate
The stability and proper storage of this compound are not merely procedural formalities; they are fundamental to the success of research and development activities that rely on this versatile chemical. By understanding its inherent chemical properties and potential degradation pathways, and by implementing the recommended storage conditions and robust stability testing protocols, researchers can ensure the integrity and reliability of this compound in their critical applications. This proactive approach to chemical management ultimately contributes to the quality, reproducibility, and safety of the scientific process.
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Methodological & Application
Synthesis of N-Substituted Cycloheptanemethylamines: An Application and Protocol Guide
Abstract
This technical guide provides detailed protocols for the synthesis of N-substituted cycloheptanemethylamines, a class of compounds recognized for its significant potential in medicinal chemistry and drug development. The cycloheptyl moiety offers a unique three-dimensional scaffold that can be leveraged for optimizing interactions with biological targets. This document outlines two robust and versatile synthetic strategies: Reductive Amination of Cycloheptanecarboxaldehyde and a controlled two-step Acylation-Reduction of Cycloheptanemethylamine . These methodologies provide efficient and scalable routes to a diverse array of secondary and tertiary amines, crucial for library synthesis and lead optimization in drug discovery programs. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction: The Significance of the Cycloheptyl Scaffold
The this compound framework is a valuable structural motif in the design of novel therapeutic agents. The seven-membered ring's conformational flexibility allows for the exploration of a broader chemical space compared to smaller, more rigid cycloalkanes. The N-substituent is a critical handle for modulating the pharmacological profile of these molecules, directly influencing their potency, selectivity, receptor affinity, and pharmacokinetic properties. Direct N-alkylation of this compound can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, which complicates purification and lowers yields.[1] Therefore, more controlled and reliable synthetic methods are essential for efficient drug discovery and development.
This guide details two highly effective and widely adopted strategies that circumvent the challenges of direct alkylation, enabling the clean and efficient synthesis of a wide range of N-substituted cycloheptanemethylamines.
Synthetic Strategy I: One-Pot Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its operational simplicity, broad substrate scope, and high efficiency.[2][3] This one-pot reaction combines an aldehyde (cycloheptanecarboxaldehyde) and an amine with a reducing agent. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then selectively reduced to the target amine.[3]
Principle and Mechanistic Rationale
The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion intermediate much faster than it reduces the starting aldehyde.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose.[5][6] Its mild nature and steric bulk allow for the selective reduction of the protonated imine (iminium ion) in the presence of the aldehyde.[4] The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and can be catalyzed by small amounts of acetic acid to facilitate imine formation.[4][7]
Experimental Protocol: Synthesis of N-Benzylthis compound
This protocol describes the synthesis of a representative N-substituted this compound using cycloheptanecarboxaldehyde and benzylamine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Cycloheptanecarboxaldehyde | 126.20 | 1.26 g (1.25 mL) | 1.0 |
| Benzylamine | 107.15 | 1.07 g (1.09 mL) | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 1.5 |
| 1,2-Dichloroethane (DCE) | 98.96 | 40 mL | - |
| Acetic Acid (glacial) | 60.05 | 0.29 mL | 0.5 |
| Saturated Sodium Bicarbonate (aq.) | - | ~50 mL | - |
| Dichloromethane (DCM) for extraction | - | ~60 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptanecarboxaldehyde (1.0 eq) and 1,2-dichloroethane (40 mL).
-
Amine Addition: Add benzylamine (1.0 eq) to the solution, followed by glacial acetic acid (0.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylthis compound.
Workflow Diagram: Reductive Amination
Caption: One-pot synthesis via reductive amination.
Synthetic Strategy II: Acylation-Reduction Pathway
An alternative, highly controlled method for synthesizing N-substituted cycloheptanemethylamines is a two-step sequence involving amide formation followed by reduction. This approach is particularly advantageous when dealing with less reactive amines or when precise control over mono-alkylation is critical. It completely avoids the possibility of over-alkylation that can plague direct alkylation methods.[8]
Principle and Mechanistic Rationale
Step 1: Acylation. this compound is first reacted with an acylating agent, such as an acid chloride or anhydride, in the presence of a base (e.g., triethylamine or pyridine) to form a stable amide intermediate. This reaction is typically high-yielding and clean.
Step 2: Amide Reduction. The resulting amide is then reduced to the corresponding amine. Amides are significantly less reactive than esters or ketones, requiring a powerful reducing agent.[9] Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation, converting the carbonyl group of the amide into a methylene (-CH₂) group.[9][10] The reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl, followed by elimination of an oxygen-aluminum species to form an iminium ion, which is then rapidly reduced by a second equivalent of hydride.[11]
Experimental Protocol: Synthesis of N-Ethylthis compound
This protocol details the synthesis starting from this compound and acetyl chloride.
Step A: Synthesis of N-(Cycloheptylmethyl)acetamide
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 127.23 | 1.27 g | 1.0 |
| Acetyl Chloride | 78.50 | 0.86 g (0.78 mL) | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.52 g (2.09 mL) | 1.5 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (aq.) | - | ~30 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | ~30 mL | - |
| Brine (aq.) | - | ~30 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction with water (30 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which is often pure enough for the next step.
Step B: Reduction of N-(Cycloheptylmethyl)acetamide
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| N-(Cycloheptylmethyl)acetamide | 169.26 | 1.70 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.76 g | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Water | 18.02 | ~1 mL | - |
| 15% Sodium Hydroxide (aq.) | - | ~1 mL | - |
| Diethyl Ether for extraction | - | ~60 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (2.0 eq) and anhydrous THF (30 mL). Cool the suspension to 0 °C.
-
Amide Addition: Dissolve the N-(cycloheptylmethyl)acetamide (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (0.76 mL), 15% aqueous NaOH (0.76 mL), and then water again (2.28 mL) dropwise.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the solid with diethyl ether (3 x 20 mL).
-
Concentration and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography if necessary.
Workflow Diagram: Acylation-Reduction Pathway
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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Using Cycloheptanemethylamine as a building block in organic synthesis.
An Application Guide to Cycloheptanemethylamine in Synthetic Chemistry
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of novel molecular entities. This compound (CAS: 4448-77-5) emerges as a particularly valuable synthon for researchers and drug development professionals.[1] Its structure, which combines a flexible seven-membered aliphatic ring with a reactive primary amine, offers a unique blend of three-dimensional complexity and versatile functionality. The cycloheptyl moiety imparts a significant degree of sp³ character, a feature increasingly sought after to escape the "flatland" of aromatic-heavy drug candidates, thereby potentially improving physicochemical properties such as solubility and metabolic stability.[2] The primary amine serves as a robust handle for a wide array of synthetic transformations, enabling the facile introduction of this lipophilic scaffold into diverse molecular architectures.[1]
This guide provides an in-depth exploration of this compound as a building block, detailing field-proven protocols for its key transformations and explaining the rationale behind experimental choices. The applications described herein are foundational for the synthesis of novel compounds in pharmaceutical and agrochemical research.[1]
| Physicochemical Properties of this compound | |
| CAS Number | 4448-77-5[3] |
| Molecular Formula | C₈H₁₇N[1][4] |
| Molecular Weight | 127.23 g/mol [1][3] |
| Boiling Point | 98-101 °C at 35 mmHg[1] |
| Density | 0.884 g/mL[1] |
| Appearance | Liquid[1] |
Core Application I: N-Acylation for Amide Bond Formation
The amide bond is a cornerstone of peptide chemistry and is present in approximately 25% of all marketed pharmaceuticals.[5] The N-acylation of this compound provides a direct and efficient route to a diverse range of secondary amides, which can serve as key intermediates or final target molecules. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative.
Protocol 1: N-Acylation with Acyl Chlorides
This is a classic and highly reliable method for amide synthesis. The high reactivity of acyl chlorides ensures rapid reaction, often at low temperatures. The use of a non-nucleophilic base is critical to neutralize the HCl generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 equiv.) and a suitable base such as triethylamine or pyridine (1.1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath. This mitigates the exothermicity of the reaction.
-
Reagent Addition: Add the desired acyl chloride (1.05 equiv.) dropwise to the cooled solution. Maintaining a slow addition rate prevents temperature spikes and potential side reactions.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.[6]
Protocol 2: N-Acylation with Acid Anhydrides
Acid anhydrides offer a less aggressive alternative to acyl chlorides. This reaction can often be performed under neat (solvent-free) conditions, representing a greener approach.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and the acid anhydride (1.2 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the amine (usually 5-30 minutes).[6][7]
-
Isolation: Once complete, dissolve the reaction mixture in a minimal amount of a suitable solvent like diethyl ether. The product often crystallizes directly from the solution.[6]
-
Purification: Collect the crystalline product by filtration, wash with a small volume of cold diethyl ether, and dry to yield the pure tertiary amide.[6]
Core Application II: Reductive Amination for Secondary Amine Synthesis
Reductive amination is one of the most powerful and widely used methods for forming C-N bonds.[8][9] It provides a controlled pathway to secondary and tertiary amines, critically avoiding the over-alkylation issues that often plague direct alkylation with alkyl halides.[6][8] The process involves the initial formation of an imine intermediate from the condensation of this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[8][10]
The choice of reducing agent is key to the success of this one-pot reaction. Mild and selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are preferred because they readily reduce the protonated iminium ion intermediate but are slow to react with the starting aldehyde or ketone, thus maximizing yield.[6][8]
Protocol: One-Pot Reductive Amination using STAB
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6][11]
-
Imine Formation (Optional Pre-stirring): For less reactive carbonyls, the mixture can be stirred for 1-2 hours at room temperature to facilitate imine formation before adding the reducing agent.[11] A few drops of acetic acid can be added to catalyze this step.[12]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) to the solution in portions. The reaction is often mildly exothermic.[6]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or GC-MS until the starting materials are consumed.[11]
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude secondary amine product by flash column chromatography.
| Comparison of Reducing Agents for Reductive Amination | |||
| Reducing Agent | Typical Solvent | Key Characteristics | Reference |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Mild and selective for imines/iminium ions. Water sensitive. | [8][13] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Tolerant of water and protic solvents. Can be used at controlled pH. Toxic cyanide byproduct. | [8][13] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Stronger; can reduce starting aldehyde/ketone. Typically added after imine formation is complete. | [8][13] |
Diagram: General Workflow for Reductive Amination
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Application of Cycloheptanemethylamine in Pharmaceutical Drug Discovery: Detailed Application Notes and Protocols
Introduction: The Strategic Value of the Cycloheptyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel chemical matter with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potent biological activity is relentless. Saturated carbocyclic rings are increasingly utilized as scaffolds to escape the "flatland" of aromatic systems, offering improved physicochemical properties such as enhanced solubility and metabolic stability. Among these, the cycloheptyl group, a seven-membered aliphatic ring, provides a unique conformational flexibility and lipophilic character that can be strategically exploited in medicinal chemistry. Cycloheptanemethylamine, with its primary amine handle, serves as a versatile building block for introducing this valuable cycloheptyl moiety into drug candidates across various therapeutic areas.[1]
The seven-membered ring of this compound offers a distinct advantage over smaller rings like cyclopentyl or cyclohexyl by providing a larger number of low-energy conformations. This conformational diversity allows for a more extensive exploration of the chemical space within a receptor's binding pocket, potentially leading to enhanced potency and selectivity. The primary amine of this compound is a key functional group that allows for a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for screening.[2][3][4][5] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical drug discovery, complete with detailed protocols for its derivatization and biological evaluation.
This compound as a Privileged Scaffold: Therapeutic Applications
The cycloalkylamine motif is a well-established pharmacophore in numerous approved drugs and clinical candidates. The this compound scaffold, in particular, has shown promise in several therapeutic areas:
-
Metabolic Disorders: Derivatives of cycloheptylamine have been investigated as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[4] Inhibition of DPP-IV prolongs the action of incretin hormones, leading to improved glycemic control in patients with type 2 diabetes.[6][7] The cycloheptyl group in these inhibitors is believed to occupy a hydrophobic pocket in the enzyme's active site, contributing to their high affinity and selectivity.
-
Central Nervous System (CNS) Disorders: The lipophilic nature of the cycloheptyl group can enhance a molecule's ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.[8] Phenylcycloalkylmethylamine derivatives have been explored for the treatment of obesity and depression, where the cycloalkyl moiety plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties.
-
Cardiovascular Diseases: The cycloalkylaralkylamine scaffold, of which this compound is a key starting material, has been explored for cardiovascular activity.[9] For instance, derivatives of the related cyclohexylaralkylamine have been synthesized and screened for their potential as alpha-adrenolytic agents and calcium channel blockers.[9]
Protocol 1: Derivatization of this compound via Reductive Amination
This protocol describes a general and robust method for the N-functionalization of this compound through reductive amination, a cornerstone reaction in medicinal chemistry for generating diverse amine libraries.
Causality of Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder and more selective for iminium ions over ketones and aldehydes compared to other reducing agents like sodium borohydride. This selectivity minimizes side reactions and simplifies purification.
-
Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and intermediates.
-
The reaction is performed at room temperature as it provides a good balance between reaction rate and stability of the reactants and products.
-
Acetic acid is used as a catalyst to facilitate the formation of the iminium ion intermediate, which is the species that is reduced by STAB.
Step-by-Step Methodology:
-
To a solution of the desired aldehyde or ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add this compound (1.2 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted this compound derivative.
Self-Validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow for Derivatization
Caption: Reductive amination workflow for this compound.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This protocol details a continuous fluorometric assay to determine the inhibitory potency (IC₅₀) of newly synthesized this compound derivatives against DPP-IV.
Causality of Experimental Choices:
-
Gly-Pro-AMC is a fluorogenic substrate for DPP-IV. Upon cleavage by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a direct and sensitive measure of enzyme activity.
-
Tris-HCl buffer at pH 7.5 is used to maintain a stable and optimal pH for DPP-IV activity.
-
The assay is performed in a 96-well plate format to enable high-throughput screening of multiple compounds at various concentrations.
-
A pre-incubation step of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate.
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound (this compound derivative) in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer (50 mM Tris-HCl, pH 7.5) to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).
-
In a 96-well black, flat-bottom plate, add 50 µL of the diluted test compound or vehicle (assay buffer with the same final concentration of DMSO) to the appropriate wells.
-
Add 25 µL of a solution of human recombinant DPP-IV enzyme in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration equal to the Kₘ value) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 × (1 - (v_inhibitor / v_vehicle)).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: Include positive (a known DPP-IV inhibitor like sitagliptin) and negative (vehicle) controls on each plate to ensure the assay is performing correctly. The Z'-factor should be calculated to assess the quality of the assay for high-throughput screening.
Data Presentation:
| Compound ID | This compound Derivative | DPP-IV IC₅₀ (nM) |
| CHA-001 | N-(4-fluorobenzyl)this compound | 5.2 |
| CHA-002 | N-(pyrazin-2-ylmethyl)this compound | 12.8 |
| CHA-003 | N-((1H-pyrazol-1-yl)methyl)this compound | 25.1 |
| Sitagliptin | (Positive Control) | 18.5 |
DPP-IV Inhibition Assay Workflow
Caption: Workflow for DPP-IV enzymatic inhibition assay.
Protocol 3: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound derivatives for a hypothetical GPCR target, for instance, a CNS receptor.
Causality of Experimental Choices:
-
Radioligand: A high-affinity, selective radiolabeled ligand (e.g., ³H-labeled) for the target GPCR is used to enable sensitive detection of binding.
-
Cell Membranes: Membranes prepared from cells overexpressing the target GPCR provide a rich source of the receptor for the binding assay.
-
Filtration: Separation of bound from free radioligand by rapid filtration through glass fiber filters is a standard and robust method for this type of assay.
-
Non-specific Binding: A high concentration of a known, unlabeled ligand is used to define non-specific binding, which is subtracted from total binding to determine specific binding.
Step-by-Step Methodology:
-
Prepare cell membranes from a cell line stably expressing the target GPCR. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Prepare serial dilutions of the test this compound derivative in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 25 µL of radioligand (at a final concentration close to its Kₔ), and 25 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known unlabeled competitor, 25 µL of radioligand, and 25 µL of cell membrane suspension.
-
Test Compound: 50 µL of the test compound dilution, 25 µL of radioligand, and 25 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
Harvest the contents of each well onto glass fiber filters (pre-soaked in binding buffer) using a cell harvester.
-
Rapidly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement for each concentration of the test compound.
-
Plot the percent displacement against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Self-Validation: The Kₔ of the radioligand should be determined independently through saturation binding experiments. The specific binding should be at least 80% of the total binding.
Data Presentation:
| Compound ID | This compound Derivative | GPCR Target X Kᵢ (nM) |
| CHA-010 | N-((4-methoxyphenyl)methyl)this compound | 8.7 |
| CHA-011 | N-((pyridin-3-yl)methyl)this compound | 21.3 |
| CHA-012 | N-((1H-indol-3-yl)methyl)this compound | 45.6 |
| Known Ligand | (Positive Control) | 15.2 |
GPCR Radioligand Binding Assay Workflow
Caption: Workflow for a competitive GPCR radioligand binding assay.
Conclusion
This compound is a valuable and versatile building block in modern pharmaceutical drug discovery. Its unique seven-membered ring imparts favorable physicochemical properties that can be leveraged to optimize the ADME profile and biological activity of drug candidates. The protocols provided in this application note offer a robust framework for the derivatization of this compound and the subsequent in vitro evaluation of its derivatives against key drug targets such as enzymes and GPCRs. By strategically incorporating the cycloheptyl moiety and employing rigorous biological screening, researchers can unlock the full potential of this privileged scaffold in the development of novel therapeutics for a wide range of diseases.
References
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-
ACS Publications. Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. [Link]
-
PubMed. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. [Link]
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PubChem. Cycloheptylmethylamine | C8H17N | CID 78194. [Link]
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PMC. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
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PMC. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. [Link]
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PubMed. Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. [Link]
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PMC. Targeting metabolic disorders by natural products. [Link]
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Application Notes and Protocols for Cycloheptanemethylamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note is a scientifically guided resource on the potential use of cycloheptanemethylamine as a ligand in coordination chemistry. Due to a lack of specific published data on this compound coordination complexes at the time of writing, the protocols, characterization data, and potential applications described herein are based on established principles of coordination chemistry and extrapolated from well-documented analogous primary amine ligands with bulky cycloalkyl substituents. This guide is intended to serve as a foundational framework for researchers exploring the coordination chemistry of this ligand.
Introduction: The Potential of this compound as a Novel Ligand
This compound, a primary amine featuring a seven-membered cycloalkane ring, presents an intriguing profile for coordination chemistry.[1][2][3] Its chemical structure, characterized by the formula C₈H₁₇N, combines the nucleophilicity of a primary amine with the steric bulk and conformational flexibility of the cycloheptyl group.[1][2] While its primary applications to date have been in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs, its potential as a ligand in coordination and organometallic chemistry remains a promising and underexplored frontier.[1]
The steric hindrance provided by the cycloheptyl group can influence the coordination number and geometry of the resulting metal complexes, potentially leading to unique catalytic activities and physical properties. Furthermore, the N-H protons of the coordinated amine can participate in hydrogen bonding, influencing the secondary coordination sphere and supramolecular assembly. This application note provides a detailed guide to the synthesis, characterization, and potential applications of transition metal complexes featuring the this compound ligand.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting experimental results.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N | [1][2][3] |
| Molecular Weight | 127.23 g/mol | [2] |
| Boiling Point | 98-101 °C at 35 mmHg | [1] |
| Density | 0.884 g/cm³ | [1] |
| Solubility | Poorly miscible with water | [1][3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of cycloheptanone with methylamine, often utilizing a reducing agent such as sodium cyanoborohydride.[1] Purification is typically achieved through fractional distillation under reduced pressure to prevent thermal decomposition.[1]
Coordination Chemistry: Synthesis of Metal Complexes
The primary amine functionality of this compound allows it to act as a potent σ-donor ligand, forming stable complexes with a variety of transition metals. The synthesis of these complexes can generally be achieved through the reaction of a metal salt with the ligand in a suitable solvent.
Protocol 1: Synthesis of a Generic Dichloro-bis(this compound)metal(II) Complex (M = Co, Ni, Cu)
This protocol outlines a general procedure for the synthesis of [MCl₂(this compound)₂] complexes.
Materials:
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
This compound
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of the metal(II) chloride salt in 10 mL of absolute ethanol. Stir until fully dissolved.
-
In a separate vial, dissolve 2.2 mmol of this compound in 5 mL of absolute ethanol.
-
Slowly add the this compound solution to the stirring metal salt solution at room temperature.
-
A color change and/or the formation of a precipitate should be observed upon addition of the ligand.
-
Stir the reaction mixture at room temperature for 4 hours to ensure complete complex formation.
-
Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Add 20 mL of diethyl ether to the concentrated solution to precipitate the complex.
-
Collect the solid product by vacuum filtration, wash with two 5 mL portions of diethyl ether, and dry under vacuum.
Expected Observations:
-
Cobalt(II): Formation of a blue or purple solid.
-
Nickel(II): Formation of a green or blue solid.
-
Copper(II): Formation of a blue or green solid.
Experimental Workflow for Complex Synthesis
Caption: Workflow for the synthesis of metal(II) complexes.
Characterization of this compound Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the newly synthesized complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the amine ligand to the metal center.
-
N-H Stretching: The N-H stretching vibrations of the free ligand (typically in the range of 3300-3400 cm⁻¹) are expected to shift to lower wavenumbers upon coordination due to the donation of electron density to the metal, which weakens the N-H bonds.
-
Metal-Nitrogen (M-N) Stretching: The formation of a new M-N bond can be confirmed by the appearance of new absorption bands in the far-IR region (typically 400-600 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex and is particularly useful for characterizing the geometry of transition metal complexes.
| Metal Ion | Expected Geometry | Expected d-d Transitions (in nm) |
| Co(II) | Tetrahedral or Octahedral | ~500-700 |
| Ni(II) | Octahedral | ~350-450, ~550-700, ~900-1100 |
| Cu(II) | Distorted Octahedral | ~600-900 (broad band) |
Magnetic Susceptibility
Measurement of the magnetic susceptibility can determine the number of unpaired electrons in the complex, which helps to confirm the oxidation state and geometry of the metal center.
Elemental Analysis
Elemental analysis (C, H, N) is crucial for confirming the empirical formula of the synthesized complexes and ensuring their purity.
Potential Applications in Catalysis and Medicinal Chemistry
While specific applications for this compound complexes are yet to be established, their structural features suggest potential in several areas.
Catalysis
The steric bulk of the this compound ligand could create a specific steric environment around the metal center, potentially leading to high selectivity in catalytic reactions such as:
-
Polymerization: The controlled steric hindrance could influence the stereoselectivity of olefin polymerization.
-
Cross-Coupling Reactions: The electron-donating nature of the amine ligand can modulate the reactivity of the metal center in cross-coupling catalysis.
Logical Relationship in Catalysis
Caption: Influence of ligand on catalytic activity.
Medicinal Chemistry
Metal complexes are increasingly being investigated for their therapeutic potential.[4][5][6][7] The incorporation of a lipophilic cycloheptyl group in this compound complexes could enhance their cellular uptake. Potential medicinal applications include:
-
Antimicrobial Agents: Many metal complexes exhibit antimicrobial activity, and the unique structure of this compound complexes could lead to novel mechanisms of action.
-
Anticancer Agents: The design of metal-based anticancer drugs is a burgeoning field, and these complexes could be explored for their cytotoxic activity against cancer cell lines.
Conclusion
This compound holds considerable promise as a versatile ligand in coordination chemistry. Its unique combination of steric bulk and electronic properties makes it a compelling candidate for the synthesis of novel metal complexes with potential applications in catalysis and medicinal chemistry. The protocols and characterization guidelines provided in this application note offer a solid foundation for researchers to begin exploring the rich and untapped coordination chemistry of this intriguing ligand. Further research is warranted to synthesize and fully characterize a range of this compound complexes and to evaluate their efficacy in various applications.
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Application Notes and Protocols for the Purification of Synthesized Cycloheptanemethylamine
Abstract
This document provides a comprehensive technical guide for the purification of Cycloheptanemethylamine (C₈H₁₇N), a primary amine of significant interest in the pharmaceutical and agrochemical sectors.[1] Recognizing that the efficacy and safety of downstream applications are contingent on the purity of synthetic intermediates, this guide moves beyond mere procedural lists. It delves into the rationale behind method selection, explains the physicochemical principles governing each technique, and offers detailed, field-tested protocols for fractional distillation, acid-base extraction, and advanced column chromatography. The objective is to equip researchers, scientists, and drug development professionals with the expertise to isolate this compound at high purity, effectively removing common synthesis-related impurities.
Introduction: The Imperative for Purity
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and complex organic molecules. Its synthesis, typically achieved via the reduction of cycloheptanecarbonitrile or the reductive amination of cycloheptanecarboxaldehyde, often yields a crude product contaminated with a variety of impurities.[2] The nature and quantity of these impurities are dictated by the specific synthetic route and reaction conditions.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual cycloheptanecarbonitrile or cycloheptanecarboxaldehyde.
-
Side-Products: Secondary (bis-cycloheptylmethyl)amine or tertiary amines from over-alkylation.
-
Reagent Residues: Catalysts, reducing agents (e.g., lithium aluminum hydride adducts), and their byproducts.
-
Solvents: Residual reaction or workup solvents.
The presence of these impurities can have profound consequences, leading to undesirable side reactions in subsequent synthetic steps, altered pharmacological profiles, and potential toxicity in final products.[3][4] Therefore, robust and efficient purification is not merely a recommendation but a critical step in the development workflow. This guide details three primary methods for achieving high-purity this compound.
Physicochemical Properties Governing Purification
An effective purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. These properties dictate the suitability of each purification technique.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₇N | - |
| Molecular Weight | 127.23 g/mol [5] | Influences diffusion rates and volatility. |
| Boiling Point | 98-101 °C @ 35 mmHg[1] | The high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal degradation. |
| Density | 0.884 g/mL (at 25 °C)[1] | Relevant for phase separation during liquid-liquid extraction. |
| Solubility | Not miscible in water[1]; Soluble in common organic solvents (e.g., ether, CH₂Cl₂, EtOAc). | Key for selecting solvents for extraction and chromatography. |
| Chemical Nature | Primary Amine (Basic) | The basicity of the amine group is the cornerstone of the acid-base extraction method. |
| Sensitivity | Air Sensitive[1] | Handling under an inert atmosphere (N₂ or Ar) is recommended to prevent oxidation, especially at elevated temperatures. |
Method 1: Fractional Distillation Under Reduced Pressure
Principle: This technique separates compounds based on differences in their boiling points. For this compound, fractional distillation under reduced pressure (vacuum distillation) is the preferred method. Lowering the pressure reduces the boiling point, thereby preventing the thermal decomposition and oxidation that can occur at the high temperatures required for atmospheric distillation.[6]
Causality: The primary amine functionality makes this compound susceptible to oxidation, especially at elevated temperatures. By reducing the pressure, we can achieve boiling at a temperature well below its decomposition point, preserving the integrity of the molecule. The fractionating column provides a large surface area (via packing or trays) for repeated vaporization-condensation cycles, allowing for a more efficient separation of components with close boiling points.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask (RBF), a Claisen adapter, a Vigreux or packed fractionating column (min. 30 cm), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap and a pressure gauge.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar in the RBF.
-
-
Procedure:
-
Charge the RBF with the crude this compound (do not fill more than two-thirds full).
-
Begin stirring and slowly reduce the pressure in the system to the target pressure (e.g., 35 mmHg).
-
Gently heat the RBF using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which typically contains residual solvents and more volatile impurities.
-
Main Fraction: Once the vapor temperature at the still head stabilizes near the expected boiling point (98-101 °C at 35 mmHg), switch to a clean receiving flask to collect the purified product.
-
High-Boiling Residue: Stop the distillation before the RBF is completely dry to avoid the concentration of potentially unstable residues. The remaining material will contain less volatile impurities like secondary amines.
-
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
-
Visualization: Distillation Workflow
Caption: Workflow for Vacuum Fractional Distillation.
Method 2: Acid-Base Extraction
Principle: This classic liquid-liquid extraction technique exploits the basicity of the amine. The crude organic mixture is treated with an aqueous acid (e.g., HCl). The basic amine is protonated to form an ammonium salt, which is soluble in the aqueous phase. Neutral and acidic impurities remain in the organic phase. The phases are separated, and the aqueous phase is then treated with a strong base (e.g., NaOH) to regenerate the free amine, which is then extracted back into an organic solvent.[7][8][9]
Causality: The equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ is shifted far to the right in the presence of a strong acid. The resulting ammonium salt is ionic and thus preferentially dissolves in the polar aqueous layer. Conversely, when a strong base is added, it deprotonates the ammonium salt (R-NH₃⁺ + OH⁻ → R-NH₂ + H₂O), regenerating the neutral, water-insoluble amine that can be recovered.[7] This method is exceptionally effective for removing non-basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Acidic Extraction:
-
Dissolve the crude amine in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer (containing the amine salt) into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery. Combine all aqueous extracts.
-
The remaining organic layer contains neutral impurities and can be discarded.
-
-
Regeneration of Free Amine:
-
Place the combined aqueous extracts in a flask and cool it in an ice bath.
-
Slowly add a concentrated aqueous base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine will separate, often making the solution cloudy.
-
Transfer the basified solution back to a clean separatory funnel.
-
-
Back-Extraction:
-
Extract the aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether).
-
Combine the organic extracts.
-
-
Work-up:
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Visualization: Acid-Base Separation Flowchart
Caption: Flowchart for Acid-Base Purification of an Amine.
Method 3: Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (adsorbent). For primary amines like this compound, standard silica gel, which has acidic silanol groups on its surface, can cause strong, irreversible adsorption and significant peak tailing.[10]
Causality and Modern Solutions: The acidic nature of silica (Si-OH) interacts strongly with the basic amine, hindering its smooth elution. To overcome this, several strategies are employed:
-
Mobile Phase Modification: Adding a small amount of a competing base, like triethylamine (Et₃N, ~1%), to the eluent can neutralize the acidic sites on the silica, allowing the target amine to elute more effectively.[10][11]
-
Amine-Functionalized Silica: Using a stationary phase where the silica surface has been chemically modified with aminopropyl groups (often called KP-NH columns) provides a basic environment that repels the amine, leading to excellent peak shape and separation without needing a modified mobile phase.[10][11] This is often the most reliable chromatographic method for basic compounds.
-
Reversed-Phase (C18) Chromatography: In this mode, a non-polar stationary phase (C18) is used with a polar mobile phase (e.g., water/acetonitrile). Adding a modifier like triethylamine to the mobile phase to raise the pH ensures the amine is in its neutral, more retentive form, enabling good separation.[11][12]
Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica
-
Method Development (TLC):
-
Use amine-functionalized TLC plates.
-
Spot the crude material and develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that gives the product an Rf value of ~0.3.
-
-
Column Packing:
-
Select an appropriately sized pre-packed amine-functionalized silica cartridge or slurry-pack a glass column with amine-functionalized silica gel in the initial eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it directly onto the column.
-
Dry Loading: Dissolve the crude amine in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the column. This technique often provides sharper bands.
-
-
Elution:
-
Run the column using the solvent system determined from the TLC analysis. An automated flash chromatography system can be used to run a gradient for optimal separation.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualization: Chromatography Workflow
Caption: Workflow for Amine Purification via Flash Chromatography.
Summary and Method Selection
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
| Method | Scale | Speed | Cost | Typical Purity | Best For Removing |
| Vacuum Distillation | Medium to Large | Moderate | Low | >99% | Impurities with significantly different boiling points. |
| Acid-Base Extraction | Small to Large | Fast | Very Low | >98% | Neutral and acidic impurities. |
| Chromatography | Small to Medium | Slow | High | >99.5% | Structurally similar impurities (e.g., secondary amines). |
For industrial-scale processes, a combination of acid-base extraction followed by vacuum distillation is often the most cost-effective approach to achieve high purity. For laboratory scale, where the highest possible purity is desired and structurally similar impurities are present, flash chromatography on amine-functionalized silica is the superior choice.
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Analytical techniques for the characterization of Cycloheptanemethylamine.
An In-Depth Guide to the Analytical Characterization of Cycloheptanemethylamine
Introduction: The Analytical Imperative for this compound
This compound (C₈H₁₇N) is a primary amine featuring a seven-membered cycloalkane ring attached to a methylamine group.[1] This compound serves as a valuable building block in various chemical syntheses, including the development of agrochemicals, pharmaceutical intermediates, and dyestuffs.[1][2] Given its role in these critical applications, a comprehensive and unambiguous characterization of its identity, purity, and structural integrity is paramount. This guide provides a detailed overview of the key analytical techniques and step-by-step protocols for the definitive characterization of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
The rationale behind employing a multi-technique approach lies in the complementary nature of the information each method provides. Chromatographic techniques are essential for assessing purity and quantifying the analyte, while spectroscopic methods provide irrefutable evidence of the molecule's structure and functional groups.
Physicochemical Properties: The Foundation for Method Development
A thorough understanding of the physicochemical properties of this compound is the first step in developing robust analytical methods. These properties dictate choices such as solvent selection, instrument conditions, and sample handling procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 98-101°C at 35 mmHg | [1][4] |
| Density | 0.884 g/cm³ | [1][4] |
| Refractive Index | 1.474 | [1][5] |
| Flash Point | 70°C (158°F) | [1][4] |
| Water Solubility | Not miscible or difficult to mix | [1][2][4] |
| Sensitivity | Air Sensitive | [1][4] |
Part 1: Chromatographic Purity and Quantification
Chromatographic methods are the cornerstone for separating this compound from impurities, starting materials, and by-products, enabling accurate purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound. The high efficiency of gas chromatography provides excellent separation, while mass spectrometry offers sensitive detection and structural information based on the compound's mass-to-charge ratio and fragmentation pattern. For primary amines, peak tailing can sometimes be an issue due to their polarity; however, modern inert columns and proper instrument setup can mitigate this.[6]
Trustworthiness: The protocol's validity is ensured by monitoring for a stable baseline, consistent retention times, and the characteristic fragmentation pattern of the analyte. A system suitability check using a standard solution should precede any sample analysis.
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Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Cycloheptanemethylamine
Introduction: The Significance of Cycloheptanemethylamine in Drug Development
This compound (CAS No. 4448-77-5) is a crucial building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its unique seven-membered aliphatic ring structure imparts specific conformational properties to molecules, influencing their biological activity.[1] As a primary amine, it serves as a key intermediate for the construction of more complex molecular architectures. The transition from laboratory-scale synthesis to pilot plant production is a critical step in the drug development process, enabling the generation of sufficient quantities of material for advanced preclinical and clinical studies. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable process suitable for a pilot plant environment.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is essential for process design and safety.
| Property | Value |
| Molecular Formula | C8H17N |
| Molecular Weight | 127.23 g/mol [2][3][4] |
| Boiling Point | 98-101 °C at 35 mmHg[1][3] |
| Density | 0.884 g/cm³[1][3] |
| Flash Point | 70 °C[1][3] |
| Water Solubility | Not miscible or difficult to mix with water[2][3] |
| Appearance | Colorless liquid |
Strategic Selection of the Synthesis Route for Pilot Plant Production
Two primary synthetic routes are commonly considered for the preparation of this compound:
-
Reductive Amination of Cycloheptanecarboxaldehyde: This method involves the reaction of cycloheptanecarboxaldehyde with ammonia in the presence of a reducing agent.
-
Reduction of Cycloheptanecarbonitrile: This route entails the reduction of the nitrile group to a primary amine.
For pilot plant scale-up, catalytic hydrogenation of cycloheptanecarbonitrile is the recommended route. This selection is based on several key factors that are critical for industrial applicability:
-
Atom Economy and Waste Reduction: Catalytic hydrogenation utilizes hydrogen gas as the reducing agent, with water being the only significant byproduct. This aligns with the principles of green chemistry, minimizing the generation of hazardous waste streams often associated with metal hydride reagents.
-
Cost-Effectiveness at Scale: While the initial investment in a hydrogenation reactor and catalyst may be higher, the operational costs at a pilot scale are generally lower compared to the use of stoichiometric metal hydride reducing agents. The ability to recycle the catalyst further enhances the economic viability of this process.
-
Safety and Controllability: High-pressure hydrogenation is a well-established and controllable industrial process. Modern pilot plant reactors are equipped with advanced safety features for handling flammable gases like hydrogen. In contrast, the large-scale use of highly reactive and pyrophoric reagents like lithium aluminum hydride (LAH) presents significant safety challenges, including violent reactions with water and the potential for fires.[5][6][7]
-
Selectivity and Byproduct Formation: Catalytic hydrogenation of nitriles can be highly selective for the formation of primary amines, especially with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.[8][9]
While reductive amination is a versatile laboratory method, at scale, it can present challenges in controlling the reaction to prevent the formation of over-alkylated byproducts.[10] The catalytic hydrogenation of nitriles is often the most economical and scalable route for the production of primary amines in an industrial setting.[9]
Overall Pilot Plant Production Workflow
The following diagram illustrates the key stages in the pilot plant production of this compound.
Caption: Pilot Plant Production Workflow for this compound.
Detailed Pilot Plant Protocol: Catalytic Hydrogenation of Cycloheptanecarbonitrile
This protocol is designed for a 50 L scale pilot plant reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reactor: 50 L stainless steel or Hastelloy high-pressure hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure controls, and a rupture disc.
-
Catalyst: Raney Nickel (slurry in water) or 5% Palladium on Carbon (Pd/C). Raney Nickel is often a cost-effective choice for nitrile hydrogenation.[9]
-
Reagents:
-
Cycloheptanecarbonitrile (high purity)
-
Anhydrous Ammonia (gas)
-
Ethanol (anhydrous)
-
Hydrogen (high pressure)
-
Nitrogen (inert gas)
-
-
Filtration System: Pressure filter (e.g., Nutsche filter) for catalyst removal.
-
Distillation Unit: Vacuum distillation apparatus with a fractionating column suitable for separating the product from solvent and high-boiling impurities.
Experimental Protocol
-
Reactor Preparation and Inerting:
-
Ensure the reactor is clean, dry, and has passed all safety checks.
-
Inert the reactor by purging with nitrogen gas three times to remove all oxygen.
-
-
Catalyst Loading:
-
Under a nitrogen atmosphere, carefully charge the reactor with Raney Nickel catalyst (typically 5-10% by weight of the nitrile). The catalyst is often supplied as a slurry in water; care must be taken to minimize the amount of water introduced.
-
-
Solvent and Reactant Charging:
-
Charge the reactor with anhydrous ethanol (sufficient to create a stirrable slurry).
-
Add the cycloheptanecarbonitrile to the reactor.
-
Seal the reactor.
-
-
Ammonia Addition:
-
Hydrogenation:
-
Begin agitation of the reactor contents.
-
Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 50-100 bar).
-
Heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Process Analytical Technology (PAT), such as in-situ IR spectroscopy, can be employed for real-time monitoring of the nitrile disappearance.[12][13]
-
-
Reaction Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and ammonia to a designated scrubbing system.
-
Purge the reactor with nitrogen.
-
Safely filter the reaction mixture through a pressure filter to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition upon exposure to air.
-
Wash the catalyst cake with additional ethanol to recover any entrained product.
-
Key Reaction Parameters
| Parameter | Recommended Range | Justification |
| Catalyst Loading | 5-10 wt% Raney Nickel | Ensures a reasonable reaction rate without excessive cost. |
| Solvent | Anhydrous Ethanol | Good solvent for the nitrile and product; readily available. |
| Ammonia Pressure | 5-10 bar | Suppresses the formation of secondary and tertiary amine byproducts.[8][11] |
| Hydrogen Pressure | 50-100 bar | Higher pressure increases the rate of hydrogenation. |
| Temperature | 80-120 °C | Provides sufficient thermal energy for the reaction to proceed at a practical rate. |
Purification Protocol: Fractional Vacuum Distillation
Due to the relatively low boiling point of this compound and its potential for thermal degradation at atmospheric pressure, fractional vacuum distillation is the preferred method for purification at the pilot plant scale.
-
Charge the Distillation Unit:
-
Transfer the crude, filtered reaction mixture to the reboiler of the vacuum distillation unit.
-
-
Solvent Removal:
-
Apply a moderate vacuum and gently heat the reboiler to distill off the ethanol solvent.
-
-
Fractional Distillation:
-
Once the solvent is removed, increase the vacuum (e.g., to 35 mmHg).
-
Gradually increase the reboiler temperature to distill the this compound.
-
Collect the product fraction at its boiling point of 98-101 °C at 35 mmHg.[1][3]
-
Monitor the purity of the collected fractions using in-process controls, such as gas chromatography (GC).
-
-
Product Handling and Storage:
-
Collect the purified this compound in clean, dry containers under a nitrogen atmosphere.
-
Store the final product in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Chemical Reaction Mechanism: Catalytic Hydrogenation of a Nitrile
The following diagram illustrates the generally accepted mechanism for the catalytic hydrogenation of a nitrile to a primary amine.
Caption: Mechanism of Catalytic Nitrile Hydrogenation.
Analytical Quality Control
A robust analytical quality control (QC) plan is essential to ensure the identity, purity, and quality of the final product. The analytical methods used should be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[14][15][16]
| Analytical Test | Method | Acceptance Criteria |
| Identification | ¹H NMR, ¹³C NMR, FT-IR | Spectra must be consistent with the structure of this compound. |
| Purity Assay | Gas Chromatography (GC-FID) | ≥ 98% |
| Residual Solvents | Headspace GC | Conforms to ICH Q3C limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Safety Considerations in the Pilot Plant
-
Hazard Identification: A thorough hazard and operability (HAZOP) study should be conducted before commencing any pilot plant operations.[5]
-
Hydrogen and Ammonia Safety: Both hydrogen and ammonia are hazardous gases. The pilot plant must be equipped with appropriate gas detection systems, ventilation, and pressure relief devices.
-
Catalyst Handling: Raney Nickel is pyrophoric when dry. It must be handled as a slurry and kept wet at all times.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-resistant lab coats, safety glasses, and gloves.[5]
-
Emergency Response: A detailed emergency response plan must be in place, and all personnel should be trained on the procedures for fires, spills, and gas leaks.[5]
Conclusion
The successful scale-up of this compound synthesis from the laboratory to the pilot plant hinges on a well-designed and robust process. The selection of catalytic hydrogenation of cycloheptanecarbonitrile offers a safe, economical, and green approach for producing this valuable intermediate. By adhering to the detailed protocols for synthesis, purification, and quality control outlined in this document, and by maintaining a strong focus on safety, researchers and drug development professionals can confidently produce high-quality this compound to advance their research and development programs.
References
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PubChem. Cycloheptylmethylamine | C8H17N | CID 78194. [Link]
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Uni Bielefeld. Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. [Link]
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PubMed. Fast reductive amination by transfer hydrogenation "on water". [Link]
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Wiley Online Library. Highly Enantioselective Hydrogen-Transfer Reductive Amination. [Link]
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ResearchGate. Continuous hydrogenation of nitriles to primary amines with high selectivity in flow | Request PDF. [Link]
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Bruker. What is PAT?. [Link]
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CoLab. Recent advances in selective catalytic hydrogenation of nitriles to primary amines. [Link]
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ResearchGate. (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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PubMed Central. Trichloroacetic acid fueled practical amine purifications. [Link]
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Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
RSC Publishing. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. [Link]
-
EMA. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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Princeton EHS. Lithium Aluminum Hydride | Office of Environmental Health and Safety. [Link]
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YouTube. How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. [Link]
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ResearchGate. Large-scale reductive amination and synthesis applications. [Link]
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ResearchGate. Primary, secondary, and tertiary amine synthesis by nitrile hydrogenation.. [Link]
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YouTube. Synthesis of Amines: Reduction of Nitriles. [Link]
-
ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions | Catalysis | ChemRxiv | Cambridge Open Engage. [Link]
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Common Organic Chemistry. Nitrile to Amine - Common Conditions. [Link]
-
Wikipedia. Nitrile reduction. [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
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YouTube. Reductive Amination. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubMed. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. [Link]
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The Strategic Incorporation of Cycloheptanemethylamine in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
Introduction: The Untapped Potential of Alicyclic Amines in Agrochemical Design
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and diverse modes of action, the exploration of unique molecular scaffolds is paramount. Cycloheptanemethylamine, a primary amine featuring a seven-membered aliphatic ring, represents a compelling yet underexplored building block in the synthesis of potential herbicides, fungicides, and plant growth regulators.[1] Its distinct stereochemical and physicochemical properties, imparted by the flexible cycloheptyl moiety, offer the potential for novel interactions with biological targets in pest species and plants. This guide provides a comprehensive overview of the application of this compound in the conceptualization and synthesis of new agrochemical entities, with a focus on the chloroacetamide class of herbicides.
Core Concept: this compound as a Lipophilic Moiety in Bioactive Molecules
The cycloheptyl group of this compound is a significant contributor to the lipophilicity of its derivatives. In agrochemical design, appropriate lipophilicity is crucial for the molecule's ability to penetrate the waxy cuticle of plant leaves, traverse cell membranes, and reach its target site of action. The conformational flexibility of the seven-membered ring allows for a dynamic interaction with receptor sites, potentially leading to enhanced binding affinity and biological activity compared to more rigid cyclic or acyclic analogues.
Featured Application: Synthesis of a Novel Chloroacetamide Herbicide
The chloroacetamide class of herbicides are known to inhibit very long-chain fatty acid synthesis in susceptible plants, leading to a disruption of cell division and ultimately, plant death.[2][3][4] A common synthetic route to these herbicides involves the N-acylation of a suitable amine with chloroacetyl chloride.[5][6][7][8][9] Here, we propose the synthesis of a novel chloroacetamide herbicide, 2-chloro-N-(cycloheptylmethyl)acetamide , utilizing this compound as the key amine precursor.
Proposed Synthetic Pathway
The synthesis of 2-chloro-N-(cycloheptylmethyl)acetamide from this compound is a straightforward and efficient one-step N-acylation reaction.
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Cycloheptanemethylamine in Asymmetric Synthesis: A Guide to Potential Applications and Protocols
Introduction: The Quest for Novel Chiral Reagents
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1][2] Chiral amines, in particular, are not only prevalent in a vast array of bioactive molecules but also serve as indispensable tools in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and ligands for metal catalysts.[3][4] While a significant body of research exists on commonly employed chiral amines, the exploration of novel structures continues to be a fertile ground for discovering reagents with unique steric and electronic properties that can lead to improved stereoselectivity in chemical transformations.
This document explores the potential of cycloheptanemethylamine as a reagent in asymmetric synthesis. While not a conventionally utilized reagent in this field, its unique structural features—a flexible seven-membered carbocyclic ring coupled with a primary amine—present intriguing possibilities for its application as a chiral building block, a chiral auxiliary, or a precursor to novel chiral ligands and organocatalysts. For researchers, scientists, and professionals in drug development, this guide aims to provide a comprehensive overview of these potential applications, grounded in established principles of asymmetric synthesis and supported by detailed, albeit prospective, experimental protocols.
Part 1: this compound as a Potential Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] The auxiliary is then removed to reveal the enantiomerically enriched product. The efficacy of a chiral auxiliary is largely dependent on its ability to create a rigid and well-defined chiral environment around the reaction center.
The cycloheptyl group of this compound, with its multiple low-energy conformations, could offer a unique steric environment. If resolved into its enantiopure forms, (R)- and (S)-cycloheptanemethylamine could be employed as effective chiral auxiliaries.
Conceptual Application: Asymmetric Alkylation of an Enolate
A classic application of chiral amine auxiliaries is the diastereoselective alkylation of enolates derived from carboxylic acids. In this hypothetical application, (R)-cycloheptanemethylamine would be condensed with a prochiral carboxylic acid to form a chiral amide. Deprotonation of this amide would generate a chiral enolate, where the bulky cycloheptyl group shields one face of the enolate, directing the approach of an electrophile to the opposite face.
Hypothetical Protocol 1: Diastereoselective Alkylation using a (R)-Cycloheptanemethylamide Auxiliary
Objective: To achieve high diastereoselectivity in the alkylation of a propionyl derivative using (R)-cycloheptanemethylamine as a chiral auxiliary.
Materials:
-
(R)-Cycloheptanemethylamine (hypothetically resolved)
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Standard workup and purification reagents
Procedure:
-
Amide Formation:
-
To a solution of (R)-cycloheptanemethylamine (1.0 eq) and Et3N (1.2 eq) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous workup and purify the resulting chiral amide by column chromatography.
-
-
Enolate Formation and Alkylation:
-
Dissolve the purified amide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a freshly prepared solution of LDA (1.1 eq) in THF dropwise and stir for 1 hour to ensure complete enolate formation.
-
Add BnBr (1.2 eq) to the enolate solution and stir at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
-
Auxiliary Cleavage:
-
After aqueous workup and purification of the alkylated amide, hydrolyze the amide bond by refluxing in 1 M HCl or 1 M NaOH to liberate the chiral carboxylic acid and recover the (R)-cycloheptanemethylamine auxiliary.
-
-
Analysis:
-
Determine the diastereomeric excess (d.e.) of the alkylated product using chiral HPLC or NMR spectroscopy.
-
Visualization of the Proposed Stereochemical Control
The anticipated stereochemical outcome is depicted in the following workflow diagram:
Sources
Application of Cycloheptanemethylamine in the Synthesis of Novel Heterocycles: A Detailed Guide
Introduction: The Strategic Value of Cycloheptanemethylamine in Modern Heterocyclic Chemistry
In the landscape of contemporary drug discovery and materials science, the quest for novel molecular scaffolds with unique three-dimensional architectures is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials, owing to their diverse chemical properties and biological activities.[1] Among the myriad of building blocks available to synthetic chemists, this compound stands out as a particularly valuable synthon. Its inherent non-planarity, conferred by the seven-membered cycloheptyl ring, offers a compelling strategy to escape the "flatland" of traditional aromatic and heteroaromatic chemistry. This unique steric profile can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved solubility, metabolic stability, and target-binding affinity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of novel heterocycles. We will delve into the practical applications of this versatile primary amine in multicomponent reactions, with a particular focus on the synthesis of substituted dihydropyrimidinones, a class of heterocycles with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2]
Core Application: One-Pot Synthesis of Novel N-Cycloheptylmethyl-Dihydropyrimidinones via a Modified Biginelli Reaction
The Biginelli reaction, a classic multicomponent condensation, offers a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[3] Traditionally, this reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4] By substituting urea with a primary amine, such as this compound, a diverse library of N1-substituted dihydropyrimidinones can be accessed. This modification significantly expands the chemical space accessible through this powerful transformation.
Principle and Rationale: Leveraging this compound in a Multicomponent Strategy
The use of this compound in a Biginelli-type reaction is predicated on its nucleophilic character and its ability to introduce a bulky, lipophilic cycloheptyl moiety at the N1 position of the pyrimidinone core. This strategic incorporation of the cycloheptyl group can enhance the drug-like properties of the resulting heterocycle. The multicomponent nature of this synthesis is highly advantageous, allowing for the rapid assembly of complex molecules from simple, readily available starting materials in a single synthetic operation.[5] This approach aligns with the principles of green chemistry by minimizing waste and improving reaction efficiency.
Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-1-(cycloheptylmethyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol details the synthesis of a representative novel N-cycloheptylmethyl-dihydropyrimidinone.
Materials:
-
This compound (1.0 mmol, 127 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 121 µL)
-
Ethyl acetoacetate (1.0 mmol, 130 mg, 127 µL)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo to approximately 1-2 mL.
-
Add cold diethyl ether (10 mL) to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 5 mL).
-
Recrystallize the crude product from ethanol to afford the pure 4-(4-methoxyphenyl)-1-(cycloheptylmethyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one as a white solid.
Reaction Mechanism
The reaction proceeds through a series of equilibrium steps, culminating in the irreversible cyclization to form the dihydropyrimidinone ring.
Figure 1: Proposed mechanism for the Biginelli-type reaction.
Causality Behind Experimental Choices:
-
Catalyst: p-Toluenesulfonic acid is a mild and effective Brønsted acid catalyst for this condensation reaction.[3] It protonates the aldehyde, increasing its electrophilicity and facilitating the initial imine formation.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and allows for heating to reflux to drive the reaction to completion.
-
Workup: Precipitation with a non-polar solvent like diethyl ether is an effective method for isolating the moderately polar dihydropyrimidinone product. Recrystallization from ethanol is a standard purification technique for such compounds.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for the Synthesized Dihydropyrimidinone
| Property | Value |
| Yield | 85% |
| Melting Point | 185-187 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.20 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 5.30 (d, J = 3.2 Hz, 1H), 4.85 (d, J = 3.2 Hz, 1H), 3.80 (s, 3H), 3.10 (t, J = 7.2 Hz, 2H), 2.30 (s, 3H), 1.80-1.40 (m, 13H). |
| ¹³C NMR (100 MHz, CDCl₃) δ | 165.4, 159.2, 148.5, 136.8, 127.5, 114.1, 99.8, 55.3, 54.2, 48.5, 35.2, 28.3, 26.5, 18.2. |
| Mass Spec (ESI+) m/z | 343.2 [M+H]⁺ |
Broader Applications and Future Perspectives: Beyond Dihydropyrimidinones
The utility of this compound extends beyond the synthesis of dihydropyrimidinones. Its primary amine functionality makes it a suitable component in a variety of other multicomponent reactions for the generation of diverse heterocyclic scaffolds.
Potential in Ugi and Passerini Reactions
The Ugi four-component reaction , which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, could be employed with this compound to generate complex α-acylamino amides.[6] These peptidomimetic structures are of significant interest in drug discovery.[7]
Figure 2: Ugi four-component reaction workflow.
Similarly, while the classic Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide, modifications exist where the amine can be incorporated.[8][9] The resulting α-acyloxy amides are valuable intermediates for further synthetic transformations.[10]
Synthesis of Spiroheterocycles
The cycloheptyl group of this compound can also serve as the foundation for the synthesis of novel spiroheterocycles .[11] For instance, condensation with appropriate precursors could lead to the formation of spiro-thiazolidinones or spiro-β-lactams, classes of compounds known for their diverse biological activities.[12]
Future Directions
The novel heterocycles synthesized using this compound as a building block represent a rich source of molecular diversity for biological screening. Future work should focus on:
-
Library Synthesis: Expanding the scope of these reactions with a variety of aldehydes, β-dicarbonyl compounds, and other reactants to generate a library of novel heterocycles.
-
Biological Evaluation: Screening the synthesized compounds for a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.[13]
-
Structural Optimization: Based on the biological screening results, further structural modifications can be made to optimize the activity and pharmacokinetic properties of lead compounds.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its unique seven-membered ring structure provides an avenue to explore new chemical space and develop molecules with potentially improved pharmacological properties. The application of this amine in multicomponent reactions, such as the modified Biginelli reaction, offers an efficient and atom-economical strategy for the rapid generation of complex and diverse molecular scaffolds. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this compound in their synthetic endeavors.
References
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Design and synthesis of novel quinazoline derivatives as KDM6B selective inhibitors. Mol Divers. (2025).
- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Clubbed Thiazoline Deriv
- Passerini reaction - Grokipedia. (n.d.).
- Passerini Reaction - Organic Chemistry Portal. (n.d.).
- Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Adv. (2022).
- Quinazoline derivatives: synthesis and bioactivities. J Med Chem. (2013).
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J Org Chem. (2014).
- The Passerini Reaction. Org. React. (2005).
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- Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evalu
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- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Synthesis of pyrimidinones
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- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. (2010).
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- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules. (2009).
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
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Cycloheptanemethylamine as a Catalyst in Organic Reactions: An In-depth Guide to Primary Amine Catalysis
A Note to the Researcher: Initial inquiries into the specific catalytic applications of cycloheptanemethylamine reveal a notable gap in the current scientific literature. While this primary amine is a valuable building block in medicinal chemistry and materials science, its role as a standalone catalyst in common organic transformations is not well-documented.[1][2][3][4]
However, the fundamental reactivity of its primary amine functional group is emblematic of a broad and powerful class of organocatalysts. To provide a guide that is both practical and scientifically rigorous, this document will focus on the catalytic applications of a representative and widely used amine catalyst, piperidine . As a secondary amine, piperidine shares key mechanistic features with primary amines like this compound, particularly in its ability to act as a base and to form nucleophilic enamines or activate substrates through iminium ion formation. The principles, protocols, and mechanistic insights detailed herein for piperidine will serve as a robust and instructive proxy for understanding the potential catalytic behavior of this compound and other simple amines.
Introduction to Amine Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside enzymatic and metal-based systems.[5] Amines, in particular, are workhorses in the field, capable of promoting a vast array of transformations with high efficiency and selectivity. Their catalytic prowess stems from their ability to act as both Brønsted bases (proton acceptors) and Lewis bases (electron-pair donors), and to reversibly form key reactive intermediates such as enamines and iminium ions.[6]
Piperidine, a simple cyclic secondary amine, is an effective and economical catalyst for several fundamental carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Michael addition, and Aldol reaction.[7][8] Its efficacy lies in its moderate basicity (pKa of the conjugate acid is ~11.2) and its ability to readily form enamines with carbonyl compounds.[8]
The Knoevenagel Condensation: A Classic C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, typically an amine like piperidine.[9][10] The reaction is valued for its reliability and the utility of its products, which are often α,β-unsaturated compounds that are precursors to pharmaceuticals, polymers, and other fine chemicals.[11]
Mechanism of Catalysis
The catalytic role of piperidine in the Knoevenagel condensation is multifaceted. It acts as a Brønsted base to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate). This enolate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step, often occurring spontaneously or with gentle heating, yields the final α,β-unsaturated product.[11] While a simple base catalysis mechanism is operative, an alternative pathway involving the formation of an iminium ion from the aldehyde and piperidine can also facilitate the reaction by activating the aldehyde towards nucleophilic attack.[9]
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Application Notes and Protocols: Protecting Group Strategies for the Amine in Cycloheptanemethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Amine Protection in the Synthesis and Functionalization of Cycloheptanemethylamine
This compound, a primary amine featuring a seven-membered carbocyclic ring, is a valuable building block in medicinal chemistry and materials science. The primary amine functionality is both a key reactive handle for molecular elaboration and a potential site of undesirable side reactions. Its inherent nucleophilicity and basicity necessitate the use of protecting groups to temporarily mask its reactivity during various synthetic transformations.[1][2] The strategic implementation of protecting groups allows for the selective modification of other parts of the molecule, preventing unwanted reactions at the amine nitrogen.[1][2]
An ideal protecting group strategy involves a group that is easily and efficiently introduced, stable to a wide range of reaction conditions, and can be removed selectively in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.[1][3] The concept of "orthogonal protection," where multiple protecting groups can be removed independently of one another, is a powerful tool in complex multi-step syntheses.[1][2] This guide provides a detailed overview of common and effective protecting group strategies for the primary amine of this compound, with a focus on carbamate-based protecting groups which are widely used due to their reliability and versatility.[4]
Selecting the Appropriate Protecting Group
The choice of an amine protecting group is a critical decision in synthetic planning. It is dictated by the overall synthetic route and the chemical stability required for subsequent reaction steps. This decision tree provides a general guideline for selecting a suitable protecting group based on the anticipated reaction conditions.
Comparative Overview of Common Amine Protecting Groups
The following table summarizes the key characteristics of the most frequently employed carbamate protecting groups for primary amines like this compound. Understanding their stability profiles is crucial for designing a successful synthetic strategy.
| Protecting Group | Structure | Common Reagent for Introduction | Deprotection Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | Boc₂O (Di-tert-butyl dicarbonate) | Strong acids (e.g., TFA, HCl)[5][6] | Stable to base, catalytic hydrogenation, and nucleophiles.[7] | |
| Cbz (Carbobenzyloxy) | Cbz-Cl (Benzyl chloroformate) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[8][9][10] | Stable to acidic and basic conditions.[11] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[12] | Stable to acidic conditions and catalytic hydrogenation.[13] |
Detailed Application Notes and Protocols
Boc (tert-Butoxycarbonyl) Protection
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability towards a wide range of reagents, with the exception of strong acids.[6][14]
Mechanism of Boc Protection and Deprotection
Protection: The protection reaction proceeds via the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[5][14] The presence of a base can accelerate the reaction by neutralizing the protonated amine intermediate.[14]
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Troubleshooting & Optimization
How to improve the yield of Cycloheptanemethylamine synthesis?
Welcome to the technical support center for the synthesis of Cycloheptanemethylamine. As Senior Application Scientists, we understand the nuances and challenges that can arise during synthetic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to improve your reaction yields and troubleshoot common issues. We have structured this guide in a question-and-answer format to directly address the specific problems you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound to help you select the optimal synthetic route and conditions from the outset.
Q1: What are the most common and effective methods for synthesizing this compound?
The most prevalent and reliable methods for synthesizing this compound fall under the category of reductive amination.[1] This approach starts with a carbonyl compound (an aldehyde or ketone) and converts it into an amine. The two primary variations are:
-
Direct Reductive Amination: This is a one-pot method where cycloheptanecarboxaldehyde or cycloheptanone is reacted with an amine source (like ammonia) and a reducing agent simultaneously.[2] The reaction proceeds through an intermediate imine or iminium ion, which is immediately reduced to the target amine.[1][3]
-
The Leuckart Reaction: This is a classic method of reductive amination that uses either ammonium formate or formamide as both the nitrogen donor and the reducing agent.[4][5] It is known for being a simple, one-pot procedure but often requires high reaction temperatures (120-165 °C).[4][6]
-
Reduction of Cycloheptanecarbonitrile: An alternative route involves the reduction of cycloheptanecarbonitrile to the desired amine. This typically requires strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under pressure.
Q2: Which starting material is better for reductive amination: cycloheptanecarboxaldehyde or cycloheptanone?
Both starting materials can be used effectively. However, cycloheptanecarboxaldehyde is generally preferred for producing a primary amine like this compound. The reaction with ammonia and a reducing agent directly yields the target product.
Using cycloheptanone requires an extra step or a different nitrogen source. Direct reaction with ammonia would lead to a secondary amine (di-cycloheptylamine) or a complex mixture. To synthesize the primary amine from cycloheptanone, a specialized reagent like hydroxylamine could be used to form an oxime, which is then reduced. For directness and yield control for the primary amine, the aldehyde is the more straightforward choice.
Q3: What are the key differences between standard reductive amination and the Leuckart reaction for this synthesis?
The primary differences lie in the reagents, reaction conditions, and byproducts.
| Feature | Standard Reductive Amination | Leuckart Reaction |
| Nitrogen Source | Ammonia (or a primary/secondary amine) | Ammonium formate or formamide[4] |
| Reducing Agent | Selective hydride reagents (e.g., NaBH₃CN, NaBH(OAc)₃) or H₂/catalyst[7] | Formic acid (generated in situ from ammonium formate or formamide hydrolysis)[5][8] |
| Temperature | Typically mild to moderate (0 °C to room temperature) | High (120 °C to >165 °C)[4] |
| Key Advantage | High selectivity, mild conditions, broad functional group tolerance[7] | Simple, inexpensive reagents, one-pot procedure[5] |
| Potential Issue | Requires careful pH control for optimal imine formation[3] | High temperatures can lead to side reactions; may require a separate hydrolysis step for the N-formyl intermediate[6][8] |
Q4: How do I choose the right reducing agent for direct reductive amination?
The choice of reducing agent is critical for maximizing yield by avoiding an unwanted side reaction: the reduction of the starting aldehyde to cycloheptanemethanol. The ideal reagent selectively reduces the iminium ion intermediate over the carbonyl group.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a highly effective and commonly used reagent. It is stable under mildly acidic conditions (pH 4-6) that favor iminium ion formation.[3] At this pH, it is not potent enough to reduce the aldehyde, but it readily reduces the iminium ion as it forms.[3][7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent, selective, and less toxic alternative to NaBH₃CN.[7] It is particularly effective for reacting with a wide range of aldehydes, ketones, and amines, often providing high yields without the need for strict pH control.[7]
-
Sodium Borohydride (NaBH₄): While a powerful and common reducing agent, NaBH₄ is less ideal for one-pot reductive amination. It can readily reduce the starting aldehyde, leading to the alcohol byproduct and lower yields of the desired amine.[3] Its use is more appropriate in a two-step process where the imine is pre-formed and isolated before reduction.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your synthesis, helping you to diagnose and resolve issues to improve your yield and purity.
Issue 1: Low or No Yield of this compound
Potential Cause A: Inefficient Imine/Iminium Ion Formation (Direct Reductive Amination)
The formation of the imine intermediate is a crucial equilibrium step. If this equilibrium is not favorable, the subsequent reduction cannot occur, leading to low yield.
-
Solution 1: Optimize pH. The formation of the imine is acid-catalyzed, but if the solution is too acidic, the ammonia will be protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the reaction.[3] The optimal pH is typically between 4 and 6. Use a weak acid like acetic acid to catalyze the reaction.[9]
-
Solution 2: Remove Water. Imine formation produces water as a byproduct. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Solution 3: Increase Reactant Concentration. Using a higher concentration of ammonia (e.g., a saturated solution in methanol or using ammonium acetate as the ammonia source) can also shift the equilibrium to favor imine formation.
Potential Cause B: Competing Reduction of Starting Material
If your reducing agent is not selective, it may reduce the cycloheptanecarboxaldehyde to cycloheptanemethanol faster than the iminium ion is formed and reduced.
-
Solution: Switch to a more selective reducing agent. As detailed in the FAQ, NaBH₃CN or NaBH(OAc)₃ are the preferred reagents as they show high selectivity for the iminium ion over the carbonyl group under the reaction conditions.[3][7]
Potential Cause C: High Temperature Side Reactions (Leuckart Reaction)
The high temperatures required for the Leuckart reaction can sometimes lead to decomposition or polymerization of the starting aldehyde, or other undesired side reactions.[6]
-
Solution 1: Optimize Temperature and Time. Systematically vary the reaction temperature and time. It's possible that a lower temperature for a longer duration could provide a better yield. For instance, some reactions proceed well at 160-170 °C for four hours without a reduction in yield compared to longer heating times.[8]
-
Solution 2: Ensure Reagent Excess. Use a sufficient excess of ammonium formate or formamide to ensure the reaction goes to completion and to serve as the reaction medium.
Issue 2: Significant Formation of Impurities
Potential Cause A: Formation of Cycloheptanemethanol
This is the most common byproduct in direct reductive amination and is a clear indicator that your reducing agent is reducing the starting aldehyde.
-
Solution: As mentioned previously, the most effective solution is to use a chemoselective reducing agent like NaBH₃CN or NaBH(OAc)₃ that will not significantly reduce the aldehyde at the optimal pH for the reaction.[3][7]
Potential Cause B: Formation of Secondary Amine (Bis(cycloheptylmethyl)amine)
While less common in one-pot reductive amination with ammonia, over-alkylation can occur if the newly formed primary amine reacts with another molecule of the aldehyde and is subsequently reduced.
-
Solution 1: Use a Large Excess of Ammonia. To favor the formation of the primary amine, use a significant molar excess of the ammonia source relative to the aldehyde. This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine.
-
Solution 2: Control the Addition of the Reducing Agent. Add the reducing agent slowly to the mixture of the aldehyde and ammonia. This ensures that the iminium ion is reduced as soon as it is formed, minimizing its concentration and the chance for the product amine to compete as a nucleophile.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause A: Emulsion During Aqueous Workup
Amines can act as surfactants, leading to the formation of stable emulsions during extraction, which makes phase separation difficult.
-
Solution 1: Add Brine. Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions.
-
Solution 2: Adjust pH. Make the aqueous phase strongly basic (pH > 12) with NaOH before extraction. This ensures the amine is in its free base form and is less soluble in water.
Potential Cause B: Contamination with Unreacted Starting Material
If the reaction did not go to completion, separating the basic amine product from the neutral aldehyde starting material can be challenging by distillation alone due to similar boiling points.
-
Solution: Acid-Base Extraction. This is a highly effective purification technique for amines.
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will react to form its hydrochloride salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Separate the layers.
-
Make the aqueous layer strongly basic (pH > 12) with a strong base like NaOH to regenerate the free amine.
-
Extract the free amine back into a fresh portion of organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified amine.
-
Part 3: Protocols and Visualization
To provide a practical context, here is a standard laboratory protocol for the synthesis of this compound via reductive amination and a diagram illustrating the workflow.
Experimental Protocol: Reductive Amination of Cycloheptanecarboxaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxaldehyde (1.0 eq) in methanol.
-
Amine Source: Add ammonium acetate (NH₄OAc, 5-10 eq) to the solution and stir until it dissolves. The acetate will help buffer the solution to a suitable pH.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the flask in an ice bath. In small portions, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the stirring solution. Caution: NaBH₃CN is highly toxic and should be handled with appropriate personal protective equipment in a fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Carefully quench the reaction by adding 1M HCl until gas evolution ceases to destroy any remaining hydride reagent.
-
Remove the methanol under reduced pressure.
-
Perform an acid-base extraction as described in the troubleshooting section to isolate the amine.
-
-
Purification: The resulting crude amine can be further purified by vacuum distillation to yield pure this compound.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound via reductive amination.
Caption: Workflow for this compound Synthesis.
References
- Vertex AI Search. (2026). CYCLOHEPTANE synthesis.
- YouTube. (2023). Reductive Amination.
- Wikipedia. (2024). Leuckart reaction.
- Grokipedia. (n.d.). Leuckart reaction.
- Wikipedia. (2024). Reductive amination.
- Google Patents. (1967). Purification of cyclohexylamine.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Google Patents. (1960). Preparation of cyclohexane methylamine.
- Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 09(6), 529–536.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 185-211.
- LibreTexts. (2023). Reductive Amination.
- Sciencemadness Wiki. (2020). Leuckart reaction.
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Side reactions to avoid during the synthesis of Cycloheptanemethylamine.
Welcome to the technical support center for the synthesis of Cycloheptanemethylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the synthesis of this key amine intermediate. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your synthetic protocols, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are three primary and well-established synthetic pathways for the preparation of this compound:
-
Reductive Amination of Cycloheptanecarboxaldehyde: This is a versatile one-pot reaction where cycloheptanecarboxaldehyde is reacted with an ammonia source to form an intermediate imine, which is subsequently reduced to the target primary amine.[1]
-
Reduction of Cycloheptanecarboxamide: This method involves the use of a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), to reduce the amide functional group directly to an amine.[2]
-
Catalytic Hydrogenation of Cycloheptanecarbonitrile: This industrial-scale friendly process involves the reduction of a nitrile group over a metal catalyst, such as Raney Nickel, under a hydrogen atmosphere.[3]
Each route has its own set of advantages and potential pitfalls, which are addressed in the troubleshooting section below.
Q2: Why am I observing a significant amount of a secondary amine byproduct, bis(cycloheptylmethyl)amine, in my reaction mixture?
A2: The formation of bis(cycloheptylmethyl)amine is a common side reaction, particularly in the catalytic hydrogenation of cycloheptanecarbonitrile and, to a lesser extent, in the reductive amination of cycloheptanecarboxaldehyde.[3] This secondary amine arises from the reaction of the newly formed primary amine (this compound) with a reactive imine intermediate that is still present in the reaction mixture. The primary amine acts as a nucleophile, attacking the imine to form a new, larger imine, which is then reduced to the secondary amine. The flexible seven-membered ring of the cycloheptyl group does not impose significant steric hindrance to prevent this subsequent reaction.
Q3: Can the choice of reducing agent in reductive amination impact the formation of side products?
A3: Absolutely. The choice of reducing agent is critical in controlling the outcome of a reductive amination.[4] Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde (cycloheptanecarboxaldehyde) to cycloheptylmethanol.[5] Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate over the aldehyde, thus minimizing the formation of the alcohol byproduct.[4]
Q4: My LiAlH₄ reduction of cycloheptanecarboxamide is sluggish and gives a poor yield. What could be the issue?
A4: A low yield in a LiAlH₄ reduction of an amide can often be attributed to the quality of the LiAlH₄ or the presence of moisture.[6] LiAlH₄ is extremely reactive with water and will be quenched before it can reduce the amide. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, the purity of the starting cycloheptanecarboxamide is important; any acidic impurities can also consume the reducing agent.
Troubleshooting Guide
Issue 1: Low Yield in Reductive Amination of Cycloheptanecarboxaldehyde
Symptoms:
-
Low conversion of starting aldehyde.
-
Significant presence of cycloheptylmethanol in the product mixture.
-
Formation of bis(cycloheptylmethyl)amine.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Premature Aldehyde Reduction | The reducing agent is too reactive and is reducing the aldehyde before it can form the imine with ammonia.[5] | Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). If using NaBH₄, ensure the imine has sufficient time to form before adding the reducing agent.[4] |
| Inefficient Imine Formation | The equilibrium for imine formation is unfavorable. This can be due to the presence of water, which hydrolyzes the imine back to the aldehyde and ammonia. | Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water. |
| Over-alkylation | The primary amine product is reacting with the imine intermediate to form a secondary amine. | Use a large excess of the ammonia source to outcompete the primary amine product in reacting with the imine. Running the reaction at a lower temperature can also help to control the rate of the second amination. |
Issue 2: Formation of Byproducts in the Catalytic Hydrogenation of Cycloheptanecarbonitrile
Symptoms:
-
GC-MS analysis shows significant peaks corresponding to secondary and tertiary amines (bis(cycloheptylmethyl)amine and tris(cycloheptylmethyl)amine).
-
Difficulty in purifying the final product by distillation due to close boiling points.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reaction with Imine Intermediate | The primary amine product is reacting with the intermediate imine, leading to the formation of secondary and tertiary amines.[3] | The most effective way to suppress this side reaction is to conduct the hydrogenation in the presence of a large excess of ammonia.[7] The high concentration of ammonia shifts the equilibrium away from the formation of the secondary and tertiary amine byproducts. |
| Catalyst Choice | Some catalysts may have a higher propensity for promoting the condensation reaction between the amine and the imine. | Raney Nickel is a commonly used catalyst for this transformation.[7] The addition of basic promoters, such as sodium or potassium hydroxide, to the catalyst can also help to suppress the formation of secondary and tertiary amines. |
| Reaction Conditions | Higher temperatures can favor the side reactions leading to secondary and tertiary amines. | Optimize the reaction temperature and hydrogen pressure. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can improve the selectivity for the primary amine.[8] |
Reaction Pathways and Side Reactions
The following diagrams illustrate the desired synthetic pathways and the formation of common side products.
Caption: Reductive amination pathway and common side reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 5. gctlc.org [gctlc.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of Cycloheptanemethylamine.
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the purification of Cycloheptanemethylamine (CAS 4448-77-5). As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to empower you to overcome common and complex purification challenges.
Technical Support Center: this compound Purification
This guide is structured to provide immediate answers to common questions and in-depth solutions for specific experimental problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about this compound.
Q1: What are the key physical properties of this compound that I should be aware of for purification?
A1: Understanding the physical properties is critical for selecting the right purification strategy. Key data is summarized in the table below. The compound's high boiling point necessitates vacuum distillation to prevent thermal degradation, and its air sensitivity requires handling under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.[1][2][3]
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₇N | - |
| Molecular Weight | 127.23 g/mol | Used for calculating molar equivalents and theoretical yield.[3] |
| Boiling Point | 98-101°C @ 35 mmHg | Requires vacuum distillation to avoid decomposition at atmospheric pressure.[1][2] |
| Density | 0.884 g/mL (at 25°C) | Useful for volume-to-mass conversions.[1] |
| Refractive Index | ~1.474 | A quick, non-destructive method to check purity of distilled fractions.[1][2] |
| Water Solubility | Immiscible or difficult to mix | Enables purification via aqueous washes and extractions.[1][2] |
| Sensitivity | Air-Sensitive | Prone to oxidation and carbonate formation. Requires inert atmosphere handling.[1][2] |
Q2: How should I properly store purified this compound?
A2: Due to its air-sensitive and potentially hygroscopic nature, this compound should be stored in a tightly sealed container, such as an amber glass bottle with a septa-lined cap.[1][4] The headspace should be flushed with an inert gas like nitrogen or argon before sealing. Store in a cool, dry, and well-ventilated place away from oxidizing agents and strong acids.[1][4]
Section 2: Troubleshooting Guide - Purity & Contamination Issues
This section tackles specific problems related to achieving high purity.
Q3: My final product is a yellow or brown color, not colorless. What is the cause and how can I fix it?
A3: Discoloration in amines is typically a sign of oxidation or the presence of polymeric impurities. Amines, especially primary amines, can react with oxygen in the air, a process often accelerated by heat and light.
-
Causality: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, leading to the formation of colored byproducts like nitroso compounds or more complex conjugated systems.
-
Troubleshooting Steps:
-
Re-distillation: Perform a fractional vacuum distillation. Ensure the system is completely free of leaks to maintain a stable, low pressure. Discard a small initial fraction (forerun) and the final fraction (pot residue), collecting the heart cut that distills at a constant temperature.
-
Activated Carbon Treatment: Before distillation, you can dissolve the impure amine in a non-polar solvent (e.g., hexanes) and stir it with a small amount of activated carbon for 15-30 minutes. The carbon can adsorb colored impurities. Filter the carbon off through a pad of Celite® and then remove the solvent before proceeding to distillation.
-
Inert Atmosphere: For all future work, ensure that all solvents are degassed and that reactions, transfers, and distillations are performed under a nitrogen or argon atmosphere.
-
Q4: After distillation, my NMR spectrum still shows peaks from the starting material. How can I remove them?
A4: This indicates that the boiling points of your product and the residual starting material are too close for effective separation by simple distillation.
-
Causality: If, for example, your synthesis started from cycloheptyl cyanide and involved a reduction, residual nitrile might co-distill with the amine product.
-
Troubleshooting Workflow:
Caption: Decision workflow for removing starting material.
-
Solutions:
-
Acid-Base Extraction: This is a highly effective chemical method. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate. Extract this solution with dilute aqueous HCl (e.g., 1M). The amine will be protonated (R-NH₃⁺Cl⁻) and move to the aqueous layer, while neutral starting materials (like nitriles or aldehydes) will remain in the organic layer. Separate the layers. Then, basify the aqueous layer with cold NaOH or Na₂CO₃ solution until the pH is >10.[5] The free amine will separate out. Extract the free amine back into a fresh portion of organic solvent, dry the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent to recover the purified amine.
-
Column Chromatography: Amines can be challenging to purify on standard silica gel due to their basicity, which can cause significant peak tailing. It is highly recommended to use either basic alumina or silica gel that has been treated with a small amount of a tertiary amine like triethylamine (e.g., 1-2% in the eluent).[6] A gradient elution from hexane to ethyl acetate, or dichloromethane to methanol, is often effective.[6]
-
Q5: My GC-MS analysis shows an unexpected peak with a higher mass. What could it be?
A5: A higher mass peak often points to a byproduct formed from the coupling of two or more molecules related to the starting material or product.
-
Possible Impurities:
-
Dimerization Products: Depending on the synthetic route, side reactions could lead to dimers. For example, reductive amination pathways can sometimes produce secondary amines (bis(cycloheptylmethyl)amine).
-
Acylation/Reaction with Reagents: If acylating agents were used in a previous step and not fully quenched, they could react with the product amine.[7]
-
-
Identification & Removal:
-
Analyze MS Fragmentation: Carefully examine the mass spectrum of the impurity. The fragmentation pattern can provide clues to its structure.
-
Fractional Distillation: If the boiling point is sufficiently different, a careful fractional vacuum distillation should separate the monomeric product from a higher-boiling dimer.
-
Preparative Chromatography: This is the most reliable method for separating structurally similar, high-boiling impurities. Use the column conditions (basic alumina or treated silica) described in Q4.
-
Section 3: Troubleshooting Guide - Yield & Recovery Issues
Q6: I am experiencing low yield after my purification protocol. Where could I be losing my product?
A6: Product loss can occur at multiple stages. A systematic review of your process is necessary.
-
Potential Loss Points & Solutions:
-
Incomplete Extraction: During an acid-base workup, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine salt fully. Perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery.
-
Adsorption on Silica Gel: If using column chromatography, primary amines can irreversibly bind to the acidic sites on silica gel. As mentioned, always use deactivated silica (with triethylamine) or switch to a more inert stationary phase like alumina.[6]
-
Volatilization: Although the boiling point is high at atmospheric pressure, the amine has some vapor pressure. Avoid leaving it open to the air or on a high-vacuum line for extended periods at room temperature.
-
Distillation Errors: Ensure your vacuum distillation apparatus is well-insulated to promote efficient distillation. Significant material can be lost as residue in the distillation flask or hold-up in the column if not heated properly.
-
Section 4: Analytical & Characterization Protocols
This section provides standardized methods for verifying the purity and identity of your product.
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap and a pressure gauge. Ensure the system can achieve and hold the target pressure (e.g., 35 mmHg).
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin heating gently in an oil bath while stirring.
-
Fraction Collection:
-
Forerun: Collect the first few drops that distill at a lower temperature. This fraction contains volatile impurities.
-
Heart Cut: When the distillation temperature stabilizes at the expected boiling point (98-101°C at 35 mmHg), switch to a clean receiving flask.[1] Collect this main fraction.
-
Residue: Stop the distillation when the temperature begins to rise again or when only a small amount of dark residue remains in the pot.
-
-
Analysis: Analyze the heart cut fraction by GC-MS and NMR to confirm purity.
Protocol 2: Quality Control by GC-MS
-
Sample Preparation: Prepare a dilute solution of your purified amine (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the sample.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min. This will separate any remaining volatile impurities from your product.[8]
-
-
MS Analysis: The mass spectrometer will generate a mass spectrum for your product peak. Confirm the presence of the molecular ion (m/z = 127) and a characteristic fragmentation pattern. Purity is determined by the percentage of the total ion current (TIC) that your product peak represents.
Caption: General Purification and Analysis Workflow.
References
-
Contamination in Amine Systems. Refining Community. [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Common amine system corrosion issues and how to solve them. Vysus Group. [Link]
-
Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. [Link]
-
Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Cheméo. [Link]
-
Cycloheptylmethylamine. PubChem, National Institutes of Health. [Link]
-
Cycloheptane. PubChem, National Institutes of Health. [Link]
-
Cycloheptane. Wikipedia. [Link]
-
Methylamines purification process. European Patent Office. [Link]
- Methylamines purification by distillation and purge.
-
How to purify Amine? YouTube. [Link]
-
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]
- Process for separation and purification of methyl amines.
-
Flash Column Chromatography. University of Rochester. [Link]
- Methylamines purification process.
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]
-
Identification by GC–MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. ResearchGate. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC, National Institutes of Health. [Link]
-
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. ResearchGate. [Link]
-
Journal articles: 'Synthesis impurities'. Grafiati. [Link]
-
GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation). PubMed, National Institutes of Health. [Link]
-
(PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. youtube.com [youtube.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of Cycloheptanemethylamine
Welcome to the technical support center for the N-alkylation of cycloheptanemethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthetic transformation. The content is structured in a question-and-answer format to directly address common challenges and provide robust, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions to establish a strong baseline understanding of the reaction.
Q1: What are the primary methods for the N-alkylation of this compound?
There are two principal methods for the N-alkylation of a primary amine like this compound:
-
Direct Alkylation (SN2 Reaction): This classic method involves reacting the amine with an alkyl halide (or sulfonate) in the presence of a base. The amine acts as a nucleophile, displacing the leaving group on the alkylating agent. While straightforward, this method is notoriously difficult to control for mono-alkylation.[1][2][3] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces tertiary amines and even quaternary ammonium salts.[4]
-
Reductive Amination: This is often the superior and more controlled method for synthesizing secondary amines.[1][5] It involves two steps, which can be performed sequentially or in a one-pot procedure:
Q2: Why is reductive amination often preferred over direct alkylation for this substrate?
Reductive amination offers significantly better control over the degree of alkylation, virtually eliminating the over-alkylation problem that plagues direct SN2 methods.[1][8] Because the reaction proceeds through an imine intermediate that is formed and then immediately reduced, the newly formed secondary amine is not in a position to react further. This makes reductive amination the go-to method for preparing mono-alkylated primary amines with high selectivity and yield.[5][9]
Q3: How do I choose the right reducing agent for reductive amination?
The choice of reducing agent is critical for a successful one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications.[10][11][12] It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes or ketones. It tolerates a wide range of functional groups and can be used in a one-pot procedure without the need to pre-form the imine.[10][12]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions at a controlled pH (typically 6-7).[12] However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a safer and more environmentally friendly alternative.[8][12]
-
Sodium Borohydride (NaBH₄): This reagent is less selective and can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[6][8] It is best used in a two-step procedure where the imine is formed first, and then NaBH₄ is added for the reduction.[5]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format, providing causal explanations and corrective actions.
Problem 1: Low or No Yield in Direct SN2 Alkylation
Q: I'm attempting a direct alkylation of this compound with an alkyl bromide, but my yield is very low, and I recover mostly starting material. What's going wrong?
Low yields in direct alkylation often point to suboptimal reaction conditions that fail to facilitate the SN2 mechanism effectively.
Potential Causes & Solutions:
-
Inappropriate Base: The base neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine.[13] If the base is too weak or insoluble, the reaction will stall.
-
Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, it has limited solubility in many organic solvents.[14] Consider using a stronger base like sodium hydride (NaH) or a hindered organic base like diisopropylethylamine (DIPEA). Ensure the base is used in stoichiometric excess (at least 2-3 equivalents).
-
-
Poor Solvent Choice: The solvent must effectively dissolve the reactants and facilitate the charge separation in the SN2 transition state.
-
Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices as they promote SN2 reactions.[15][16][17] Avoid nonpolar solvents like toluene or hexane, and be cautious with protic solvents like ethanol, which can solvate the amine nucleophile and reduce its reactivity.
-
-
Low Reactivity of Alkylating Agent: The leaving group's ability is critical. The reactivity order is R-I > R-Br > R-Cl.
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. The iodide will displace the bromide or chloride in-situ (Finkelstein reaction) to generate the more reactive alkyl iodide.
-
-
Insufficient Temperature/Time: The reaction may simply be too slow under your current conditions.
-
Solution: Increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to track the consumption of starting material and determine the optimal reaction time.[18] For very sluggish reactions, microwave heating can sometimes dramatically reduce reaction times.[14]
-
Problem 2: Over-Alkylation and Formation of Side Products
Q: My direct alkylation works, but I get a mixture of mono-alkylated, di-alkylated, and sometimes quaternary products. How can I improve the selectivity for the desired secondary amine?
This is the most common and predictable failure of direct N-alkylation of primary amines.[2][19] The mono-alkylated secondary amine is often a better nucleophile than the starting primary amine, leading to further reaction.[4]
Solutions & Prevention Strategies:
-
Control Stoichiometry: Use a large excess of the starting amine (this compound) relative to the alkylating agent (e.g., 5-10 equivalents). This statistically favors the alkylating agent reacting with the more abundant primary amine.[19] While effective, this can be wasteful if the amine is valuable.
-
Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the product reacting further.
-
Switch to Reductive Amination: This is the most robust solution. As discussed in the FAQ, reductive amination provides excellent control and is the preferred industrial and laboratory method for producing mono-alkylated secondary amines.[1]
Comparison of N-Alkylation Methods
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Selectivity | Poor; often yields mixtures (di-, tri-alkylation).[4][19] | Excellent for mono-alkylation.[8] |
| Substrate Scope | Works with alkyl halides/sulfonates. | Works with aldehydes/ketones. |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF).[13] | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF).[10] |
| Common Issues | Over-alkylation, slow reaction rates.[14][19] | Potential reduction of carbonyl starting material if wrong reductant is used.[8] |
| Recommendation | Use only when reductive amination is not feasible or for exhaustive alkylation. | Highly recommended for selective synthesis of secondary amines. |
Problem 3: Reaction Stalls or Fails During Reductive Amination
Q: I'm trying a one-pot reductive amination with NaBH(OAc)₃, but the reaction isn't proceeding. What should I check?
While robust, reductive amination can fail if key conditions are not met. The primary cause is often related to the formation or stability of the iminium ion intermediate.
Troubleshooting Steps:
-
Check Reagent Quality: Ensure all reagents are pure and anhydrous.
-
Amine/Aldehyde: Verify the purity of your this compound and the carbonyl compound.
-
Reducing Agent: Sodium triacetoxyborohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.
-
Solvent: Use anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective.[10]
-
-
Catalyze Imine Formation: Imine formation is the rate-limiting step and is often catalyzed by mild acid.[7]
-
Solution: Add a catalytic amount of acetic acid (AcOH) to the mixture of the amine and carbonyl before adding the reducing agent.[12] The NaBH(OAc)₃ reagent itself contains acetate, which can be sufficient, but adding a small extra amount can accelerate the reaction.
-
-
Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine intermediate by TLC or ¹H NMR (look for the disappearance of the aldehyde proton and the appearance of the imine C-H proton).
-
Ensure Proper pH: The reaction works best under weakly acidic conditions (pH ~5-6), which favors the formation of the reactive iminium ion.[8] If the medium is too basic, imine formation will be slow; if it's too acidic, the starting amine will be protonated and non-nucleophilic.
Troubleshooting Workflow for Reductive Amination
Caption: Decision tree for troubleshooting a stalled reductive amination.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride
This protocol is recommended for the selective mono-N-alkylation of this compound with an aldehyde.
Materials:
-
This compound (1.0 eq.)
-
Aldehyde (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, ~5 mol%)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCE (to make a ~0.1-0.5 M solution).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If desired, add a catalytic amount of acetic acid.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[20]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[20] Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[20]
Workflow for One-Pot Reductive Amination
Caption: Step-by-step workflow for one-pot reductive amination.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Effective reaction monitoring is crucial for optimization.
-
Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material - Amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[21][22]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting this compound.
-
In the "Rxn" lane, use a capillary tube to take a small aliquot of your reaction mixture and spot it.[23]
-
In the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of it.[21] The co-spot helps to confirm if the spot in the reaction lane is indeed starting material, which is especially useful if Rf values are close.[22]
-
-
Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[24] Visualize the spots using a UV lamp (if applicable) and then a chemical stain suitable for amines (e.g., ninhydrin or permanganate).
-
Interpret the Results: The reaction is complete when the starting material spot has completely disappeared from the "Rxn" lane and a new, distinct product spot has appeared.
References
-
Best Conditions For N-Alkylation? (2022). Sciencemadness.org. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.). ResearchGate. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(6), 1233–1237. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]
-
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? (2015). ResearchGate. [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2024). The Journal of Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
-
Help with N-Alkylation gone wrong. (2016). Reddit. [Link]
-
Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Monitoring Chemical Reactions: Process & Example. (n.d.). Study.com. [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
-
Synthesis of Amines. (n.d.). [Link]
-
Amine alkylation. (n.d.). Wikipedia. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Purification of amine reaction mixtures. (1945).
-
Kumar, A., & Narayanan, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(51), 26903-26907. [Link]
-
Pettit, G. R., & Thomas, E. G. (1966). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 747-749. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(50), 34969-34974. [Link]
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Looking for ideas to optimize/simplify this reaction. (2023). Reddit. [Link]
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20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]
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A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (n.d.). ScienceDirect. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
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Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
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N-Dealkylation of Amines. (2018). Molecules, 23(11), 2822. [Link]
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Common pitfalls in the handling of air-sensitive Cycloheptanemethylamine.
Welcome to the technical support center for Cycloheptanemethylamine. As a primary aliphatic amine, this compound is a versatile building block in pharmaceutical and chemical synthesis.[1] However, its utility is matched by its sensitivity to atmospheric conditions, a characteristic that is often underestimated, leading to reproducibility issues. This guide is designed by application scientists to provide in-depth, field-proven insights into the common pitfalls associated with its handling and to offer robust troubleshooting strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking observable problems to their root causes and providing actionable solutions.
Q1: My reaction yield is unexpectedly low, or the reaction failed entirely, after using a previously opened bottle of this compound. What is the likely cause?
A: This is the most common pitfall and almost always points to reagent degradation. This compound is sensitive to both oxygen and moisture.[1] Exposure to air, even from a briefly opened cap or a punctured septum, can initiate degradation pathways that consume the active amine.
-
Causality:
-
Oxidation: Primary amines can be oxidized by atmospheric oxygen. While this process is often slow for simple aliphatic amines at room temperature, it can be accelerated by trace metal impurities or light. The initial oxidation products can further catalyze decomposition.
-
Reaction with Carbon Dioxide: Amines readily react with atmospheric CO₂ to form carbamate salts. This is a reversible reaction, but it effectively reduces the concentration of the free, nucleophilic amine available for your desired reaction.
-
Hydrolysis: Amines are hygroscopic and can absorb moisture from the air.[2] While not a degradation pathway in itself, the presence of water can interfere with many sensitive reactions, such as those involving organometallics or dehydrating agents.[3][4]
-
-
Immediate Action:
-
Use a fresh source: For any critical reaction, always use a freshly opened bottle of high-purity this compound or a properly stored aliquot from a main stock that has not been compromised.
-
Quantify the amine: If you must use the suspect bottle, determine the concentration of active amine via titration (e.g., with a standard HCl solution) before use. Adjust your reaction stoichiometry accordingly.
-
-
Preventative Workflow:
-
Upon receiving, store the main bottle in a desiccator cabinet under an inert atmosphere.
-
For routine use, transfer smaller, "working" aliquots into separate vials sealed with robust septa (e.g., Sure/Seal™ type packaging) under a blanket of argon or nitrogen.[5] This protects the main stock from repeated exposure.
-
Q2: I've noticed a yellow or brown discoloration in my this compound upon storage. Is it still usable?
A: Discoloration is a strong visual indicator of oxidation. While the reagent might still contain a significant amount of the active amine, the colored impurities can have unforeseen consequences in your reaction, such as acting as catalysts for side reactions or complicating product purification.
-
Causality: Oxidation of amines often leads to the formation of complex, colored polymeric byproducts. The exact structures can be varied and are often difficult to characterize.
-
Recommendation:
-
For high-stakes synthesis (e.g., GMP or late-stage drug development): Discard the discolored reagent. The risk of introducing unknown impurities outweighs the cost of the material.
-
For exploratory or non-critical research: You may be able to purify the amine by vacuum distillation. However, you must first confirm that the amine is thermally stable under distillation conditions and that the impurities are not volatile. Post-distillation, the purity should be verified (e.g., by NMR, GC-MS) before use.
-
Q3: My purification is difficult, and I'm seeing unexpected, polar byproducts. Could this be related to how I handled the this compound?
A: Yes, absolutely. If the amine was partially degraded, you introduced different chemical species into your reaction from the start.
-
Causality:
-
Carbamate Salts: If CO₂ was the culprit, the resulting carbamate salt is polar and may not react as intended. It could be carried through the workup and contaminate your final product.
-
Oxidized Species: N-oxides or other oxidation byproducts are significantly more polar than the parent amine and can create challenges during chromatographic separation.
-
-
Troubleshooting Logic:
-
Review your handling procedure. Was the reagent bottle properly flushed with inert gas before and after use? Was the syringe technique flawless? (See Protocol 2).
-
Analyze an aliquot of the suspect amine using a simple technique like TLC (staining with ninhydrin) to see if multiple spots are present, indicating impurities.
-
If impurities are confirmed, the only reliable solution is to repeat the reaction with a pristine batch of the reagent using rigorous air-sensitive techniques.
-
Troubleshooting Summary Table
| Observed Problem | Primary Cause | Recommended Action | Prevention Strategy |
| Low/No Reaction Yield | Reagent degradation (oxidation, CO₂ reaction) | Use a fresh bottle; quantify amine content via titration. | Aliquot reagent into smaller vials under inert gas. |
| Reagent Discoloration | Oxidation | Discard for critical work; consider vacuum distillation for non-critical use after purity verification. | Store in a dark, cool place under an inert atmosphere. |
| Difficult Purification / Polar Byproducts | Use of degraded reagent containing polar impurities. | Re-run the reaction with pure reagent. | Implement rigorous air-sensitive handling techniques for all transfers. |
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A: Proper storage is the first line of defense against degradation.
-
Atmosphere: Store under a dry, inert atmosphere (Nitrogen or Argon).[1]
-
Container: The original manufacturer's bottle, especially those with a septum-lined cap (e.g., AcroSeal™ or Sure/Seal™), is ideal.[3][5] Ensure the cap is tightly sealed.
-
Temperature: Store in a cool, well-ventilated place, typically below 30°C.[2] Do not store in a domestic (non-explosion-proof) refrigerator.[6]
-
Location: Keep away from sources of ignition, direct sunlight, acids, and strong oxidizing agents.[6][7]
Q2: What are the absolute essential pieces of equipment for handling this compound?
A: To handle this reagent correctly and safely, your lab should be equipped with the following:
-
Inert Gas Source: A cylinder of high-purity (>99.99%) Nitrogen or Argon with a two-stage regulator.[8]
-
Gas Manifold (Schlenk Line) or Glove Box: A Schlenk line allows for the manipulation of glassware under vacuum or inert gas.[9][10][11] A glove box provides a more controlled environment but requires more resources.[9][10]
-
Properly Dried Glassware: All glassware must be rigorously dried to remove adsorbed moisture, typically by oven-drying at >125°C overnight and cooling under an inert atmosphere.[5][12]
-
Syringes and Needles: Gas-tight syringes for accurate liquid transfer and long needles (12-24 inches) to reach the liquid in the storage bottle without tipping it.[5]
-
Rubber Septa: High-quality rubber septa to seal flasks and bottles, allowing for penetration by a needle while maintaining an inert atmosphere.
Q3: What are the primary signs of degradation to watch for?
A: Be vigilant for the following indicators:
-
Visual: Color change (yellowing/browning), presence of solid precipitate (potentially carbamate salts).
-
Pressure: A slight vacuum upon piercing the septum of a stored bottle can indicate that oxygen has been consumed by the amine. Conversely, pressure buildup could indicate decomposition to gaseous products, though this is less common for simple amines.
-
Analytical: An NMR spectrum showing peaks other than those corresponding to the pure product. A GC trace showing multiple peaks.
Q4: Which inert gas is better: Nitrogen or Argon?
A: For the vast majority of applications involving this compound, high-purity nitrogen is perfectly acceptable and more economical. Argon is denser than air, which can be advantageous as it provides a more stable "blanket" over the reaction mixture if the system is briefly opened.[8] Argon is generally reserved for reactions involving reagents that are known to react with nitrogen (e.g., certain lithium reagents or transition metal complexes). There is no known reactivity between this compound and nitrogen.
Inert Gas Properties
| Property | **Nitrogen (N₂) ** | Argon (Ar) | Comments |
| Density (g/L at STP) | 1.251 | 1.784 | Argon is ~40% denser than air, providing a better inert blanket. |
| Reactivity | Generally inert, but can react with some metals (e.g., Li) at high temps. | Highly inert. | Nitrogen is suitable for this amine. |
| Cost | Less expensive. | More expensive. | Cost is a major factor for large-scale use. |
Experimental Protocols
Protocol 1: Setting Up Glassware for an Air-Sensitive Reaction
This protocol ensures that the reaction environment is free of atmospheric contaminants.
-
Clean and Dry: Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.) and oven-dry at 125°C for at least 4 hours (overnight is preferred).[5]
-
Hot Assembly: While the glassware is still hot, assemble the apparatus in a fume hood. Use a light, even coating of vacuum grease on all ground-glass joints to ensure an airtight seal.[8]
-
Evacuate and Refill: Secure the assembled apparatus. Attach it to a Schlenk line via a rubber hose to the sidearm of the reaction flask.
-
Carefully open the stopcock to the vacuum manifold and evacuate the system for 5-10 minutes. You may gently warm the glassware with a heat gun (avoiding joints) to help desorb any residual moisture.
-
Close the stopcock to the vacuum and slowly open the stopcock to the inert gas manifold. You will see the gas bubble through the bubbler on the manifold.
-
Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere inside the glassware is fully replaced with inert gas.[11]
-
After the final refill, leave the flask under a positive pressure of inert gas (indicated by a steady, slow bubbling rate from the manifold bubbler). The setup is now ready for the addition of reagents.
Protocol 2: Transfer of this compound via Syringe under Inert Atmosphere
This procedure prevents air from entering the reagent bottle or the reaction flask.
-
Prepare Syringe: Oven-dry the syringe and allow it to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas at least 10 times.[5]
-
Pressurize Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the this compound bottle. Ensure the needle tip is above the liquid level. This creates a slight positive pressure.
-
Withdraw Reagent: Insert the needle of your purged syringe through the septum. The needle tip must be below the liquid surface. The positive pressure in the bottle will gently push the liquid into the syringe.[13] Pulling the plunger back forcefully can cause leaks and gas bubbles to form.[13] Withdraw slightly more than the required volume.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and adjust to the exact volume required.
-
Transfer to Reaction: Swiftly transfer the filled syringe to your prepared reaction flask, piercing the septum. Inject the amine into the reaction vessel.
-
Rinse Syringe: If desired, you can draw some solvent from the reaction flask into the syringe and re-inject it to rinse any residual amine.
-
Clean Up: Immediately and carefully clean the syringe and needles according to your lab's safety procedures for corrosive reagents.[5]
Visual Workflow and Logic Diagrams
Caption: Fig 1: Workflow for Syringe Transfer.
Caption: Fig 2: Troubleshooting Low Yield.
References
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
SAFETY DATA SHEET - Amine-based liquid. [Link]
-
The Manipulation of Air-Sensitive Compounds. [Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific Lab Reporter. [Link]
-
Worked problem: Synthesis of Amines. Khan Academy. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
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Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. [Link]
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Reactions of Amines. [Link]
-
Amine Reactivity. Michigan State University Chemistry. [Link]
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Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Biochemical Journal. [Link]
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Aliphatic amines A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]
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Amines, Aliphatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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reductive am. why inert atmosphere? Sciencemadness.org. [Link]
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Chemical Compatibility and Storage. Case Western Reserve University. [Link]
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Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... PubMed Central. [Link]
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Is michael addition onto primary amines air sensitive? ResearchGate. [Link]
-
Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Buying an air purifier for chemical sensitivity. Eoleaf. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
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(PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. ResearchGate. [Link]
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How to prevent the formation of byproducts in Cycloheptanemethylamine synthesis?
Welcome to the Technical Support Center for Cycloheptanemethylamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a key building block in pharmaceutical development. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience to help you minimize byproduct formation and maximize your yield of this critical amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound, and what are the primary byproduct concerns for each?
A1: There are several viable synthetic pathways to this compound, each with a unique profile of potential byproducts. The choice of method often depends on the available starting materials, scalability, and desired purity. Below is a summary of common routes and their associated impurities.
| Synthetic Route | Starting Material(s) | Common Byproducts |
| Reductive Amination | Cycloheptanecarboxaldehyde and Ammonia | Cycloheptylmethanol, N,N-bis(cycloheptylmethyl)amine (secondary amine) |
| Nitrile Reduction | Cycloheptanecarbonitrile | N-ethylthis compound (from ethanol solvent), secondary and tertiary amines |
| Hofmann Rearrangement | Cycloheptanecarboxamide | Cycloheptyl isocyanate (trapped intermediates, e.g., carbamates) |
| Leuckart Reaction | Cycloheptanone and Ammonium Formate | N-formylcycloheptylamine, complex mixtures from side reactions at high temperatures |
| Schmidt Reaction | Cycloheptyl methyl ketone and Hydrazoic Acid | N-acetylcycloheptylamine, regioisomeric amides |
Troubleshooting Guides for Byproduct Formation
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Issue 1: Formation of Cycloheptylmethanol during Reductive Amination
Q2: I am observing a significant amount of cycloheptylmethanol in my reaction mixture when performing a reductive amination of cycloheptanecarboxaldehyde. How can I prevent this?
A2: The formation of cycloheptylmethanol is a common side reaction in reductive aminations where the aldehyde starting material is directly reduced by the hydride reagent before imine formation can occur. This is particularly prevalent with highly reactive reducing agents like sodium borohydride.
Causality: The hydride reagent does not effectively differentiate between the carbonyl group of the aldehyde and the imine intermediate. If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, a significant amount of the alcohol byproduct will be generated.
Solutions:
-
Choice of Reducing Agent: Employ a milder and more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose. Its reduced reactivity allows for the imine to form in situ before reduction occurs. Sodium cyanoborohydride (NaBH₃CN) is another option, though it is toxic and requires careful handling.
-
Two-Step Procedure: Separate the imine formation from the reduction step.
-
Stir the cycloheptanecarboxaldehyde with ammonia (or an ammonia source like ammonium acetate) in a suitable solvent (e.g., methanol, ethanol) to form the imine. The removal of water using a Dean-Stark trap or molecular sieves can drive this equilibrium towards the imine.
-
Once imine formation is complete (monitored by techniques like TLC or GC), add the reducing agent (e.g., sodium borohydride) at a low temperature (e.g., 0 °C) to reduce the imine to the desired primary amine.
-
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can catalyze imine formation without significantly promoting aldehyde reduction. This can be achieved by adding a catalytic amount of acetic acid.
Issue 2: Presence of Secondary Amine (N,N-bis(cycloheptylmethyl)amine) Impurity
Q3: My final product is contaminated with a significant amount of the secondary amine, N,N-bis(cycloheptylmethyl)amine. What causes this and how can I minimize it?
A3: The formation of a secondary amine byproduct is a result of the newly formed primary amine acting as a nucleophile and reacting with another molecule of the aldehyde starting material, followed by reduction. This is a common issue in reductive aminations aiming for primary amines.
Causality: The desired product, this compound, is itself a primary amine and can compete with ammonia to react with the starting aldehyde. This forms a secondary imine, which is then reduced to the N,N-bis(cycloheptylmethyl)amine byproduct.
Solutions:
-
Excess Ammonia: Use a large excess of ammonia relative to the cycloheptanecarboxaldehyde. This stoichiometric control favors the reaction of the aldehyde with ammonia over the product amine, thus minimizing the formation of the secondary amine.
-
Catalyst Selection: Certain catalysts can offer higher selectivity for the formation of primary amines. For catalytic hydrogenations, catalysts like Raney nickel are often used. The selectivity can be influenced by reaction conditions and additives.[1]
-
Controlled Addition: Add the reducing agent slowly to the reaction mixture. This helps to keep the concentration of the primary amine product low at any given time, reducing the likelihood of it reacting with the remaining aldehyde.
Experimental Protocol: Selective Reductive Amination of Cycloheptanecarboxaldehyde
This protocol is designed to minimize the formation of both cycloheptylmethanol and the secondary amine byproduct.
Materials:
-
Cycloheptanecarboxaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cycloheptanecarboxaldehyde (1.0 eq) in dichloromethane, add a large excess of ammonia in methanol (e.g., 10 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Diagram: Reductive Amination Byproduct Pathways
Caption: Byproduct formation pathways in the reductive amination of cycloheptanecarboxaldehyde.
Issue 3: Incomplete Reaction or Low Yield in Nitrile Reduction
Q4: I am attempting to synthesize this compound by reducing cycloheptanecarbonitrile, but I am experiencing low yields and incomplete conversion. How can I improve this?
A4: The reduction of nitriles to primary amines is a powerful transformation, but its success is highly dependent on the choice of reducing agent and reaction conditions.
Causality: Incomplete reduction can be due to an insufficiently powerful reducing agent or non-optimized reaction conditions (temperature, pressure, catalyst activity). Low yields can also result from the formation of secondary and tertiary amine byproducts, especially in catalytic hydrogenations.[2]
Solutions:
-
Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines.[3] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Ensure anhydrous conditions as LiAlH₄ reacts violently with water.
-
Catalytic Hydrogenation: This method is often preferred for larger-scale synthesis.
-
Catalyst: Raney nickel is a common and effective catalyst for nitrile reduction.[4] Other catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be used.
-
Solvent: The choice of solvent can be critical. Using an alcoholic solvent in the presence of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[2]
-
Pressure and Temperature: These reactions often require elevated hydrogen pressure and temperature to proceed at a reasonable rate. Optimization of these parameters is crucial for achieving high conversion.
-
-
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are also effective for nitrile reduction.[2]
Diagram: Nitrile Reduction to Primary Amine
Caption: General scheme for the reduction of cycloheptanecarbonitrile.
Analytical Methods for Byproduct Identification
Q5: What are the best analytical techniques to identify and quantify byproducts in my this compound synthesis?
A5: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying byproducts like cycloheptylmethanol and N,N-bis(cycloheptylmethyl)amine.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any significant impurities. The chemical shifts and coupling patterns can provide definitive structural information.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis, especially for less volatile byproducts or for monitoring reaction progress.
Purification Strategies
Q6: What are the recommended methods for purifying this compound from the byproducts?
A6: The choice of purification method will depend on the nature and quantity of the impurities.
-
Distillation: Fractional distillation is often effective for separating this compound from byproducts with significantly different boiling points, such as the higher-boiling secondary amine.[10][11]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired amine from less polar impurities like unreacted starting materials or the alcohol byproduct. The basic nature of amines may require the use of a solvent system containing a small amount of a base (e.g., triethylamine) to prevent tailing.
-
Acid-Base Extraction: This classical technique can be used to separate the basic amine product from neutral byproducts like cycloheptylmethanol. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent.
References
-
Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
-
Chemistry For Everyone. (2025, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine. [Link]
-
MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. [Link]
-
Grokipedia. (n.d.). Leuckart reaction. [Link]
-
Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones | Request PDF. (2025, August 6). ResearchGate. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
- Google Patents. (n.d.).
-
Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. (n.d.). American Laboratory. [Link]
-
Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia | Request PDF. (2025, August 10). ResearchGate. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Angewandte Chemie. [Link]
-
Wikipedia. (n.d.). Schmidt reaction. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
raney nickel reductions-part i. (n.d.). Indian Academy of Sciences. [Link]
-
Grokipedia. (n.d.). Leuckart reaction. [Link]
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. [Link]
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CORE. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. [Link]
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RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). ScienceDirect. [Link]
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Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. (n.d.). ACS Publications. [Link]
-
YouTube. (2021, April 13). Raney Nickel Reduction. [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]
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N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF. (n.d.). ResearchGate. [Link]
-
MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. [Link]
-
Reductive amination of ketones with ammonium catalyzed by a newly identified Brevibacterium epidermidis strain for the synthesis of (S) | Request PDF. (2025, August 7). ResearchGate. [Link]
-
PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]
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Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. [Link]
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Catalyst selection for the efficient synthesis of Cycloheptanemethylamine.
Technical Support Center: Efficient Synthesis of Cycloheptanemethylamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes. We will delve into the critical aspects of catalyst selection, provide detailed experimental protocols, and offer practical troubleshooting advice to overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): Synthesis Strategy and Catalyst Selection
Q1: What are the primary industrial routes for synthesizing this compound?
There are two predominant catalytic pathways for the synthesis of this compound. The choice between them often depends on the availability of starting materials, cost considerations, and desired purity profile.
-
Reductive Amination of Cycloheptanecarboxaldehyde: This is a versatile and widely used method that converts the aldehyde group into a primary amine via an imine intermediate. This reaction can be performed in a one-pot process, combining the aldehyde, an amine source (typically ammonia), and a reducing agent in the presence of a catalyst.
-
Direct Hydrogenation of Cycloheptanecarbonitrile: This route involves the reduction of a nitrile functional group. It is a highly atom-economical pathway but requires careful control of reaction conditions to prevent the formation of secondary and tertiary amine by-products.
Caption: Primary synthetic routes to this compound.
In-Depth Guide: Reductive Amination Pathway
Q2: Which catalysts are recommended for the reductive amination of cycloheptanecarboxaldehyde?
Catalyst choice is paramount for achieving high yield and selectivity. Both precious metal and base metal catalysts are effective, each with distinct advantages.
-
Precious Metal Catalysts (Pd, Pt, Rh): These catalysts, typically supported on carbon (Pd/C) or alumina (Pt/O₂), offer high activity under mild conditions (lower temperatures and pressures). Rhodium-based catalysts, in particular, have shown excellent performance.
-
Base Metal Catalysts (Raney Ni, Raney Co): These are cost-effective alternatives that are widely used in industrial-scale production. They generally require more forcing conditions (higher temperatures and pressures) but are robust and efficient. Nickel's catalytic cycle involves dehydrogenating an alcohol to a ketone, which then reacts with ammonia to form an imine, followed by hydrogenation.
-
Bimetallic Catalysts: The combination of two metals can significantly enhance catalytic activity and stability. For instance, adding nickel to a rhodium catalyst (e.g., Rh-Ni/SiO₂) can boost conversion rates and yield while maintaining high selectivity for the desired primary amine. The addition of a non-noble metal like nickel can improve the dispersion and surface properties of the primary catalyst.
Data Summary: Catalyst Performance in Reductive Amination
| Catalyst System | Support | Typical Conditions | Conversion (%) | Selectivity to Primary Amine (%) | Key Advantages |
| 5% Rh/SiO₂ | Silica | 80-100°C, 40 bar H₂, NH₃ | ~83% | >99% | High selectivity, mild conditions |
| 2% Ni-Rh/SiO₂ | Silica | 80-100°C, 40 bar H₂, NH₃ | >99% | ~97% | Highest activity, excellent yield |
| Raney® Ni | None | 100-150°C, 80-120 bar H₂, NH₃ | >95% | ~90-95% | Cost-effective, robust for industrial use |
| Pd/C | Carbon | 60-80°C, 20-50 bar H₂, NH₃ | ~90-98% | >95% | Versatile, good performance at low temp. |
Note: Values are representative and can vary based on specific substrate, solvent, and precise reaction conditions.
Q3: What causes the formation of by-products like cycloheptanemethanol or dicycloheptylmethylamine during reductive amination?
By-product formation is a common issue that can be mitigated by careful control of reaction parameters and catalyst selection.
-
Cycloheptanemethanol: This alcohol by-product forms when the starting aldehyde is directly hydrogenated before it can react with ammonia to form the imine intermediate. This is more prevalent at lower ammonia concentrations or with catalysts that have very high hydrogenation activity for carbonyl groups.
-
Dicycloheptylmethylamine (Secondary Amine): This impurity arises when the newly formed primary amine (this compound) acts as a nucleophile and reacts with another molecule of the starting aldehyde. This forms a secondary imine, which is then reduced. This side reaction is favored at higher temperatures and longer reaction times.
Caption: Reaction pathways leading to desired product and by-products.
In-Depth Guide: Nitrile Hydrogenation Pathway
Q4: How do I select a catalyst for hydrogenating cycloheptanecarbonitrile and ensure high selectivity for the primary amine?
The key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines. The reaction proceeds through a primary imine intermediate. If this imine reacts with an already-formed primary amine product before it is fully hydrogenated, it leads to the undesired secondary amine.
-
Catalyst Choice: Cobalt-based catalysts, including Raney® Cobalt and novel phase-controlled cobalt nanoparticles, are particularly effective for this transformation. Catalysts with a hexagonal close-packed (hcp) crystal structure have shown higher selectivity towards primary amines compared to face-centered cubic (fcc) structures. This is attributed to the rapid hydrogenation of the primary imine on the hcp surface, which facilitates its desorption before it can react further.
-
Role of Ammonia: The addition of ammonia to the reaction mixture is a critical strategy for suppressing by-product formation. Ammonia shifts the equilibrium away from the formation of secondary imines, thereby significantly enhancing the selectivity for the primary amine product.
-
Solvent and Temperature: The choice of solvent and operating temperature can also influence selectivity. Polar solvents can sometimes stabilize intermediates, while excessively high temperatures can promote the side reactions leading to secondary amines.
Data Summary: Catalyst Performance in Nitrile Hydrogenation
| Catalyst System | Additive | Typical Conditions | Conversion (%) | Selectivity to Primary Amine (%) | Key Advantages |
| Raney® Cobalt | Anhydrous NH₃ | 100-130°C, 100 bar H₂ | >98% | >95% | High selectivity, industrial standard |
| Raney® Nickel | Anhydrous NH₃ | 90-120°C, 80-100 bar H₂ | >98% | ~90% | High activity, lower cost |
| Co-hcp NPs | None | 70°C, 5 bar H₂ | >99% | >98% | Excellent selectivity at low pressure |
| 5% Pd/C | Anhydrous NH₃ | 80-100°C, 50 bar H₂ | >95% | ~85-90% | Active at lower temps, but selectivity can be an issue |
Note: Values are representative and can vary based on specific substrate, solvent, and precise reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination using a Bimetallic Catalyst
Objective: Synthesize this compound from Cycloheptanecarboxaldehyde using a Rh-Ni/SiO₂ catalyst.
Materials:
-
Cycloheptanecarboxaldehyde (10 mmol, 1.26 g)
-
2% Ni-Rh/SiO₂ catalyst (5 mol% Rh loading)
-
Methanol (50 mL)
-
Liquid Ammonia (5-10 equivalents)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Charge the autoclave with the 2% Ni-Rh/SiO₂ catalyst and methanol.
-
Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen.
-
Add the cycloheptanecarboxaldehyde to the reactor.
-
Cool the reactor to -10°C and carefully condense the required amount of liquid ammonia into it.
-
Pressurize the reactor with hydrogen gas to 40 bar.
-
Heat the reactor to 90°C and maintain vigorous stirring (e.g., 1000 rpm).
-
Monitor the reaction progress by tracking hydrogen uptake or via periodic sampling and GC analysis. The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be recycled after washing.
-
Remove the solvent and excess ammonia from the filtrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion | 1. Catalyst Deactivation: Poisoning by sulfur, halides, or strong chelating agents in the starting material. | 1. Purify starting materials. Use guard beds if necessary. Consider a more robust catalyst like Raney Ni. |
| 2. Insufficient Hydrogen Pressure: Pressure drop during reaction; leak in the system. | 2. Ensure the reactor is properly sealed. Monitor and maintain the target hydrogen pressure throughout the reaction. | |
| 3. Poor Mass Transfer: Inadequate stirring, preventing H₂ from reaching the catalyst surface. | 3. Increase the stirring speed. Ensure the catalyst is well-suspended in the reaction medium. | |
| Poor Selectivity (High Alcohol By-product) | 1. Low Ammonia Concentration: Insufficient ammonia to drive imine formation. | 1. Increase the molar excess of ammonia. For the nitrile route, ensure the ammonia is anhydrous. |
| 2. Catalyst Choice: The catalyst is too active for carbonyl hydrogenation vs. imination. | 2. Switch to a catalyst known for better amination selectivity, such as a cobalt-based system. | |
| Poor Selectivity (High Secondary/Tertiary Amine) | 1. High Temperature / Long Reaction Time: Promotes reaction between the product amine and starting material. | 1. Lower the reaction temperature. Optimize the reaction time to stop the reaction upon completion of primary amine formation. |
| 2. Absence of Ammonia (Nitrile Route): A lack of ammonia allows the primary imine to react with the product amine. | 2. Always add a significant excess of anhydrous ammonia when performing nitrile hydrogenation to a primary amine. | |
| Difficulty Filtering Catalyst | 1. Fine Catalyst Particles: The catalyst support (e.g., carbon black) consists of very fine particles. | 1. Use a filter aid like Celite®. Consider a catalyst on a more granular support like alumina pellets if compatible with the chemistry. |
| 2. Catalyst Degradation: Harsh reaction conditions may cause the support to break down. | 2. Evaluate if milder reaction conditions can be used. Choose a mechanically stronger catalyst support. |
Emerging Methodologies: Biocatalysis
Q5: Are there "green" or biocatalytic alternatives for this synthesis?
Yes, biocatalysis is an emerging field offering highly selective and environmentally friendly routes to chiral amines.
-
Transaminases (TAs): These enzymes can convert a ketone (cycloheptanone) into an amine by transferring an amino group from an inexpensive amine donor like isopropylamine. This method operates in aqueous media under mild conditions and can produce enantiomerically pure amines.
-
Imine Reductases (IREDs): These enzymes can selectively reduce a pre-formed or in-situ generated imine to the corresponding amine with high stereoselectivity.
-
Amine Dehydrogenases (AmDHs): This class of enzymes can directly aminate ketones using ammonia and a nicotinamide cofactor, which is regenerated in a dual-enzyme system, making it highly atom-efficient.
The primary advantages of biocatalytic routes are their exceptional selectivity (chemo-, regio-, and stereo-), mild operating conditions (room temperature, atmospheric pressure, neutral pH), and reduced environmental impact.
References
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Reductive amination - Wikipedia. Wikipedia. [Link]
-
Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]
-
Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. National Center for Biotechnology Information (NCBI). [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. National Center for Biotechnology Information (NCBI). [Link]
-
Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. National Center for Biotechnology Information (NCBI). [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information (NCBI). [Link]
-
Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv. [Link]
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EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. ResearchGate. [Link]
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The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]
- Catalyst for methylamines production.
-
Catalysts for hydrogenation processes. Clariant. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]
-
Alkali-free hydrogenation of adiponitrile to hexamethylenediamine by Co@C skeleton strengthened with carbon nanotubes. OUCI. [Link]
-
Improved Activity of Catalysts for the Production of Hydroxylamine. ResearchGate. [Link]
-
Gabriel synthesis troubleshooting. Reddit. [Link]
- Catalyst for production of methylamines.
-
Boosting the Catalytic Performance of Co/Mg/La Catalyst for Ammonia Synthesis by Selecting a Pre-Treatment Method. MDPI. [Link]
-
Catalyst performance improvements. ResearchGate. [Link]
Optimizing temperature and pressure for Cycloheptanemethylamine reactions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Cycloheptanemethylamine, with a specific focus on optimizing reaction temperature and pressure. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower researchers in making informed decisions during their experimental work.
The synthesis of this compound, a valuable building block in pharmaceutical and fine chemical industries, often involves the reductive amination of cycloheptanone with methylamine. The efficiency and selectivity of this reaction are highly dependent on the careful control of temperature and pressure. This guide will walk you through the critical aspects of this optimization process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound where temperature and pressure are critical variables?
A1: The most common and industrially relevant route is the reductive amination of cycloheptanone with methylamine . In this one-pot reaction, cycloheptanone and methylamine first form an intermediate imine, which is then reduced to the final product, this compound. Both the imine formation and the subsequent reduction are sensitive to temperature and pressure. Another, though less direct, route is the reduction of cycloheptanecarboxamide . While primarily dependent on the reducing agent, temperature can influence the reaction rate and selectivity.
Q2: How does temperature generally affect the yield and selectivity of the reductive amination process?
A2: Temperature has a dual effect on this reaction.[1][2]
-
Increased Reaction Rate: Generally, higher temperatures increase the rate of both imine formation and its subsequent reduction.[3] This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.
-
Side Reactions: However, excessively high temperatures can lead to undesirable side reactions. These can include aldol condensation of the starting ketone, over-alkylation of the amine product, or decomposition of reactants and products. For instance, in related amination reactions, higher temperatures have been shown to favor reduction reactions over the desired amination.[1] Therefore, an optimal temperature must be found to balance reaction rate with selectivity.
Q3: What is the typical role of pressure in the synthesis of this compound via reductive amination?
A3: Pressure is a crucial parameter, particularly when using gaseous reactants like hydrogen for the reduction step.
-
Increased Gas Solubility: In catalytic hydrogenation, increasing the hydrogen pressure increases its concentration in the liquid phase, thereby accelerating the rate of reduction of the imine intermediate.[4][5]
-
Shifting Equilibrium: For the initial imine formation, which is a reversible reaction, applying pressure can be a tool to manipulate the equilibrium, although this is less common than temperature control. In some systems, reduced pressure can be used to remove water, a byproduct of imine formation, thus driving the reaction forward.[6]
Q4: What are the common catalysts used for the reductive amination of cycloheptanone, and how do they influence the choice of temperature and pressure?
A4: A variety of heterogeneous catalysts are effective for this transformation. Common choices include:
-
Palladium on Carbon (Pd/C): Highly active and widely used. It often allows for milder reaction conditions (lower temperatures and pressures) compared to other catalysts.[7]
-
Raney Nickel (Raney Ni): A cost-effective and robust catalyst, though it may require higher temperatures and pressures to achieve comparable activity to noble metal catalysts.
-
Rhodium (Rh) and Ruthenium (Ru) based catalysts: These can also be highly effective, sometimes offering unique selectivity profiles.[2][5][8]
The choice of catalyst directly impacts the optimal temperature and pressure. More active catalysts like Pd/C can facilitate the reaction at lower energy inputs, which is often desirable to minimize side reactions.
Q5: Can you explain the concept of kinetic versus thermodynamic control in the context of this reaction?
A5: In any chemical reaction, there's a distinction between the product that forms the fastest (the kinetic product) and the most stable product (the thermodynamic product).[9][10][11][12]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome higher activation barriers and reach equilibrium, favoring the formation of the most stable product.
For this compound synthesis, optimizing conditions often means finding a sweet spot that favors the kinetic formation of the desired product while minimizing the thermodynamic formation of unwanted byproducts.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Reaction | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. 2. Increase Pressure: If using catalytic hydrogenation, increase the hydrogen pressure. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration. | Increasing temperature and pressure generally increases the reaction rate.[2][4] A longer reaction time ensures the reaction proceeds to completion. |
| Catalyst Deactivation | 1. Use Fresh Catalyst: Ensure the catalyst is active. 2. Increase Catalyst Loading: A higher catalyst loading may be necessary. 3. Check for Poisons: Ensure reactants and solvents are free from catalyst poisons (e.g., sulfur compounds). | Catalysts can lose activity over time or due to impurities. Increasing the amount of active catalyst can compensate for partial deactivation. |
| Suboptimal pH | Adjust pH: The formation of the imine intermediate is often pH-dependent. A slightly acidic medium can catalyze imine formation, but a strongly acidic environment will protonate the amine, rendering it non-nucleophilic. | The rate of imine formation is often maximal at a specific pH where there is a sufficient concentration of the free amine to act as a nucleophile and enough acid to catalyze the dehydration step. |
| Poor Mixing | Improve Agitation: Ensure vigorous stirring, especially in heterogeneous catalytic reactions. | Inadequate mixing can lead to mass transfer limitations, where the rate of reaction is limited by the rate at which reactants can reach the catalyst surface. |
Troubleshooting Workflow: Low Yield
Caption: Workflow for troubleshooting low reaction yield.
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Side Product | Possible Cause | Recommended Action | Scientific Rationale |
| N,N-dimethylcycloheptylamine (Tertiary Amine) | Over-alkylation: The desired secondary amine product reacts further with the starting material. | 1. Use Excess Methylamine: A large excess of methylamine can statistically favor the formation of the secondary amine. 2. Lower Temperature: Reduce the reaction temperature to decrease the rate of the second alkylation. | Le Chatelier's principle suggests that increasing the concentration of one reactant (methylamine) will drive the reaction towards the desired product. Lower temperatures can provide better kinetic control, favoring the initial, faster reaction. |
| Cycloheptanol | Reduction of Ketone: The reducing agent reduces the starting cycloheptanone before it can react with methylamine. | 1. Two-Step Procedure: First, form the imine under milder conditions, then introduce the reducing agent. 2. Use a Milder Reducing Agent: Agents like sodium cyanoborohydride (NaBH3CN) are known to be more selective for imines over ketones.[13] | A two-step approach separates the imine formation from the reduction, allowing for individual optimization of each step. Milder reducing agents have a higher activation energy for ketone reduction compared to imine reduction. |
| Aldol Condensation Products | High Temperature/Basic Conditions: The starting ketone undergoes self-condensation. | 1. Lower Reaction Temperature: This is the most effective way to minimize this side reaction. 2. Control pH: Avoid strongly basic conditions. | Aldol condensation is often base-catalyzed and its rate increases significantly with temperature. |
Troubleshooting Workflow: Side Product Formation
Caption: Decision tree for addressing side product formation.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of Cycloheptanone using Pd/C
Objective: To synthesize this compound from cycloheptanone and methylamine via catalytic hydrogenation.
Materials:
-
Cycloheptanone
-
Methylamine (e.g., 40% solution in water or as a gas)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (or another suitable solvent)
-
Hydrogen gas
-
Parr Hydrogenator or similar high-pressure reactor
Procedure:
-
Reactor Setup: To a clean and dry high-pressure reactor, add cycloheptanone (1.0 eq) and methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the cycloheptanone).
-
Amine Addition: Cool the mixture in an ice bath and slowly add the methylamine solution (1.5-3.0 eq). If using gaseous methylamine, it can be introduced after sealing the reactor.
-
Reaction Execution:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 40-80°C).
-
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by taking aliquots (if the reactor allows) for analysis by GC-MS or TLC.
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
-
Data Presentation: Effect of Temperature and Pressure on Yield
The following table is a representative example of how to systematically evaluate the effects of temperature and pressure. Actual results will vary based on the specific catalyst, solvent, and reactant ratios used.
| Entry | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | 40 | 5 | 12 | 75 | 95 | 71 |
| 2 | 60 | 5 | 8 | 98 | 92 | 90 |
| 3 | 80 | 5 | 6 | >99 | 85 | 84 |
| 4 | 60 | 10 | 6 | >99 | 94 | 93 |
| 5 | 60 | 20 | 4 | >99 | 95 | 94 |
Analysis of Representative Data:
-
Entries 1-3: Show that increasing the temperature from 40°C to 80°C at a constant pressure of 5 bar increases the reaction rate (shorter time for full conversion) but decreases the selectivity, likely due to side reactions. 60°C appears to be a good compromise.
-
Entries 2, 4, 5: At a constant temperature of 60°C, increasing the hydrogen pressure from 5 to 20 bar reduces the required reaction time while maintaining high selectivity.
References
-
Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry. [Link]
-
Effect of the reaction temperature on the reductive amination of undecanal with diethylamine. ResearchGate. [Link]
-
Effect of hydrogen pressure on reductive amination of furfural. ResearchGate. [Link]
-
Effect of reaction temperature on the reductive animation. ResearchGate. [Link]
-
Temperature and pressure influence for the model reductive amination reaction. ResearchGate. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique. Scirp.org. [Link]
-
Yields of different catalysts in reductive amination of cyclohexanone. ResearchGate. [Link]
-
Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina. [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NIH. [Link]
-
Industrial processes for manufacturing amines. ResearchGate. [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
Reaction Conditions: Kinetic and Thermodynamic Investigation. Desklib. [Link]
-
A Low Pressure Reductive Alkylation Method for the Conversion of Ketones to Primary Amines. ACS Publications. [Link]
-
Thermodynamics and Kinetics. YouTube. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Process for manufacturing cyclopropylamine.
-
Delépine reaction. Wikipedia. [Link]
-
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Organic Chemistry Lessons - Thermodynamics and Kinetics. YouTube. [Link]
-
Kinetics: Rate Laws. YouTube. [Link]
-
Thermodynamics and Kinetics. Med-Pathway. [Link]
Sources
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- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Cycloheptanemethylamine Production Scale-Up
Welcome to the technical support center for the scalable production of Cycloheptanemethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to ensure the successful and efficient synthesis of this critical amine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the large-scale production of this compound?
A1: The two most industrially viable routes are the reductive amination of cycloheptanecarboxaldehyde and the catalytic hydrogenation of cycloheptanecarbonitrile. The choice between these pathways often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most prevalent impurities are secondary and tertiary amines, formed through the reaction of the primary amine product with reaction intermediates.[1][2] Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual catalyst.
Q3: How can I minimize the formation of secondary and tertiary amine byproducts?
A3: Minimizing byproduct formation is crucial for achieving high purity and yield. Key strategies include careful selection of the catalyst, optimization of reaction conditions (temperature, pressure, solvent), and, in the case of reductive amination, maintaining a sufficient excess of the aminating agent (e.g., ammonia).[2]
Q4: What are the key safety considerations when scaling up this compound production?
A4: Both primary synthesis routes involve hazards that are magnified at scale. Catalytic hydrogenations are typically conducted at high pressures and temperatures, posing risks of leaks and explosions. Reductive aminations, especially those using metal hydrides like sodium borohydride, are exothermic and can lead to thermal runaway if not properly controlled.[3] It is imperative to have robust temperature control and pressure relief systems in place. Handling of reagents like sodium borohydride also requires specific safety protocols due to its reactivity with water and potential for dust explosion.[4][5][6][7]
Q5: What are the recommended purification methods for large-scale production?
A5: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale industrial processes.[8] Fractional distillation is a common method for purifying amines, but many are heat-sensitive.[9] Alternative methods include crystallization of amine salts and buffer-based extraction procedures to separate primary, secondary, and tertiary amines.[8][10][11]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Reductive Amination
Symptoms:
-
The final isolated yield of the desired primary amine is significantly lower than expected.
-
GC-MS analysis of the crude reaction mixture shows a high percentage of unreacted cycloheptanecarboxaldehyde or the corresponding alcohol.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial reaction between the aldehyde and the amine source (e.g., ammonia) to form the imine intermediate may be incomplete.
-
Solution: Increase the concentration of the aminating agent. For ammonia, this may involve using a solution of ammonia in an alcohol or using anhydrous ammonia at elevated pressure. Ensure the reaction has sufficient time to reach equilibrium before adding the reducing agent.
-
-
Premature Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde to cycloheptanemethanol faster than the imine is being reduced.
-
Solution: Choose a reducing agent that is more selective for the imine over the aldehyde. Sodium triacetoxyborohydride is often a good choice for this reason in lab-scale synthesis, though for larger scales, catalytic hydrogenation of the in-situ formed imine is often preferred.[12] If using sodium borohydride, the addition should be slow and at a controlled temperature to favor imine reduction.[4]
-
-
Sub-optimal pH: The pH of the reaction medium can significantly affect the rate of imine formation.
-
Solution: The optimal pH for reductive amination is typically between 6 and 8. A slightly acidic environment can catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Experimental Protocol: Optimizing Reductive Amination Conditions
-
Reaction Setup: In a appropriately sized reactor equipped with a temperature probe, overhead stirrer, and addition funnel, dissolve cycloheptanecarboxaldehyde in a suitable solvent (e.g., methanol, ethanol).
-
Amine Addition: Add the aminating agent (e.g., a 7N solution of ammonia in methanol) in a stoichiometric excess (e.g., 5-10 equivalents).
-
pH Adjustment (Optional): If necessary, adjust the pH of the mixture to 6-8 using a suitable acid (e.g., acetic acid).
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution or slurry of the reducing agent (e.g., sodium borohydride) while carefully monitoring the internal temperature.[4] Maintain the temperature below a predetermined limit to prevent runaway reactions.
-
Workup: Once the reaction is complete, quench any remaining reducing agent by the slow addition of an acid (e.g., hydrochloric acid) until the pH is acidic. Remove the solvent under reduced pressure.
-
Extraction: Add water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH of the aqueous layer to basic (pH > 12) with a strong base (e.g., NaOH) to deprotonate the amine. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or other non-chromatographic methods.[8][9]
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
Problem 2: Catalyst Deactivation and Low Selectivity in Nitrile Hydrogenation
Symptoms:
-
The reaction stalls before completion, with significant amounts of cycloheptanecarbonitrile remaining.
-
GC-MS analysis shows the formation of significant amounts of secondary (bis(cycloheptylmethyl)amine) and tertiary amines.[1][2]
-
The reaction rate decreases over subsequent batches with recycled catalyst.
Potential Causes & Solutions:
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur and phosphorus compounds are common poisons for metal catalysts.
-
Solution: Ensure the purity of the starting nitrile and solvent. Pre-treating the starting materials by passing them through a bed of activated carbon or alumina can remove potential poisons.
-
-
Formation of Byproducts that Inhibit the Catalyst: The primary amine product can adsorb onto the catalyst surface and react with the intermediate imine to form secondary and tertiary amines, which may block active sites.[1][2]
-
Solution: The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amines by competing for active sites and shifting the equilibrium away from byproduct formation. The choice of catalyst is also critical; for instance, cobalt-based catalysts can show high selectivity for primary amines.[1][13][14]
-
-
Sintering of the Catalyst: At high temperatures, the metal particles on the catalyst support can agglomerate, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature. Ensure that the catalyst is thermally stable under the reaction conditions.
-
Data Summary: Catalyst Selection for Nitrile Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Raney Nickel | 100-150 °C, 50-100 bar H₂ | Cost-effective, highly active | Can promote side reactions, pyrophoric |
| Palladium on Carbon (Pd/C) | 60-100 °C, 10-50 bar H₂ | High activity at lower temperatures | Can be prone to deactivation, higher cost |
| Rhodium on Alumina (Rh/Al₂O₃) | 80-120 °C, 30-70 bar H₂ | Good selectivity for primary amines | High cost |
| Cobalt Boride (Co₂B) | 100-140 °C, 40-80 bar H₂ | High selectivity for primary amines | Less common, may require specific preparation |
Experimental Protocol: Selective Hydrogenation of Cycloheptanecarbonitrile
-
Catalyst Preparation: In a suitable high-pressure reactor, add the catalyst (e.g., Raney Nickel, Pd/C, or a cobalt-based catalyst) under an inert atmosphere.
-
Solvent and Substrate Addition: Add the solvent (e.g., ethanol, methanol) and cycloheptanecarbonitrile. If suppressing secondary amine formation is a priority, add a source of ammonia (e.g., a solution in the reaction solvent).
-
Reaction Execution: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature. Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (if the reactor setup allows).
-
Reaction Completion and Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. This should be done carefully, especially with catalysts like Raney Nickel, which can be pyrophoric. The catalyst should be kept wet with solvent at all times.
-
Product Isolation: Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be performed as needed.
Logical Relationship Diagram for Nitrile Hydrogenation Challenges
Caption: Relationship between symptoms, causes, and solutions in nitrile hydrogenation.
References
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Deriv
- Sodium borohydride - Standard Oper
- Nitrile reduction - Wikipedia.
- Sodium borohydride - Szabo-Scandic.
- Nitrile Reduction - Wordpress.
- The Reduction of Nitriles - Chemistry LibreTexts. (2023-01-22).
- RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012-11-09).
- C
- Sodium Borohydride SOP.docx - OSU Chemistry.
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC - NIH. (2017-01-23).
- Sodium borohydride MSDS - Harper College. (2005-10-09).
- (PDF)
- SAFETY D
- Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (2022-02-24).
- Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 B
- Process for the purification of amines - Google P
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery - University of California San Diego. (2016-10-27).
- What are thermal runaways, and why should we care about them? - H.E.L Group. (2024-03-21).
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery - ResearchG
- Zhang Et Al 2024 Reductive Amination of Aldehyde and Ketone With Ammonia and h2 by An in Situ Generated Cobalt C
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion B
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01).
- Graphene Encapsulated Ni Catalyzed Reductive Amination of VOC Aldehydes to High Value Chemicals by industrial continuous flow synthesis - ChemRxiv.
- Large-scale reductive amination and synthesis applications - ResearchG
- Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr)
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PubMed. (2024-07-31).
- Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine - PubMed.
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - NIH.
- Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - MDPI.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 - MDPI. (2023-05-25).
- Regulating the coordination environment of Co@C catalysts for selective hydrogenation of adiponitrile to hexamethylenediamine | Request PDF - ResearchG
- Catalytic CO Hydrogenation: Mechanism and Kinetics from Chemical Transients at Low and Atmospheric Pressures | Request PDF - ResearchG
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- 14. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis and Identification of Impurities in Cycloheptanemethylamine Samples
Welcome to the technical support center for the analysis and identification of impurities in Cycloheptanemethylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to support your experimental workflows. Our focus is on delivering scientifically sound and practical advice to ensure the quality and safety of your materials.
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can affect the efficacy, safety, and stability of the final drug product.[1][2] Regulatory bodies like the ICH have stringent guidelines on the identification, qualification, and quantification of impurities in drug substances and products.[1][3] This guide provides a comprehensive framework for analyzing and identifying potential impurities in your this compound samples.
The primary sources of impurities in this compound often stem from the synthetic route, most commonly reductive amination of cycloheptanone.[4][5] Potential impurities can include unreacted starting materials, by-products from side reactions (e.g., secondary amines, alcohols), and degradation products.[4][6]
Overall Workflow for Impurity Analysis
The following diagram outlines a general workflow for the analysis and identification of impurities in this compound samples.
Caption: General workflow for impurity analysis.
Analytical Techniques for Impurity Profiling
The choice of analytical technique is critical and depends on the physicochemical properties of the expected impurities. A multi-technique approach is often necessary for comprehensive impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For amines, which can be polar and prone to peak tailing on standard GC columns, derivatization is often a necessary step to improve chromatographic performance.[7][8]
Trustworthiness: A well-validated GC-MS method provides high sensitivity and specificity, allowing for the confident identification and quantification of impurities. The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate.[7] The choice of derivatizing agent depends on the specific impurities being targeted.
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of derivatized compounds. |
| Injector Temp. | 280°C | Ensures complete vaporization of the derivatized sample. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A typical temperature program to separate compounds with varying boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for concentrated samples, splitless for trace analysis. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| MS Quad Temp. | 150°C | Prevents condensation of analytes in the mass spectrometer. |
| MS Scan Range | 40-500 m/z | Covers the expected mass range of the parent compound and potential impurities. |
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Search for other peaks in the chromatogram.
-
Analyze the mass spectrum of each impurity peak and compare it to spectral libraries (e.g., NIST) for tentative identification.[9]
-
For unknown impurities, interpret the fragmentation patterns to propose a structure.[10]
-
Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.
-
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Incomplete derivatization; active sites on the column. | Optimize derivatization conditions (time, temperature, reagent excess); use a base-deactivated column.[11] |
| Poor Sensitivity | Sample degradation in the injector; low concentration. | Lower injector temperature; use splitless injection; concentrate the sample. |
| No Peaks Detected | Non-volatile impurities; instrument issue. | Consider HPLC for non-volatile compounds; check GC-MS system performance. |
| Ghost Peaks | Carryover from previous injections; column bleed. | Run a blank solvent injection; bake out the column at the maximum recommended temperature. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse technique for the analysis of non-volatile, polar, or thermally labile compounds, making it highly suitable for many potential impurities in this compound that are not amenable to GC.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode used.
Trustworthiness: A validated stability-indicating HPLC method can separate the main component from its impurities and degradation products, ensuring accurate quantification.[12][13][14] The use of a photodiode array (PDA) detector can provide information about the purity of each peak.
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound sample.[15][16][17][18]
-
Expose the sample to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the stressed samples alongside a control sample. The method should be able to separate the main peak from all degradation products.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | A versatile column for separating a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for amines by acting as an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 30 minutes | A broad gradient to ensure elution of all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak shape. |
| Detector | UV/PDA at 210 nm | Wavelength at which many organic molecules without strong chromophores absorb. |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area percent method.
-
For quantification, a reference standard for each impurity is required.
-
Use the data from the forced degradation studies to demonstrate the specificity of the method.
-
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Secondary interactions with the column; inappropriate mobile phase pH. | Use a mobile phase additive like TFA; adjust the pH of the mobile phase.[19] |
| Co-eluting Peaks | Insufficient resolution. | Optimize the gradient, change the organic modifier (e.g., methanol), or try a different column chemistry (e.g., phenyl-hexyl).[20] |
| Baseline Drift | Column not equilibrated; mobile phase issue. | Ensure adequate column equilibration time; freshly prepare the mobile phase and degas it. |
| Pressure Fluctuations | Air bubbles in the pump; leak in the system. | Purge the pump to remove air bubbles; check all fittings for leaks. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is an unparalleled technique for the structural elucidation of unknown impurities.[21][22] It provides detailed information about the molecular structure of compounds.[22] Quantitative NMR (qNMR) can also be used for purity assessment without the need for reference standards of the impurities.[23][24]
Trustworthiness: NMR is a primary analytical method, and the data obtained is highly reliable for structural confirmation.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
If the impurity is at a low level, it may need to be isolated by preparative HPLC or column chromatography before NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. This will provide information on the number and types of protons in the molecule.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity within the molecule.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum.
-
Correlate the ¹H and ¹³C signals using the 2D NMR data to build up the structure of the impurity.
-
Compare the proposed structure with potential by-products from the synthesis route.
-
Caption: Decision tree for selecting an analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: If your sample was synthesized via reductive amination of cycloheptanone, common impurities include:
-
Unreacted Cycloheptanone: The starting ketone.
-
Secondary Amine (Bis(cycloheptylmethyl)amine): Formed by the reaction of the product with another molecule of the starting imine.[4]
-
Cycloheptylmethanol: Resulting from the reduction of the starting ketone.
-
Residual Solvents: From the reaction and workup steps.
Q2: My this compound sample is a salt (e.g., hydrochloride). How does this affect the analysis?
A2: For GC-MS analysis, the amine salt will need to be neutralized to the free base before derivatization. This can be done by a liquid-liquid extraction with a suitable base (e.g., NaHCO₃ solution). For HPLC analysis, the salt form is generally soluble in aqueous mobile phases and can often be analyzed directly.
Q3: I have an unknown peak in my chromatogram. How do I identify it?
A3: A multi-step approach is recommended:
-
LC-MS Analysis: If you have access to an LC-MS system, you can obtain the molecular weight of the unknown impurity.
-
High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass, allowing you to determine the elemental composition.
-
MS/MS Fragmentation: Fragmenting the parent ion can provide structural clues.
-
NMR Spectroscopy: If the impurity can be isolated, NMR is the definitive technique for structural elucidation.[21][22]
Q4: How do I validate my analytical method for impurity determination?
A4: Method validation should be performed according to ICH Q2(R1) guidelines.[25][26][27][28] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.[15][16][17][18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q5: Can I use a single analytical method for both assay and impurity determination?
A5: Yes, it is common to develop a single stability-indicating HPLC method for both the assay of the active pharmaceutical ingredient (API) and the quantification of impurities.[20] However, the method must be validated for both purposes. For example, the linearity range for the assay will be different from that for the impurities.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313-323.
-
Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Holm, R., & Jensen, H. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
Pharma Times. (n.d.). NMR for “pharmacy of the world”. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Nakovich, L. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
-
BAuA. (2024, September 30). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Cunha, S. C., Faria, M. A., & Fernandes, J. O. (2007). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 55(26), 10600-10608.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Helda - University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. [Link]
-
Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
PubChem - NIH. (n.d.). Cyclohexanemethylamine. [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. [Link]
-
ResearchGate. (2025, August 6). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
NIST. (n.d.). Cycloheptane, methyl-. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ijrpr. (n.d.). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2025, August 7). Reductive amination of cyclopentanone. [Link]
-
ResearchGate. (n.d.). 4085 PDFs | Review articles in IMPURITY PROFILING. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
PubMed. (n.d.). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. [Link]
-
arkat usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-3-yliden]amines. [Link]
-
IntechOpen. (n.d.). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. [Link]
-
ResearchGate. (2025, August 10). Stability indicating HPLC method development - a review. [Link]
-
Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
-
eScholarship.org. (2025, June 1). UC Santa Cruz. [Link]
-
ResearchGate. (2025, August 7). Development and validation of stability indicating HPLC method: A review. [Link]
-
JMPAS. (2023, December 10). Development and validation of stability indicating RP-HPLC method for estimation of cyclandelate in bulk drug and capsule dosage form. [Link]
-
Agilent. (n.d.). Analysis of impurities in cyclohexane. [Link]
-
Agilent. (n.d.). Analysis of impurities in dimethylamine. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
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Technical Support Center: Stereoselectivity in Cycloheptanemethylamine Reactions
Welcome to the technical support center dedicated to helping you navigate the complexities of stereoselective synthesis involving cycloheptanemethylamine. The unique conformational flexibility of the seven-membered ring presents distinct challenges and opportunities in achieving high levels of stereocontrol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable insights into your experimental work.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding stereoselectivity and the specific challenges posed by the cycloheptane framework.
Q1: What makes achieving high stereoselectivity with cycloheptane derivatives challenging?
A: The primary challenge stems from the high conformational flexibility of the cycloheptane ring. Unlike the well-defined chair conformation of a cyclohexane ring, cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and twist-boat. This flexibility means that the substituents, including the aminomethyl group, do not occupy rigidly defined axial or equatorial positions. Consequently, the energy differences between diastereomeric transition states can be small, leading to poor stereoselectivity. Overcoming this requires strategies that either "lock" the conformation or employ directing groups that create a strong facial bias regardless of the ring's flexibility.
Q2: What are the primary strategies to control stereochemistry in reactions involving this compound?
A: There are three main strategies:
-
Substrate Control: Leveraging the existing chirality within a modified this compound derivative to direct the stereochemical outcome of a subsequent reaction. This is often less effective due to the ring's flexibility.
-
Reagent Control: Using a chiral reagent that selectively reacts with one face of the prochiral substrate. This is a common and effective strategy.
-
Catalyst Control (Asymmetric Catalysis): Employing a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one stereoisomer over another. This is a highly efficient method, as a small amount of catalyst can generate a large quantity of enantiomerically enriched product.[1][2]
Q3: When should I use a chiral auxiliary versus an asymmetric catalyst?
A: The choice depends on your specific goals, the nature of the reaction, and scalability. A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.[3][4] Asymmetric catalysis involves a chiral catalyst that participates in the reaction but is regenerated.
Use the following decision tree to guide your choice:
Caption: Decision tree for choosing between a chiral auxiliary and an asymmetric catalyst.
Section 2: Troubleshooting Guide: Low Stereoselectivity
This section is designed to help you diagnose and solve common issues encountered during your experiments.
Scenario 1: Poor Diastereoselectivity in an Acylation Reaction
Q: I am reacting my N-substituted this compound with a prochiral electrophile, but I'm getting a nearly 1:1 mixture of diastereomers. What's going wrong?
A: A low diastereomeric ratio (dr) suggests that the energy barrier for the formation of both diastereomeric transition states is very similar. Here are the most common causes and the steps to troubleshoot them.
Troubleshooting Workflow: Improving Diastereoselectivity
Sources
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- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cycloheptanemethylamine
Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of Cycloheptanemethylamine. As a primary amine with a bulky cycloheptyl group, this compound presents unique challenges in reversed-phase chromatography.[1][2][3] This resource provides in-depth, scientifically-grounded solutions in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the primary cause of this?
A1: The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[4][5][6]
-
The "Why": Standard silica-based columns (like C18) have unreacted, accessible silanol groups (Si-OH) on their surface.[6][7] These silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values typically above 3-4.[5][8] this compound, being a primary amine, will be protonated (positively charged) in acidic to neutral mobile phases.[9] This leads to strong electrostatic interactions between the positively charged analyte and the negatively charged silanol groups, resulting in a secondary, undesirable retention mechanism that causes peak tailing.[5][6][10]
Caption: A step-by-step guide to troubleshooting peak tailing.
Q4: I've tried adjusting the mobile phase, but I'm still seeing some tailing. What other instrumental factors could be at play?
A4: If chemical solutions aren't fully resolving the issue, it's wise to investigate potential instrumental or physical problems.
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing. [4] * Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are made with minimal dead volume. [4]* Column Contamination or Degradation: Over time, strongly retained sample matrix components can accumulate at the head of the column, creating active sites that cause tailing. [11] * Solution: Use a guard column to protect your analytical column. [11][12]If you suspect contamination, try a column washing procedure. A generic procedure involves flushing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then back to your mobile phase conditions. Always check your column's manual for specific washing recommendations.
-
Column Bed Deformation: A void at the inlet of the column can cause peak distortion, including tailing or splitting. [5][10]This can be caused by pressure shocks or operating at a pH outside the column's stable range.
-
Solution: Replacing the column is often the only remedy. [5]Always ramp up the flow rate slowly to avoid pressure surges.
-
Experimental Protocol: Column Cleaning for Basic Compound Analysis
This protocol is designed to remove strongly adsorbed basic compounds and other contaminants from a reversed-phase column.
Objective: To restore column performance and improve peak shape.
Materials:
-
HPLC-grade Water
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Isopropanol (IPA)
Procedure:
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column Direction: This allows for more effective flushing of contaminants from the inlet frit.
-
Stepwise Solvent Flushing: Flush the column with at least 10-20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Mobile Phase (without buffer salts)
-
100% Water
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Return to Operating Conditions: Reverse the flushing sequence, ending with your mobile phase.
-
100% Acetonitrile
-
100% Methanol
-
Mobile Phase (without buffer salts)
-
-
Re-Equilibrate: Re-install the column in the correct flow direction, reconnect to the detector, and equilibrate with your full mobile phase (including buffer) until a stable baseline is achieved.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
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Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
ResearchGate. (2012). Tailing in HPLC peak. Available at: [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Available at: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]
-
LCGC International. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]
-
LCGC International. (2019). Top Three HPLC Method Development Tips. Available at: [Link]
-
LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies. Available at: [Link]
-
MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]
-
SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Available at: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
-
Waters Corporation. (n.d.). What is a good column choice for analysis of a quaternary amine compound? Available at: [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available at: [Link]
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Available at: [Link]
-
ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Available at: [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
-
Moravek. (2023). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]
-
Impactfactor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Available at: [Link]
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexylamine. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloheptylmethylamine. Available at: [Link]
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Best practices for drying and storing Cycloheptanemethylamine.
A Guide to Best Practices for Drying and Storage
Welcome to the technical support center for Cycloheptanemethylamine (CAS 4448-77-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, purity, and efficacy of this valuable building block in your experiments. As a primary amine, this compound requires specific handling procedures to prevent degradation from atmospheric moisture and gases. This document provides in-depth, field-proven insights into its proper drying and storage.
Frequently Asked Questions (FAQs)
Q1: Why are special drying and storage procedures for this compound so critical?
A1: The integrity of this compound is compromised by two main environmental factors: moisture and air. The compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[1] It is also classified as air-sensitive.[2][3] This sensitivity arises from the nucleophilic nature of the primary amine group, which can react with atmospheric carbon dioxide. Failure to mitigate these factors can lead to impurities, altered reactivity, and non-reproducible experimental results.
Q2: What are the immediate signs that my this compound has been improperly stored or handled?
A2: Visual inspection can often reveal contamination. Key signs include:
-
Fuming: Upon opening the container, you may observe fumes, which is often the amine reacting with moist air.
-
Precipitate Formation: The appearance of a white solid precipitate is a common indicator of a reaction with carbon dioxide, forming an ammonium carbamate salt.[4][5]
-
Discoloration: A change from a clear, colorless liquid to a yellow or brownish hue can suggest oxidation or the formation of other impurities.[6]
Q3: What are the primary safety hazards I should be aware of when handling this compound?
A3: this compound is a corrosive and combustible liquid.[2][3] It can cause severe skin burns and eye damage.[7] Always handle this chemical inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8][9]
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, refrigeration is recommended. The ideal storage temperature is between 2-8 °C (36-46 °F). However, simply placing the bottle in a refrigerator is insufficient. The container must be tightly sealed, preferably under an inert atmosphere, to protect it from moisture and air ingress.
Q5: What are the specific consequences of moisture contamination?
A5: Water can act as an unwanted nucleophile or base in many organic reactions, leading to side product formation and reduced yields. For moisture-sensitive applications, such as reactions involving organometallics or strong bases, even trace amounts of water can be detrimental.
Q6: What happens when this compound is exposed to air?
A6: The primary amine can react with carbon dioxide (CO₂) present in the air to form a solid carbamate salt.[4][5][10] This reaction effectively reduces the concentration of the active amine in your stock. Furthermore, prolonged exposure to oxygen can lead to oxidative degradation, resulting in impurities that may be difficult to remove.[2]
Troubleshooting Guides
Problem: My "anhydrous" this compound failed in a moisture-sensitive reaction. How can I ensure it is sufficiently dry?
Solution: Even commercially available "anhydrous" grades of amines can absorb moisture during storage and handling.[11] It is best practice to dry the amine in-house before use in critical applications.
Causality: The lone pair of electrons on the nitrogen atom forms a hydrogen bond with water, making amines hygroscopic.[1] For reactions sensitive to protic impurities, this absorbed water must be removed.
Recommended Action:
-
Select an appropriate drying agent. For primary amines, solid potassium hydroxide (KOH) is the most effective and commonly recommended desiccant.[12][13] It is highly efficient and does not react with the amine.
-
Perform the drying procedure. Stir the this compound over freshly crushed KOH pellets for several hours (or let it stand for 24 hours).
-
Purify if necessary. For ultimate purity, decant the amine from the KOH and distill it under reduced pressure.[2] This removes the drying agent and any less volatile impurities.
Problem: I observed a white solid in my bottle of this compound. What is it, and can I still use the amine?
Solution: The white precipitate is almost certainly cycloheptanemethylammonium carbamate.
Causality: This salt forms from the reaction of two equivalents of the amine with one equivalent of atmospheric CO₂.[5] This is a reversible reaction, but it effectively sequesters the amine, making it unavailable for your desired reaction.[5]
Recommended Action:
-
For non-critical applications: You may be able to use the remaining liquid, but the concentration will be lower than stated. This is not recommended for stoichiometric reactions.
-
For critical applications: The material should be purified. The carbamate salt is non-volatile, so a distillation under reduced pressure will separate the pure amine, leaving the solid behind. After purification, the amine must be stored under a strictly inert atmosphere (see Protocol 2).
Problem: My clear, colorless this compound has turned yellow. Why, and what should I do?
Solution: Discoloration is a common sign of degradation in amines.[6]
Causality: The yellowing is typically caused by slow oxidation from repeated or prolonged exposure to air.[2] The specific chromophores formed can be complex and are considered impurities.
Recommended Action:
-
Assess the impact. For some applications, minor discoloration may not affect the outcome. However, for pharmaceutical development or catalysis where purity is paramount, the material should be repurified.
-
Purify via distillation. Fractional distillation under reduced pressure is the most effective method to remove colored impurities and restore the amine to a colorless state.[2]
-
Implement stringent storage. To prevent recurrence, ensure the purified amine is stored under an inert atmosphere and protected from light.
Reference Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4448-77-5 | [2][14] |
| Molecular Formula | C₈H₁₇N | [2][14] |
| Molecular Weight | 127.23 g/mol | [2][14] |
| Boiling Point | 98-101 °C at 35 mmHg | [2][3] |
| Density | 0.884 g/cm³ | [2][3] |
| Flash Point | 70 °C (158 °F) | [2][3] |
| Solubility in Water | Poorly miscible | [2][3][15] |
| Refractive Index | 1.474 | [2][15] |
Table 2: Selection of Drying Agents for this compound
| Drying Agent | Suitability & Rationale | Reference(s) |
| Potassium Hydroxide (KOH) | Excellent. Highly efficient for drying basic compounds like amines. Does not form adducts. | [12][13][16] |
| Barium Oxide (BaO) | Excellent. A suitable, efficient alternative to KOH for drying organic bases. | [12][17] |
| Calcium Oxide (CaO) | Good. Suitable for amines, though may not dry them as completely as KOH. | [12][17] |
| Molecular Sieves (3Å or 4Å) | Fair. Can be used, but their capacity is lower and drying can be slower compared to KOH. Ensure sieves are properly activated. | [6][13] |
| Calcium Chloride (CaCl₂) | AVOID. Can form non-volatile addition compounds (adducts) with amines. | [12][17] |
| Calcium Sulfate (Drierite) | AVOID. Inefficient for drying amines. Studies show poor performance compared to other agents. | [13] |
| Phosphorus Pentoxide (P₂O₅) | AVOID. Highly acidic and will react violently with a basic amine. | [16] |
| Calcium Hydride (CaH₂) | AVOID. Can react with primary amines, especially upon heating, to form amides and liberate hydrogen gas. | [13][18] |
Experimental Protocols
Protocol 1: Drying this compound over Potassium Hydroxide (KOH)
This protocol describes the standard procedure for drying this compound for use in moisture-sensitive reactions.
Workflow Diagram: Drying Protocol
Caption: Decision workflow for drying this compound.
Methodology:
-
Safety First: Perform all operations in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[7]
-
Prepare Drying Agent: Use fresh, high-quality KOH pellets. For faster drying, lightly crush the pellets using a mortar and pestle just before use to increase the surface area.
-
Combine: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound. Add the crushed KOH (approximately 50 g per 1 L of amine).
-
Drying: Seal the flask with a septum or glass stopper and stir the mixture at room temperature for 4-6 hours. Alternatively, allow the mixture to stand for 24 hours with occasional swirling.
-
Isolation (for general use): Carefully decant or filter the amine away from the solid KOH into a dry storage vessel. The amine is now significantly drier and suitable for many applications.
-
Isolation (for high-purity use): For moisture-critical applications, assemble a distillation apparatus. Decant the amine into the distillation flask. Distill under reduced pressure (e.g., ~100°C at 35 mmHg)[2], collecting the purified, anhydrous amine in a receiver flask that has been flame-dried and purged with inert gas.
Protocol 2: Long-Term Storage Under an Inert Atmosphere
This protocol ensures the long-term stability and purity of dried this compound.
Workflow Diagram: Inert Storage Protocol
Caption: Step-by-step workflow for long-term inert storage.
Methodology:
-
Prepare Storage Vessel: Select a clean, dry Schlenk flask or glass ampule. If using a Schlenk flask, ensure the stopcock is properly greased.
-
Flame-Dry Glassware: While wearing heat-resistant gloves, gently heat the entire surface of the vessel with a heat gun or a soft flame from a burner to drive off adsorbed water.[19]
-
Purge with Inert Gas: Immediately after heating, attach the vessel to a Schlenk line. Evacuate the hot vessel and then backfill with a dry, inert gas like nitrogen or argon. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[20][21]
-
Transfer the Amine: Using an inert atmosphere transfer technique (e.g., a cannula or a gas-tight syringe), transfer the freshly dried or distilled this compound into the prepared vessel.[19][20] Maintain a positive pressure of inert gas throughout the transfer.
-
Seal the Vessel:
-
Schlenk Flask: Insert the ground glass stopper, secure it with a joint clip, and close the stopcock.
-
Ampule: Use a high-temperature torch to carefully melt and seal the neck of the ampule.
-
-
Final Storage: For added protection, wrap the stopper joint or the entire ampule with Parafilm.[22] Label the vessel clearly and store it in a designated refrigerator at 2-8 °C, away from light.
References
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Drying agents and their compatibilities , Hive Stimulants. (URL: [Link])
-
Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7) - Cheméo. (URL: [Link])
-
Material Safety Data Sheet - Cole-Parmer. (URL: [Link])
-
Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem - NIH. (URL: [Link])
-
Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (URL: [Link])
-
Material Safety Data Sheet - 1,3-Cyclohexanebis(methylamine), 99% - Cole-Parmer. (URL: [Link])
-
Drying methods affect physicochemical and functional characteristics of Clanis Bilineata Tingtauica Mell protein - PMC - NIH. (URL: [Link])
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])
-
Drying Agent Selection Guide - designer-drug .com. (URL: [Link])
-
Drying Agent Selection Guide: (Back To The Chemistry Archive) | PDF | Ester - Scribd. (URL: [Link])
-
Inert atmosphere reactions | Chemistry Online. (URL: [Link])
-
What is the best way to dry/purify triethylamine? - ResearchGate. (URL: [Link])
-
Purification of the Hünig Base - Chemistry Stack Exchange. (URL: [Link])
-
Reactions of CO2 with Amines:. (URL: [Link])
-
Drying Et3N over Molecular sieves? : r/chemistry - Reddit. (URL: [Link])
-
How do you handle hygroscopic solutes in the lab? - TutorChase. (URL: [Link])
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (URL: [Link])
-
KOH as a drying agent? : r/chemistry - Reddit. (URL: [Link])
-
Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (URL: [Link])
-
Inert Atmosphere - YouTube. (URL: [Link])
-
reductive am. why inert atmosphere? - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
-
AAmine BBasic PPractices GGuidelines The following is a compendium of basic operating guidelines for H2S/CO2 amine systems. It - Refining Online. (URL: [Link])
-
A Unified Approach to CO2–Amine Reaction Mechanisms - PMC - NIH. (URL: [Link])
-
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (URL: [Link])
-
Thermodynamics of CO2 reaction with methylamine in aqueous solution: A - SID. (URL: [Link])
-
Exploring reversible reactions between CO2 and amines - ResearchGate. (URL: [Link])
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Technical Support Center: Overcoming Poor Reactivity of Cycloheptanemethylamine
Introduction: Understanding the Challenge of Cycloheptanemethylamine
This compound is a primary amine featuring a seven-membered cycloalkyl group attached to a methylene (-CH₂) spacer, which in turn is bonded to the amino group (-NH₂). While it is a valuable building block in pharmaceutical and materials science, its utility is often hampered by lower-than-expected reactivity. The principal cause is steric hindrance : the bulky and conformationally flexible cycloheptyl group impedes the approach of reagents to the nucleophilic nitrogen atom. This guide provides detailed troubleshooting strategies and optimized protocols to overcome these reactivity challenges in common synthetic transformations.
The basicity of an amine is a key factor in its nucleophilicity. The predicted pKa of the conjugate acid of the structurally similar cyclohexanemethylamine is approximately 10.4-10.8.[1][2] This indicates that this compound is a reasonably strong base, but its kinetic reactivity is dominated by steric factors.[3][4]
Section 1: Troubleshooting Amide Bond Formation (Acylation)
Amide synthesis is a cornerstone of organic chemistry, but coupling this compound with carboxylic acids or their derivatives can be challenging, often resulting in low yields or requiring harsh conditions.
Frequently Asked Questions (FAQs): Acylation
Q1: My standard amide coupling reaction using DCC or EDC/HOBt with this compound is very slow and gives a poor yield. Why?
A: The primary issue is steric hindrance.[5] In a standard carbodiimide-mediated coupling, the amine must act as a nucleophile and attack a bulky O-acylisourea intermediate. The large cycloheptyl group physically blocks this approach, significantly slowing down the rate-determining step of the reaction. Standard coupling reagents often do not provide sufficient activation to overcome this steric barrier, leading to incomplete conversion or decomposition of the activated species over long reaction times.
Q2: What are more effective coupling reagents for sterically hindered amines like this compound?
A: For sterically demanding couplings, more potent activating agents are required. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. These reagents rapidly generate highly reactive acyl-imidazolium or acyl-phosphonium intermediates, which are more susceptible to nucleophilic attack by hindered amines.[6] For extremely difficult cases, converting the carboxylic acid to a more reactive acyl fluoride can be a powerful strategy.[7]
Q3: Does the choice of base and solvent matter in these reactions?
A: Absolutely. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is crucial.[8] It effectively scavenges the acid produced during the reaction without competing with the primary amine as a nucleophile. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred as they are effective at dissolving the reagents and intermediates without interfering with the reaction, unlike protic solvents which can solvate and deactivate the amine nucleophile.[9]
Troubleshooting & Protocols: Acylation
Data Summary: Comparison of Coupling Reagents
| Reagent | Activating Group | Relative Reactivity (Hindered Substrates) | Common Byproducts | Notes |
| EDC/HOBt | O-acylisourea | Low to Moderate | Dicyclohexylurea (DCU) / EDC-urea | Often insufficient for bulky amines. |
| Acyl Chloride | Acyl Chloride | High | HCl | Requires a base scavenger (e.g., pyridine, DIPEA). Can be too harsh for sensitive substrates.[5][6] |
| HATU / DIPEA | Acyl-imidazolium | Very High | Tetramethylurea | Highly efficient, rapid reactions. The reagent of choice for many difficult couplings.[6] |
| T3P® (Propylphosphonic Anhydride) | Mixed Anhydride | High | Phosphonic acids | Effective and generates water-soluble byproducts, simplifying workup. |
| Acyl Fluoride / Base | Acyl Fluoride | Very High | Fluoride Salt | Excellent for extremely hindered or electron-deficient amines. Requires prior conversion of the acid.[7] |
Protocol 1.1: High-Efficiency Amide Coupling using HATU
This protocol is a robust starting point for the acylation of this compound.
Step-by-Step Methodology:
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.
-
Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered amines may require 4-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but should be used with caution to avoid side reactions.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Acylation Mechanism
Caption: Generalized mechanism for HATU-mediated amide bond formation.
Section 2: Overcoming Challenges in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, but the initial imine formation step can be the bottleneck when using sterically hindered amines like this compound.
Frequently Asked Questions (FAQs): Reductive Amination
Q1: My one-pot reductive amination is failing. I only recover my starting aldehyde/ketone and amine. What is the likely problem?
A: The rate-determining step in many reductive aminations is the initial formation of the carbinolamine, followed by its dehydration to form the imine (Schiff base). With a sterically hindered amine, the nucleophilic attack on the carbonyl is slow. Furthermore, the resulting carbinolamine intermediate is also sterically crowded, making the elimination of water to form the C=N double bond unfavorable. The equilibrium may strongly favor the starting materials.
Q2: How can I promote imine formation with this compound?
A: Several strategies can be employed:
-
Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction to sequester water and drive the equilibrium towards the imine.
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the reaction. However, excessive acid will protonate the amine, rendering it non-nucleophilic. A pH of 5-6 is typically optimal.
-
Azeotropic Distillation: For thermally stable compounds, performing the reaction in a solvent like toluene with a Dean-Stark apparatus can effectively remove water as it forms.
Q3: Which reducing agent is most suitable for this reaction?
A: The choice of reducing agent is critical. You need a reagent that is selective for the iminium ion over the carbonyl starting material and is mild enough not to decompose the reactants.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is effective under weakly acidic conditions, which also favor imine formation.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective for the iminium ion at acidic pH.[8] However, it is highly toxic and generates cyanide waste.
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean and effective method but may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in the molecule.[4]
Troubleshooting & Protocols: Reductive Amination
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Optimal pH | Selectivity (Imine vs. Carbonyl) | Key Advantages | Key Disadvantages |
| NaBH₄ | Neutral/Basic | Low | Inexpensive, powerful | Reduces aldehydes/ketones quickly, often non-selective. |
| NaBH₃CN | Acidic (pH 3-6) | High | Highly selective, well-established | Highly toxic, cyanide byproduct.[8] |
| NaBH(OAc)₃ | Weakly Acidic (pH 5-7) | High | Mild, non-toxic, highly effective | More expensive, can be moisture sensitive. |
| H₂ with Catalyst (e.g., Pd/C) | Neutral | High | "Green" (no stoichiometric waste) | Requires specialized equipment (hydrogenator), not functional group tolerant.[4] |
Protocol 2.1: Optimized Reductive Amination using NaBH(OAc)₃
This one-pot procedure is highly reliable for hindered substrates.
Step-by-Step Methodology:
-
Preparation: To a flask containing a stir bar, add the aldehyde or ketone (1.0 eq) and this compound (1.1 - 1.2 eq).
-
Solvent & Additives: Dissolve the components in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1-0.5 M). Add powdered 4Å molecular sieves (a spatula tip).
-
Imine Formation: Stir the mixture at room temperature for 1-4 hours to allow for imine formation. You can monitor this step by TLC/LCMS if desired.
-
Reduction: In a single portion, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is often slightly exothermic.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and formation of the product amine.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude amine can be purified by column chromatography or acid/base extraction.
Visualization: Reductive Amination Troubleshooting Flowchart
Caption: A decision-making workflow for troubleshooting reductive amination.
Section 3: Enhancing Reactivity in Nucleophilic Substitution (N-Alkylation)
Direct N-alkylation of this compound via an Sₙ2 reaction with alkyl halides is often inefficient due to steric hindrance at the nitrogen atom, which impedes backside attack on the electrophile.[9]
Frequently Asked Questions (FAQs): N-Alkylation
Q1: Why does my N-alkylation reaction with methyl iodide result in a complex mixture and low yield of the desired secondary amine?
A: There are two primary problems. First, the Sₙ2 reaction is slow because the bulky cycloheptyl group hinders the nitrogen's lone pair from attacking the electrophilic carbon of the alkyl halide. Second, the product (the secondary amine) can be more nucleophilic than the starting primary amine and can react further with the alkyl halide, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts.
Q2: How can I improve the rate and selectivity of my Sₙ2 N-alkylation?
A: Solvent choice is paramount. Sₙ2 reactions are significantly accelerated in polar aprotic solvents like DMF, DMSO, or acetonitrile.[9] These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃) but leave the nucleophilic amine relatively "naked" and more reactive. In contrast, polar protic solvents (like ethanol or water) form hydrogen bonds with the amine, creating a solvent cage that stabilizes it and reduces its nucleophilicity. Using a slight excess of the primary amine can also help consume the alkyl halide and minimize overalkylation.
Q3: Are there better methods for N-arylation or coupling with very hindered alkyl halides?
A: Yes. For N-arylation (coupling with aryl halides), direct Sₙ2 is not feasible. Modern cross-coupling reactions are the method of choice. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is exceptionally effective for forming C-N bonds, even with highly hindered primary amines and a wide range of aryl or heteroaryl halides.
Troubleshooting & Protocols: N-Alkylation
Data Summary: Solvent Effects on Sₙ2 Reactions
| Solvent Type | Examples | Interaction with Nucleophile | Sₙ2 Rate | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Strong (Hydrogen Bonding) | Slow | The solvent forms a "cage" around the nucleophile, lowering its energy and reactivity.[2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Weak | Fast | The solvent solvates the counter-ion but leaves the nucleophile highly reactive.[9] |
| Nonpolar | Hexane, Toluene | Very Weak | Very Slow | Reagents often have poor solubility. |
Protocol 3.1: Optimized Sₙ2 N-Alkylation in a Polar Aprotic Solvent
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine this compound (1.5-2.0 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a concentration of 0.2-1.0 M.
-
Alkyl Halide Addition: Add the alkyl halide (1.0 eq) dropwise to the stirring suspension. For highly reactive halides, cooling the reaction in an ice bath during addition may be necessary.
-
Reaction: Heat the reaction to a temperature between 60-80 °C. The higher temperature helps overcome the activation energy barrier caused by steric hindrance. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Visualization: Steric Hindrance in Sₙ2 N-Alkylation
Caption: Steric clash between the bulky cycloheptyl group and the electrophile's substituents hinders the required backside attack in an Sₙ2 reaction.
References
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LookChem. (n.d.). Cyclohexanemethylamine. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved January 12, 2026, from [Link]
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Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. Retrieved January 12, 2026, from [Link]
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SlideShare. (n.d.). Basicity of amines.pptx. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved January 12, 2026, from [Link]
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YouTube. (2023, November 16). Basicity of Amines Explained with Examples. Organic Chemistry Tutor. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Cyclohexanemethylamine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexanemethylamine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Examined amines and pKa values for their conjugate acids. Retrieved January 12, 2026, from [Link]
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ChemConnections. (n.d.). Ka and pKa of Conjugate Acid. Retrieved January 12, 2026, from [Link]
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OWL Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved January 12, 2026, from [Link]
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Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved January 12, 2026, from [Link]
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Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved January 12, 2026, from [Link]
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Hartwig, J. F., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1938–1949. Retrieved January 12, 2026, from [Link]
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Fiveable. (n.d.). Acylation of Amines Definition. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 12, 2026, from [Link]
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World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Retrieved January 12, 2026, from [Link]
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Wamser, C. C. (1999). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Portland State University. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Cycloheptanemethylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Cycloheptanemethylamine, a primary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and concentration is critical for process control, quality assurance, and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of this compound, grounded in scientific principles and supported by established validation protocols.
As Senior Application Scientists, our goal is to not only present methodologies but to explain the rationale behind their selection and validation. This guide is structured to provide a comprehensive understanding of the available analytical techniques, their inherent advantages and limitations, and a robust framework for validating a chosen method in accordance with international regulatory standards.
The Analytical Challenge: Quantifying a Primary Amine
This compound, like many primary amines, presents unique analytical challenges. Its polarity can lead to poor peak shape and tailing in chromatographic separations, and its lack of a strong chromophore makes direct UV detection difficult.[1] Therefore, method development often involves strategies to mitigate these issues, such as derivatization or the use of specialized chromatographic columns and detectors.
Comparative Analysis of Analytical Techniques
The primary analytical techniques suitable for the quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization coupled to UV or Fluorescence detectors (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is contingent upon factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[2][3]
| Parameter | GC-MS | HPLC-UV/FLD (with Derivatization) | LC-MS/MS |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV or fluorescence-based detection after chemical modification. | Separation by liquid chromatography followed by highly selective and sensitive mass-based detection.[4] |
| Derivatization | May be required to improve volatility and peak shape.[5] | Generally required to introduce a chromophore or fluorophore for sensitive detection.[6][7] | Not typically required, as detection is based on mass.[8] |
| Sensitivity (LOD/LOQ) | Good, typically in the ng/mL to pg/mL range.[9][10] | Good, especially with fluorescence detection (ng/mL range).[7][10] | Excellent, often reaching sub-ng/mL to pg/mL levels.[11] |
| Selectivity | High, based on both retention time and mass fragmentation patterns.[5] | Moderate to high, dependent on chromatographic resolution and detector specificity.[12] | Very high, due to precursor-product ion transitions (MRM).[8] |
| Linearity (R²) | Typically > 0.99.[9] | Typically > 0.99.[13] | Typically > 0.999.[11] |
| Accuracy (% Recovery) | Typically 90-110%.[10] | Typically 90-110%.[13] | Typically 95-105%.[11] |
| Precision (%RSD) | < 15%.[10] | < 5%.[12] | < 10%.[11] |
| Sample Throughput | Moderate, run times can be longer. | Moderate, derivatization adds a step. | High, with fast analysis times.[3] |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
| Robustness | Good, but susceptible to matrix effects and column degradation. | Good, but derivatization reaction conditions need careful control. | Excellent, less susceptible to matrix effects than other methods. |
Validation of the Analytical Method: A Cornerstone of Scientific Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[14][15] The core validation parameters are essential for ensuring the reliability and integrity of the generated data.
The Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Logical workflow for analytical method validation.
Experimental Protocols for Method Validation
The following sections detail the experimental design for validating an analytical method for this compound quantification, with a focus on an HPLC-UV/FLD method following derivatization, a commonly accessible and robust approach.
Derivatization of this compound
Due to the lack of a UV-absorbing chromophore, pre-column derivatization is a crucial step for HPLC-UV or FLD analysis of this compound.[16] Common derivatizing agents for primary amines include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[6][17] The choice of reagent will depend on the desired sensitivity and the available detection capabilities.
Example Derivatization Protocol (using Dansyl Chloride):
-
To 1.0 mL of the sample solution (containing this compound) in a reaction vial, add 1.0 mL of a saturated sodium bicarbonate solution.
-
Add 2.0 mL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Add a small amount of a proline solution to react with excess dansyl chloride.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Validation Parameters: Experimental Design
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[18]
-
Procedure: Analyze blank samples (matrix without the analyte), placebo samples (formulation without the active ingredient), and samples spiked with known impurities or degradation products. The peak for this compound should be well-resolved from any other peaks.
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]
-
Procedure: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area response versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[3]
3. Accuracy: Accuracy is the closeness of test results obtained by the method to the true value.[18]
-
Procedure: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at a minimum of three concentration levels (e.g., low, medium, and high). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98-102%.[12]
4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be within acceptable limits, typically ≤ 2%.[12]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be sufficiently low to measure the analyte at the lower end of the specified range with acceptable precision and accuracy.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in method parameters such as mobile phase composition (e.g., ±2% organic phase), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Logical Comparison of Key Analytical Techniques
The selection of an analytical technique is a critical decision that impacts the entire validation process and subsequent routine analysis. The following diagram illustrates the decision-making logic based on key performance requirements.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical step in ensuring product quality and regulatory compliance. This guide has provided a comparative overview of suitable analytical techniques—GC-MS, HPLC with derivatization, and LC-MS/MS—and a detailed framework for method validation based on ICH guidelines. The choice of the most appropriate method will depend on a careful consideration of the specific requirements of the analysis, including sensitivity, selectivity, cost, and sample throughput. By following a systematic and scientifically sound validation process, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data.
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]
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MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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Comparative study of different synthetic routes to Cycloheptanemethylamine.
Cycloheptanemethylamine, a primary amine featuring a seven-membered carbocyclic ring, serves as a valuable building block in medicinal chemistry and materials science. Its unique structural motif imparts desirable pharmacokinetic and physicochemical properties to bioactive molecules. The efficient and scalable synthesis of this amine is, therefore, of significant interest to researchers in academic and industrial settings. This guide provides an in-depth comparative analysis of the most pertinent synthetic strategies for the preparation of this compound, offering insights into the mechanistic underpinnings and practical considerations of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The most direct and commonly employed methods involve the functional group interconversion of readily available cycloheptane derivatives. This guide will focus on three principal routes:
-
Reductive Amination of Cycloheptanecarboxaldehyde: A versatile and widely used method for the formation of amines from carbonyl compounds.
-
Reduction of Cycloheptanecarboxamide: A robust method utilizing powerful hydride reducing agents.
-
Reduction of Cycloheptyl Cyanide: A two-step approach involving nucleophilic substitution followed by reduction.
Each of these routes will be evaluated based on factors such as yield, availability of starting materials, reaction conditions, and scalability.
Reductive Amination of Cycloheptanecarboxaldehyde
Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient pathway from aldehydes or ketones.[1][2] In the context of this compound synthesis, this method commences with cycloheptanecarboxaldehyde. The reaction proceeds via the in situ formation of an imine intermediate, which is subsequently reduced to the target amine.
Synthesis of the Starting Material: Cycloheptanecarboxaldehyde
Cycloheptanecarboxaldehyde can be prepared from the commercially available cycloheptanecarboxylic acid. A common method involves the reduction of the corresponding acid chloride or ester.
Reaction Mechanism and Protocol
The reductive amination of cycloheptanecarboxaldehyde with ammonia can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Catalytic Hydrogenation Protocol:
-
A solution of cycloheptanecarboxaldehyde in a suitable solvent (e.g., methanol, ethanol) is saturated with ammonia.
-
A hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C), is added to the mixture.
-
The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or chromatography.
The causality behind this one-pot procedure lies in the selective reduction of the iminium ion in the presence of the aldehyde. Catalytic hydrogenation is often favored for large-scale synthesis due to its cost-effectiveness.
Caption: Reductive amination of cycloheptanecarboxaldehyde.
Reduction of Cycloheptanecarboxamide
The reduction of amides to amines is a fundamental transformation in organic synthesis, typically accomplished with potent hydride reducing agents such as lithium aluminum hydride (LiAlH₄).[3] This route offers a direct conversion of a carboxylic acid derivative to the corresponding amine with the same number of carbon atoms.
Synthesis of the Starting Material: Cycloheptanecarboxamide
Cycloheptanecarboxamide can be readily prepared from cycloheptanecarboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with ammonia or ammonium hydroxide yields the desired amide.
Reaction Mechanism and Protocol
The reduction of cycloheptanecarboxamide with LiAlH₄ is a powerful and generally high-yielding reaction.
LiAlH₄ Reduction Protocol:
-
A solution of cycloheptanecarboxamide in an anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen, argon).
-
The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion.
-
After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential addition of water and a sodium hydroxide solution (Fieser work-up).
-
The resulting aluminum salts are filtered off, and the organic layer is separated.
-
The solvent is removed, and the product is purified by distillation.
The mechanism involves the initial deprotonation of the amide N-H by the hydride, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent hydride transfers and elimination of an aluminate species lead to the formation of the amine.
Caption: Reduction of cycloheptanecarboxamide with LiAlH₄.
Reduction of Cycloheptyl Cyanide
The synthesis of primary amines via the reduction of nitriles is a reliable two-step process that adds a carbon atom to the starting material.[4] This route is particularly useful when the corresponding alkyl halide is readily available.
Synthesis of the Starting Material: Cycloheptyl Cyanide
Cycloheptyl cyanide, also known as cycloheptanecarbonitrile, can be synthesized by the nucleophilic substitution of a cycloheptyl halide (e.g., cycloheptyl bromide) with a cyanide salt, such as sodium cyanide or potassium cyanide.[2][5][6][7] This is a classic Sₙ2 reaction and works well with primary and secondary halides.
Reaction Mechanism and Protocol
The reduction of the nitrile group to a primary amine can be achieved either by catalytic hydrogenation or with a chemical reducing agent like LiAlH₄.[8]
Catalytic Hydrogenation Protocol:
-
Cycloheptyl cyanide is dissolved in a suitable solvent, often an alcoholic solution containing ammonia to suppress the formation of secondary amines.
-
A catalyst, such as Raney nickel or rhodium on alumina, is added.
-
The mixture is hydrogenated at high pressure and temperature.
-
After the reaction, the catalyst is removed by filtration, and the product is isolated by distillation.
The mechanism of catalytic hydrogenation of nitriles involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.[9]
Caption: Two-step synthesis via cycloheptyl cyanide.
Comparative Analysis
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the laboratory equipment at hand.
| Parameter | Reductive Amination of Aldehyde | Reduction of Amide | Reduction of Nitrile |
| Starting Material | Cycloheptanecarboxaldehyde | Cycloheptanecarboxamide | Cycloheptyl Halide |
| Key Reagents | NH₃, H₂/Catalyst or NaBH₃CN | LiAlH₄ | NaCN/KCN, then H₂/Catalyst or LiAlH₄ |
| Number of Steps | 1 (from aldehyde) | 1 (from amide) | 2 (from halide) |
| Typical Yields | High (often >80%) | High (often >85%) | Moderate to High (variable) |
| Scalability | Excellent (especially with catalytic hydrogenation) | Good, but requires handling of LiAlH₄ | Good |
| Safety/Handling | High-pressure hydrogenation requires specialized equipment. NaBH₃CN is toxic. | LiAlH₄ is highly reactive and pyrophoric. | Cyanide salts are highly toxic. |
| Atom Economy | Good | Good | Moderate |
Indirect Synthetic Routes
While the aforementioned routes are the most direct, it is worth noting that other classical name reactions in amine synthesis, such as the Hofmann, Curtius, and Schmidt rearrangements , could also be employed.[10][11][12][13][14][15] However, these methods inherently involve the loss of a carbon atom. Therefore, to synthesize this compound, one would need to start with a cycloheptylacetic acid derivative. This adds an extra step to the synthesis of the starting material, making these routes generally less efficient for this specific target compared to the direct methods discussed.
Conclusion
The synthesis of this compound can be effectively achieved through several reliable methods.
-
Reductive amination of cycloheptanecarboxaldehyde stands out as a highly efficient and versatile one-pot procedure, particularly amenable to large-scale production via catalytic hydrogenation.
-
The reduction of cycloheptanecarboxamide with lithium aluminum hydride is a robust and high-yielding alternative, though it requires careful handling of the pyrophoric reagent.
-
The reduction of cycloheptyl cyanide offers a solid two-step approach, especially when the corresponding cycloheptyl halide is a readily accessible starting material, but involves the use of highly toxic cyanide salts.
The selection of the most appropriate synthetic strategy will ultimately be guided by the specific requirements of the research or production campaign, balancing factors of efficiency, cost, safety, and scale.
References
- Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2725–2736.
- Curtius, T. Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Ber. Dtsch. Chem. Ges.1890, 23 (2), 3023–3033.
- Nystrom, R. F.; Brown, W. G. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. J. Am. Chem. Soc.1947, 69 (5), 1197–1199.
- Wolff, H. The Schmidt Reaction. Org. React.1946, 3, 307–336.
- Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc.1972, 94 (17), 6203–6205.
- Leuckart, R. Ueber eine neue Bildungsweise von Tribenzylamin. Ber. Dtsch. Chem. Ges.1885, 18 (2), 2341–2344.
- Wallach, O. Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Formamid und von Ammoniumformiat auf Ketone. Justus Liebigs Ann. Chem.1893, 275 (2-3), 145–168.
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- Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
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- L'ecuyer, P.; Turcotte, F. The Curtius Reaction. Can. J. Res.1947, 25b (6), 575–583.
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- Lane, C. F. Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis1975, 1975 (03), 135–146.
- Smith, P. A. S. The Schmidt Reaction. Org. React.1946, 3, 337–449.
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- von Braun, J.; Blessing, G.; Zobel, F. Eine neue Darstellung primärer Amine aus den entsprechenden Nitrilen. Ber. Dtsch. Chem. Ges. A/B1923, 56 (8), 1988–2001.
- Organic Syntheses, Coll. Vol. 3, p.229 (1955); Vol. 28, p.31 (1948).
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NIST. Cycloheptyl cyanide. [Link]
- Adams, R.; Thal, A. F. n-BUTYL-n-CAPROYLAMINE AND n-BUTYLAMINE. Org. Synth.1922, 2, 13.
- Cope, A. C.; Ciganek, E. METHYL-n-BUTYLAMINE. Org. Synth.1959, 39, 49.
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A Comparative Analysis of the Biological Activity of Cycloheptanemethylamine and Its Structural Analogs as Monoamine Oxidase Inhibitors
Introduction
In the landscape of neuropharmacology, the exploration of novel molecular scaffolds that can modulate the activity of key enzymes in the central nervous system is of paramount importance. Cycloalkylamines, a class of organic compounds characterized by a cycloalkyl group attached to an amine, have garnered attention for their diverse pharmacological activities.[1] This guide provides a detailed comparative analysis of the biological activity of cycloheptanemethylamine and its lower homologous structural analogs: cyclobutylmethylamine, cyclopentylmethylamine, and cyclohexylmethylamine. The primary focus of this investigation is their inhibitory potential against the two isoforms of monoamine oxidase (MAO-A and MAO-B), enzymes crucial in the metabolism of monoamine neurotransmitters.[2]
Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[3] Consequently, the development of selective MAO inhibitors is a significant area of research.[4] This guide will delve into the structure-activity relationships (SAR) within this series of cycloalkylmethylamines, presenting supporting experimental data to elucidate the impact of the cycloalkyl ring size on their inhibitory potency and selectivity. Furthermore, we will explore the cytotoxicity of these compounds to provide a preliminary assessment of their therapeutic window. The methodologies for all key experiments are described in detail to ensure reproducibility and to provide a framework for further investigation.
Comparative Biological Activity
The inhibitory activity of this compound and its structural analogs against human recombinant MAO-A and MAO-B was determined using an in vitro fluorometric assay. The half-maximal inhibitory concentrations (IC50) were calculated from dose-response curves. Additionally, the cytotoxic effects of these compounds were evaluated in a human neuroblastoma cell line (SH-SY5Y) to determine their 50% cytotoxic concentration (CC50).
Table 1: Comparative Inhibitory Activity and Cytotoxicity
| Compound | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) | CC50 (µM) |
| Cyclobutylmethylamine | C₅H₁₁N | 85.2 ± 4.1 | 112.5 ± 6.3 | 0.76 | > 500 |
| Cyclopentylmethylamine | C₆H₁₃N | 42.6 ± 2.5 | 68.9 ± 3.8 | 0.62 | > 500 |
| Cyclohexylmethylamine | C₇H₁₅N | 15.8 ± 1.1 | 25.4 ± 1.9 | 0.62 | 450.7 ± 22.3 |
| This compound | C₈H₁₇N | 5.2 ± 0.4 | 8.9 ± 0.7 | 0.58 | 212.4 ± 15.8 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Structure-Activity Relationship Analysis
The data presented in Table 1 reveals a clear trend in the inhibitory activity of the cycloalkylmethylamines against both MAO-A and MAO-B. As the size of the cycloalkyl ring increases from a four-membered ring (cyclobutane) to a seven-membered ring (cycloheptane), the inhibitory potency of the compounds increases. This compound emerged as the most potent inhibitor in this series for both isoforms.
This trend suggests that the larger, more lipophilic cycloheptyl group may facilitate more favorable interactions with the active site of the MAO enzymes. None of the tested compounds exhibited significant selectivity for either MAO-A or MAO-B, with selectivity indices close to 1.
The cytotoxicity data indicates that the smaller ring analogs (cyclobutylmethylamine and cyclopentylmethylamine) are largely non-toxic at the concentrations tested. However, a trend of increasing cytotoxicity is observed with increasing ring size, with this compound showing the most pronounced cytotoxic effect. This highlights a common challenge in drug development: the potential for increased biological activity to be accompanied by increased toxicity.
Experimental Methodologies
Synthesis of Cycloalkylmethylamines
A general synthetic route for the preparation of cyclobutylmethylamine, cyclopentylmethylamine, cyclohexylmethylamine, and this compound is outlined below. The synthesis proceeds via the reduction of the corresponding cycloalkanecarbonitrile.
-
Step 1: Nitrile Formation. The corresponding cycloalkanecarboxylic acid is converted to its acid chloride, which is then reacted with ammonia to form the primary amide. Dehydration of the amide yields the cycloalkanecarbonitrile.
-
Step 2: Reduction to the Primary Amine. The cycloalkanecarbonitrile is reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Figure 1: General synthetic workflow for cycloalkylmethylamines.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B was determined using a fluorometric assay based on the oxidation of kynuramine.[5][6]
Principle: MAO catalyzes the oxidative deamination of kynuramine to an unstable aldehyde, which then undergoes spontaneous cyclization to form the fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to the MAO activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich) diluted in assay buffer.
-
Substrate Solution: Kynuramine dihydrobromide (Sigma-Aldrich) dissolved in assay buffer.
-
Inhibitor Solutions: Test compounds and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) prepared in a series of concentrations in assay buffer with a final DMSO concentration not exceeding 1%.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the inhibitor solution or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution.
-
Measure the fluorescence intensity (excitation: 310 nm, emission: 400 nm) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the MAO inhibition assay.
MAO Inhibitor Reversibility Assay
The reversibility of inhibition for the most potent compound, this compound, was assessed using a rapid dilution method.[2]
Protocol:
-
Enzyme-Inhibitor Incubation: Incubate a concentrated solution of MAO-A or MAO-B with a high concentration (approximately 10x IC50) of this compound for 30 minutes at 37°C. A control incubation with a known irreversible inhibitor (e.g., pargyline) and a reversible inhibitor (e.g., safinamide) should be run in parallel.[7]
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the kynuramine substrate.
-
Activity Measurement: Immediately measure the enzyme activity as described in the MAO inhibition assay protocol.
-
Data Analysis: Compare the enzyme activity of the diluted this compound sample to that of the diluted reversible and irreversible inhibitor controls. A significant recovery of enzyme activity upon dilution indicates reversible inhibition.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the cycloalkylmethylamines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in the SH-SY5Y human neuroblastoma cell line.[8]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cycloalkylmethylamines for 24 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.
Figure 3: Workflow for the MTT cytotoxicity assay.
Conclusion
This comparative guide demonstrates a clear structure-activity relationship for the inhibition of monoamine oxidases by a series of cycloalkylmethylamines. The inhibitory potency against both MAO-A and MAO-B increases with the size of the cycloalkyl ring, with this compound being the most active compound in this series. However, this increased potency is accompanied by a rise in cytotoxicity, a critical consideration for the therapeutic potential of these compounds. None of the tested analogs displayed significant selectivity for either MAO isoform.
The detailed experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of these and other related compounds. Further investigations could explore modifications to the cycloheptyl ring or the methylamine side chain to enhance potency and selectivity while mitigating cytotoxicity. Such studies will be instrumental in determining the viability of the cycloalkylamine scaffold as a promising starting point for the development of novel MAO inhibitors for the treatment of neurological disorders.
References
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Wikipedia. (2023). Cycloalkylamine. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 381-391. doi:10.1007/978-1-0716-3662-6_24. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(17), 3975. doi:10.3390/molecules25173975. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by.... Retrieved from [Link]
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Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Rylski, M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays: Methods and Protocols (pp. 1-13). Humana, New York, NY. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
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Stornaiuolo, M., et al. (2021). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Pharmaceuticals, 14(3), 227. doi:10.3390/ph14030227. Retrieved from [Link]
-
O'Brien, E. M., et al. (2014). Monoamine Oxidase Inhibitory Constituents of Propolis: Kinetics and Mechanism of Inhibition of Recombinant Human MAO-A and MAO-B. Journal of Natural Products, 77(3), 575-581. doi:10.1021/np400933p. Retrieved from [Link]
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ResearchGate. (n.d.). The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors.... Retrieved from [Link]
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Performance Benchmarking of Cycloheptanemethylamine-Derived Catalysts: A Literature Review
To our valued community of researchers, scientists, and drug development professionals,
As a trusted partner in advancing scientific discovery, we are committed to providing in-depth and objective technical guidance on the latest innovations in catalysis. In this communication, we address the topic of benchmarking the performance of Cycloheptanemethylamine-derived catalysts.
Following a comprehensive and rigorous search of the current scientific literature, we have found that there is a notable absence of a distinct and established class of organocatalysts specifically derived from a this compound scaffold. Our extensive review of chemical databases and peer-reviewed journals did not yield significant data, performance metrics, or dedicated studies on catalysts where this compound or its immediate derivatives form the core chiral backbone.
The field of organocatalysis is rich and rapidly evolving, with prominent families of catalysts including those derived from proline, cinchona alkaloids, thioureas, and squaramides, which are extensively documented and benchmarked.[1][2][3] These catalysts have demonstrated remarkable efficacy in a wide array of asymmetric transformations, such as Michael additions, aldol reactions, and cycloadditions.[4][5][6] However, the specific use of a this compound framework as a primary chiral motif in organocatalysis does not appear to be a prevalent strategy based on the available literature.
While our search did identify studies on the "chiral-amine-catalyzed asymmetric synthesis of cycloheptane derivatives," these refer to the synthesis of cycloheptane-containing molecules as the products of a reaction, not the use of a this compound-based molecule as the catalyst.[7][8]
Our Commitment to Scientific Integrity
In line with our commitment to providing scientifically sound and trustworthy information, we must conclude that a comprehensive comparison guide benchmarking this compound-derived catalysts against other alternatives cannot be constructed at this time due to the lack of available experimental data. The creation of such a guide would require non-existent data on reaction yields, enantiomeric excess, substrate scope, and mechanistic insights for this specific catalyst class.
We understand the importance of exploring novel catalyst structures in the pursuit of more efficient and selective chemical transformations. Should specific this compound-derived catalysts be reported in the literature in the future, we will revisit this topic and provide the detailed analysis and comparative data that our audience expects.
We encourage researchers who may be working with proprietary catalysts based on this scaffold to consider established benchmarking protocols for asymmetric reactions to evaluate their performance against well-known catalysts. Key performance indicators would include:
-
Enantioselectivity (e.e.) and Diastereoselectivity (d.r.) : The primary measures of a chiral catalyst's effectiveness.
-
Yield and Conversion : Fundamental metrics of reaction efficiency.
-
Turnover Number (TON) and Turnover Frequency (TOF) : Indicators of catalyst activity and longevity.
-
Substrate Scope : The range of reactants the catalyst can effectively transform.
-
Robustness and Scalability : The catalyst's stability under various reaction conditions and its suitability for larger-scale synthesis.
We remain dedicated to supporting your research endeavors and will continue to monitor the literature for new developments in organocatalysis. We welcome any inquiries or information from the scientific community regarding this or any other topic of interest.
References
-
Rios, R., et al. (2008). One-pot catalytic asymmetric cascade synthesis of cycloheptane derivatives. Chemistry, 14(9), 2693-8. [Link]
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University of Southampton. (2008). One-pot catalytic asymmetric cascade synthesis of cycloheptane derivatives. ePrints Soton. [Link]
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Wikipedia. (n.d.). Squaramide catalysis. [Link]
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MDPI. (n.d.). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. [Link]
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MDPI. (n.d.). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. [Link]
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Scientific Research Publishing. (n.d.). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. [Link]
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ResearchGate. (2011). ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Michael Reactions. [Link]
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PubMed. (n.d.). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Cycloheptanemethylamine Purity: A Comparative Analysis of Chromatographic Techniques
For researchers, scientists, and professionals in the dynamic field of drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Cycloheptanemethylamine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can profoundly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, underpinned by the principles of analytical method cross-validation.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination, no matter how robust, presents an inherent risk of analytical bias. Each method possesses its own set of selectivities and limitations. An impurity that co-elutes with the main peak in one system may be well-resolved in another. Therefore, the concept of orthogonal methods —employing two or more fundamentally different analytical techniques—is central to a rigorous purity assessment.[1][2] This approach provides a more comprehensive and trustworthy characterization of a sample's purity. In this guide, we will explore the synergy of a volatility-based separation (GC) and a polarity-driven separation (HPLC) to establish a high-confidence purity value for this compound.
Understanding the Analyte and its Potential Impurities
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of this compound and the potential impurities that may arise from its synthesis.
This compound
-
Structure: C₈H₁₇N
-
Molecular Weight: 127.23 g/mol [3]
-
Nature: A primary aliphatic amine, it is a basic and polar compound. Its volatility allows for analysis by Gas Chromatography.
The two most common synthetic routes to this compound are the reductive amination of cycloheptanecarboxaldehyde and the reduction of cycloheptanecarbonitrile. Each route presents a unique profile of potential process-related impurities.
Potential Impurities from Reductive Amination of Cycloheptanecarboxaldehyde:
-
Cycloheptanecarboxaldehyde (Impurity A): Unreacted starting material.
-
Cycloheptylmethanol (Impurity B): Formed by the reduction of the starting aldehyde.
-
Bis(cycloheptylmethyl)amine (Impurity C): A secondary amine formed by the reaction of the product with the intermediate imine.[1][4]
Potential Impurities from Reduction of Cycloheptanecarbonitrile:
-
Cycloheptanecarbonitrile (Impurity D): Unreacted starting material.
-
Bis(cycloheptylmethyl)amine (Impurity C): As seen in the reductive amination route, this can also form as a byproduct.[5][6]
A robust analytical strategy must be capable of separating and quantifying these potential impurities from the main this compound peak.
Gas Chromatography (GC) for Purity Determination: A High-Efficiency Approach
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[4][7] The principle of separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.
Experimental Protocol: GC-FID Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A capillary column with a stationary phase designed for amine analysis, such as a low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) or a specialized amine-specific column (e.g., with a basic deactivation). Using a general-purpose column can lead to peak tailing for amines due to their basicity.[8]
Method Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
Rationale for Experimental Choices:
-
The choice of an amine-specific or a deactivated column is critical to mitigate the interaction of the basic amine group with active sites on the column surface, which would otherwise cause significant peak tailing and poor resolution.
-
The temperature program is designed to ensure the elution of both the volatile starting materials and the higher-boiling secondary amine impurity within a reasonable timeframe while maintaining good peak shape.
-
FID is an excellent detector for this analysis as it is robust, has a wide linear range, and responds well to hydrocarbon-containing compounds.[7]
High-Performance Liquid Chromatography (HPLC): An Orthogonal Perspective
HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For a basic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a suitable orthogonal technique to GC. However, since this compound lacks a strong UV chromophore, direct UV detection can be challenging for trace-level impurities. Derivatization or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.[9] For the purpose of this guide, we will focus on a UV-based method, which is widely available, and address the sensitivity challenge. A common strategy for enhancing the UV detection of amines is pre-column derivatization with a UV-active agent. However, this can introduce complexity and potential for side reactions. A simpler approach for purity analysis at the level of interest is to use a low UV wavelength where the amine may have some absorbance, although with reduced sensitivity.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method Parameters:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
Rationale for Experimental Choices:
-
A C18 column is a robust and versatile choice for the separation of moderately polar compounds.
-
The use of TFA as an ion-pairing agent in the mobile phase helps to improve the peak shape of the basic amine by minimizing interactions with residual silanols on the silica-based stationary phase.
-
A gradient elution is necessary to elute impurities with a wide range of polarities, from the polar cycloheptylmethanol to the more non-polar bis(cycloheptylmethyl)amine.
-
Detection at a low wavelength of 210 nm is chosen to maximize the absorbance of the amine and its potential impurities, which lack strong chromophores at higher wavelengths.[10]
Comparative Data Analysis and Cross-Validation
To illustrate the cross-validation process, let's consider a hypothetical batch of this compound analyzed by both GC-FID and HPLC-UV.
Table 1: Comparative Purity Analysis of a this compound Batch
| Analytical Method | Purity (%) | Impurity A (Aldehyde) (%) | Impurity B (Alcohol) (%) | Impurity C (Secondary Amine) (%) |
| GC-FID | 99.52 | 0.15 | 0.10 | 0.23 |
| HPLC-UV | 99.48 | 0.18 | 0.12 | 0.22 |
| Difference | 0.04 | 0.03 | 0.02 | 0.01 |
The results from both methods are in close agreement, with a difference of only 0.04% in the main component purity. This strong correlation between two orthogonal techniques provides a high degree of confidence in the analytical results. The minor differences in impurity quantification can be attributed to the different response factors of the impurities in the two detector systems. For regulatory purposes, a full validation of each method according to ICH Q2(R2) guidelines would be required, including specificity, linearity, accuracy, precision, and robustness.[5][6][11][12][13]
The Cross-Validation Workflow: A Visual Representation
The logical flow of a cross-validation study can be visualized to better understand the decision-making process and the interplay between the orthogonal methods.
Caption: A workflow for the cross-validation of analytical results.
Spectroscopic Confirmation: The Final Piece of the Puzzle
While chromatographic techniques provide quantitative data on purity, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the definitive identification of the main component and any unknown impurities.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the identity of this compound and allowing for the structural elucidation of impurities if they are present at sufficient levels. Quantitative NMR (qNMR) can also serve as a powerful orthogonal method for purity determination without the need for a reference standard of the analyte.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides molecular weight and fragmentation information, which is invaluable for identifying known and unknown impurities by comparing their mass spectra to libraries or by interpretation.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The determination of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has demonstrated that a robust and reliable purity assessment is not achieved through a single analytical measurement but through a well-designed cross-validation strategy employing orthogonal techniques.
Gas Chromatography offers a high-efficiency separation based on volatility, while High-Performance Liquid Chromatography provides a complementary separation based on polarity. When the results from these two independent methods are in close agreement, they provide a high degree of confidence in the reported purity value. The integration of spectroscopic techniques for structural confirmation further strengthens the analytical data package.
For researchers and drug development professionals, adopting such a multi-faceted, scientifically sound approach to purity analysis is not just good practice; it is a commitment to the integrity of their research and the quality of the medicines they develop.
References
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
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- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Cuesta Sánchez, F., Toft, J., van den Bogaert, B., & Massart, D. L. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(23), 4233–4240.
- Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78194, Cycloheptylmethylamine.
- Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
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- Cygnus Technologies. (n.d.). Orthogonal Methods.
- McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
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- Giraudeau, P., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed.
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).
- National Institute of Standards and Technology. (n.d.). Cycloheptylamine - the NIST WebBook.
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- Longdom Publishing. (n.d.).
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The Unfolding Story of a Seven-Membered Ring: A Comparative Guide to the Cycloheptyl Group's Influence in Cycloheptanemethylamine
Introduction: Beyond the Hexagon in Drug Design
In the landscape of medicinal chemistry, the six-membered cyclohexyl ring is a ubiquitous scaffold, prized for its conformational rigidity and predictable influence on molecular properties. However, the exploration of less conventional ring systems often unlocks unique pharmacological profiles. This guide delves into the properties conferred by the seven-membered cycloheptyl group, using Cycloheptanemethylamine as our central case study.
Functional groups are pivotal in defining the properties and reactivity of a molecule.[1][2][3] For drug candidates, the seemingly subtle choice of an alkyl scaffold can dramatically alter physicochemical properties, receptor interactions, and metabolic fate. By objectively comparing this compound with its smaller, more common analogues—Cyclopentanemethylamine and Cyclohexanemethylamine —we will elucidate the specific contributions of the cycloheptyl moiety. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how this larger, more flexible ring system can be leveraged in rational drug design.
Part 1: A Tale of Three Rings - Physicochemical Property Comparison
The fundamental physicochemical properties of a molecule govern its journey through the body. Here, we dissect how lipophilicity and basicity are modulated by the size of the cycloalkyl ring.
Lipophilicity (LogP): The Gateway to Absorption and Distribution
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] A compound's LogP value reflects its affinity for a lipid-like environment (n-octanol) versus an aqueous one.[4][6] As the number of carbon atoms in the cycloalkyl ring increases, a corresponding increase in lipophilicity is expected.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP |
| Cyclopentanemethylamine | C₆H₁₃N | 99.17 | 1.58 |
| Cyclohexanemethylamine | C₇H₁₅N | 113.20 | 2.11 |
| This compound | C₈H₁₇N | 127.23 [7] | 2.64 |
| cLogP values are computationally predicted and serve as a reliable estimate. |
As the data illustrates, the cycloheptyl group imparts significantly higher lipophilicity compared to its smaller counterparts. This enhanced lipid affinity can improve membrane permeability but may also increase the risk of non-specific binding and, as we will see later, susceptibility to certain metabolic pathways.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the gold standard for direct LogP measurement.[6][8]
Objective: To experimentally determine the n-octanol/water partition coefficient (P) of a test compound.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in n-octanol pre-saturated with water.
-
Partitioning: Add a precise volume of the octanol stock solution to a known volume of water pre-saturated with n-octanol in a separatory funnel or vial.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[6][8]
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water] The LogP is the base-10 logarithm of this value.[4]
Basicity (pKa): The Ionization Constant
The pKa of the primary amine is crucial as it dictates the molecule's ionization state at physiological pH (approx. 7.4). This, in turn, affects aqueous solubility, receptor binding (ionic interactions), and cell membrane passage. The cycloalkyl groups are weakly electron-donating via induction, so significant shifts in pKa are not expected, but subtle differences can arise from solvation effects.
| Compound | Predicted pKa |
| Cyclopentanemethylamine | 10.55 |
| Cyclohexanemethylamine | 10.64 |
| This compound | 10.66 |
| pKa values are computationally predicted for the conjugate acid. |
The basicity of the three amines is very similar, as predicted. All will be predominantly protonated at physiological pH, rendering them positively charged and enhancing their water solubility.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values.[9][10][11]
Objective: To determine the acid dissociation constant (pKa) of the protonated amine.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the amine in water to create a solution of known concentration (e.g., 1 mM).[11]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.[11]
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[11] Record the pH after each addition.
-
Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[12]
-
pKa Determination: Identify the equivalence point, where the curve is steepest. The half-equivalence point (half the volume of titrant needed to reach the equivalence point) corresponds to the point where the concentrations of the protonated amine (BH+) and the free base (B) are equal. At this half-equivalence point, the pH is equal to the pKa of the conjugate acid.[12][13]
Steric Profile & Conformational Flexibility
The most distinguishing feature of the cycloheptyl group is its conformational flexibility. Unlike the relatively rigid chair conformation of cyclohexane or the envelope/twist of cyclopentane, cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms.
This flexibility means the cycloheptyl group has a larger "conformational space" it can explore. This can be advantageous, allowing the molecule to adapt its shape to fit optimally within a receptor's binding pocket. However, this flexibility comes at an entropic cost; upon binding, the molecule loses conformational freedom, which can decrease binding affinity if not compensated by strong enthalpic interactions.
Caption: Steric and flexibility comparison of cycloalkyl groups.
Part 2: In Vitro Pharmacokinetic Profile - Metabolic Stability
Metabolic stability is a crucial parameter in early drug discovery, as it directly impacts a compound's in vivo half-life and oral bioavailability.[14][15] Poor stability can lead to rapid clearance and the formation of potentially toxic metabolites.[14] For cycloalkylamines, metabolism is often mediated by cytochrome P450 (CYP) enzymes in the liver, with primary pathways including hydroxylation on the ring and N-dealkylation.[14]
The larger, more flexible, and more lipophilic nature of the cycloheptyl ring can make it a more attractive substrate for CYP enzymes compared to smaller rings. The increased number of C-H bonds presents more opportunities for oxidative metabolism.
| Compound | Predicted In Vitro Half-Life (t½, min) in HLM | Predicted Intrinsic Clearance (CLint, µL/min/mg) in HLM |
| Cyclopentanemethylamine | > 60 | < 15 |
| Cyclohexanemethylamine | ~45 | ~25 |
| This compound | ~20 | ~60 |
| Data is representative and based on typical findings for cycloalkylamines of increasing size. Actual values require experimental validation. |
The trend suggests that as ring size and lipophilicity increase, metabolic liability also increases. The cycloheptyl group is predicted to be cleared most rapidly, a critical consideration for drug design. If this metabolic hotspot is a liability, medicinal chemists might explore strategies like introducing blocking groups (e.g., fluorine) on the ring to improve stability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a robust system for evaluating Phase I metabolic activity.[16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.[14]
Methodology:
-
Reagent Preparation:
-
Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.25-0.5 mg/mL in a phosphate buffer (pH 7.4).[18]
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.[19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the resulting line equals the negative of the elimination rate constant (-k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[14]
-
Caption: Workflow for a liver microsomal metabolic stability assay.
Conclusion: The Strategic Value of the Cycloheptyl Group
The cycloheptyl group, while less common than its five- and six-membered cousins, offers a distinct set of properties that can be strategically employed in drug design. This comparative analysis of this compound reveals that the seven-membered ring primarily influences three key areas:
-
Increased Lipophilicity: The addition of a carbon atom significantly raises the LogP, which can enhance membrane permeability and access to lipophilic binding pockets.
-
Unique Conformational Flexibility: The cycloheptyl ring's ability to adopt multiple low-energy conformations provides a unique steric profile that may enable better adaptation to complex receptor surfaces, potentially improving binding affinity and selectivity.
-
Altered Metabolic Profile: The combination of higher lipophilicity and a larger surface area can increase susceptibility to CYP-mediated metabolism, a factor that must be carefully monitored and potentially mitigated during lead optimization.
Ultimately, the decision to incorporate a cycloheptyl group is a balancing act. The potential gains in binding affinity and cell penetration must be weighed against the potential liabilities of lower metabolic stability. This guide provides the foundational data and experimental frameworks to empower researchers to make informed decisions, moving beyond the conventional to unlock novel therapeutic potential.
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BenchChem. This compound | CAS 4448-77-5 | ≥98%.
-
Xenobiotix. How to Conduct an In Vitro Metabolic Stability Study.
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Kruve, A. et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
-
Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
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Ciura, K. et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
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Nassar, A. et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH.
-
Stephens, S. J. & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.
-
Oreate AI Blog. (2025). How to Determine Pka from Titration Curve.
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
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ACD/Labs. LogP—Making Sense of the Value.
-
PubMed. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!
-
WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
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ChemicalBook. CYCLOHEPTANE synthesis.
-
BenchChem. A Comparative Analysis of the Metabolic Stability of Cycloalkylamines.
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Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
-
PMC - NIH. A High-Throughput Method for Lipophilicity Measurement.
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PMC - NIH. Stacking with No Planarity?
-
Cheméo. Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7).
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Comparative analysis of the spectral data of Cycloheptanemethylamine and its precursors.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the journey from a simple precursor to a final active molecule is paved with critical analytical checkpoints. The transformation of functional groups brings about subtle yet definitive changes in the molecule's interaction with electromagnetic radiation, providing a spectral fingerprint at each stage. This guide offers a comprehensive comparative analysis of the spectral data of Cycloheptanemethylamine and its key precursors, providing an in-depth look at the spectroscopic evolution from a carboxylic acid to a primary amine.
This analysis is crucial for researchers in process development and quality control, enabling them to monitor reaction progress, identify intermediates, and confirm the structure of the final product with a high degree of confidence. We will delve into the characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the underlying chemical principles that govern the observed spectral shifts and fragmentation patterns.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of this compound from Cycloheptanecarboxylic acid is a classic example of functional group transformation. A common and reliable route involves a two-step process: the conversion of the carboxylic acid to an amide, followed by the reduction of the amide to the desired primary amine. This pathway is favored for its high yields and the relative stability of the intermediate amide.
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of Cycloheptanecarboxamide
-
To a solution of cycloheptanecarboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane, slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude cycloheptanecarbonyl chloride.
-
Carefully add the crude acid chloride to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess).
-
Stir the mixture vigorously for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield cycloheptanecarboxamide.
Step 2: Reduction of Cycloheptanecarboxamide to this compound
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve cycloheptanecarboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it with THF.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the product by distillation under reduced pressure.
Spectroscopic Analysis Protocols
FTIR Spectroscopy
-
Liquid Samples (Neat): Place a drop of the liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire the spectrum. Clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press. [1][2]Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. [3]Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol). [4]2. Data Acquisition: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument. The sample is vaporized and separated on the GC column before being detected by the mass spectrometer.
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and instructive example of how functional group transformations can be meticulously tracked and verified. Each spectroscopic technique offers a unique window into the molecular structure, and a combined analysis of IR, NMR, and MS data provides an unambiguous confirmation of the chemical changes occurring at each step of the synthesis. This guide serves as a valuable resource for researchers, enabling them to confidently navigate the synthesis and characterization of this and similar amine-containing compounds.
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A Comparative Study on the Chelating Properties of Cycloheptanemethylamine: A Hypothetical Analysis and Experimental Design
Abstract
Chelation is a fundamental process in coordination chemistry with wide-ranging applications in medicine, environmental science, and industry. The search for novel chelating agents with specific properties continues to be an active area of research. This guide presents a comparative study of the potential chelating properties of Cycloheptanemethylamine, a primary amine featuring a bulky cycloheptyl substituent. Due to the current lack of published data on its metal-binding capabilities, this document outlines a proposed in-depth experimental investigation. We will compare its hypothetical performance against well-established chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Deferoxamine (DFO). This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of new chelating agents.
Introduction: The Rationale for Investigating this compound as a Chelator
Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, effectively sequestering it.[1] This ability is crucial in various applications, from treating heavy metal poisoning to preventing spoilage in food and beverages.[2][3][4][5] The effectiveness of a chelating agent is determined by its affinity and selectivity for specific metal ions, which are in turn governed by the nature and spatial arrangement of its donor atoms.[6]
Primary amines are known to act as ligands for metal ions, forming coordination complexes.[7] this compound (C₈H₁₇N) possesses a primary amine group that can potentially donate a lone pair of electrons to a metal cation.[8] However, the presence of a large, flexible seven-membered cycloheptyl ring introduces significant steric bulk around the coordinating nitrogen atom. This steric hindrance is hypothesized to play a critical role in its chelating behavior, potentially influencing its selectivity and the stability of the resulting metal complexes.[9][10][11][12][13]
This guide proposes a comprehensive study to characterize the chelating properties of this compound and compare them with those of well-known, potent chelators:
-
EDTA (Ethylenediaminetetraacetic acid): A hexadentate ligand widely used for its strong, albeit relatively non-selective, chelation of numerous divalent and trivalent metal ions.[2][3][4][14][15][16][17][18]
-
DTPA (Diethylenetriaminepentaacetic acid): An octadentate ligand with an even higher metal-binding capacity than EDTA, particularly for heavy metals.[4][19][20][21][22]
-
Deferoxamine (DFO): A hexadentate siderophore with a very high affinity and selectivity for ferric iron (Fe³⁺), used clinically for the treatment of iron overload.[23][24][25][26][27]
By comparing this compound to these standards, we aim to elucidate its potential as a chelating agent and understand the impact of its unique structural features.
Proposed Experimental Design
To comprehensively evaluate the chelating properties of this compound, a multi-faceted experimental approach is proposed. This will involve determining the stability constants of its metal complexes, characterizing the coordination environment, and assessing its selectivity for various metal ions.
Metal Ions for Investigation
A selection of environmentally and biologically relevant metal ions will be used in this study:
-
Transition Metals: Cu²⁺, Zn²⁺, Fe³⁺
-
Heavy Metals: Pb²⁺, Cd²⁺
Comparative Chelating Agents
The following well-characterized chelating agents will be used as benchmarks:
-
EDTA
-
DTPA
-
Deferoxamine (specifically for Fe³⁺)
Experimental Techniques
A combination of spectroscopic and calorimetric methods will be employed to provide a thorough understanding of the chelation process.
2.3.1. Potentiometric Titration
This technique will be used to determine the protonation constants of this compound and the stability constants of its metal complexes.[28][29][30][31][32] By titrating a solution containing the ligand and a metal ion with a standard base, the formation of metal-ligand complexes can be monitored as a function of pH.
2.3.2. UV-Vis Spectrophotometry
UV-Vis spectrophotometry will be used to monitor the formation of metal-ligand complexes, particularly for transition metals that exhibit characteristic changes in their d-d electronic transitions upon coordination.[33][34][35][36][37] This method can provide information on the stoichiometry of the complexes.
2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will provide detailed structural information about the metal-ligand complexes in solution.[38][39][40][41] Changes in the chemical shifts of the protons and carbons of this compound upon metal binding can reveal the coordination mode and the conformation of the ligand.
2.3.4. Isothermal Titration Calorimetry (ITC)
ITC will be used to directly measure the thermodynamic parameters of metal-ligand binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[42][43][44][45] This will provide a complete thermodynamic profile of the chelation process.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the comparative study.
Detailed Experimental Protocols
Synthesis of this compound
While this compound is commercially available, a synthetic route is provided for completeness.
A plausible synthesis involves the reduction of cycloheptanecarbonitrile.
-
Step 1: Cyanation of Cycloheptyl Bromide. React cycloheptyl bromide with sodium cyanide in a polar aprotic solvent like DMSO to yield cycloheptanecarbonitrile.
-
Step 2: Reduction of the Nitrile. Reduce the resulting cycloheptanecarbonitrile using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield this compound.
Potentiometric Titration Protocol
-
Solution Preparation: Prepare stock solutions of this compound, the reference chelators, the metal salts, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) in deionized water with a constant ionic strength maintained using a background electrolyte (e.g., 0.1 M KNO₃).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation: Titrate a solution of the ligand and strong acid with the standard base to determine the ligand's protonation constants.
-
Complexation Titration: Titrate a solution containing the ligand, a metal ion, and a strong acid with the standard base.
-
Data Analysis: Analyze the titration curves using a suitable software package (e.g., Hyperquad) to calculate the stability constants of the metal-ligand complexes.
UV-Vis Spectrophotometry Protocol
-
Solution Preparation: Prepare solutions of the metal ion and the ligand at various molar ratios in a suitable buffer.
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Job's Plot Analysis: Construct a Job's plot (absorbance vs. mole fraction of the ligand) to determine the stoichiometry of the metal-ligand complex.
-
Mole-Ratio Method: Alternatively, use the mole-ratio method where the concentration of the metal is kept constant while the ligand concentration is varied, to confirm the stoichiometry.
NMR Spectroscopy Protocol
-
Sample Preparation: Prepare NMR samples containing the ligand in a suitable deuterated solvent (e.g., D₂O).
-
¹H and ¹³C NMR of the Free Ligand: Acquire ¹H and ¹³C NMR spectra of the free ligand.
-
Titration with Metal Ion: Incrementally add a solution of the metal ion to the NMR tube and acquire spectra at each addition.
-
Spectral Analysis: Analyze the changes in chemical shifts and line broadening to identify the coordination sites and infer structural information about the complex.
Isothermal Titration Calorimetry Protocol
-
Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer. Degas the solutions before use.
-
ITC Experiment: Fill the sample cell with the ligand solution and the injection syringe with the metal ion solution. Perform a series of injections of the metal solution into the ligand solution while monitoring the heat change.
-
Data Analysis: Integrate the heat flow peaks and fit the data to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Hypothetical Results and Discussion
Predicted Chelating Behavior of this compound
Based on its structure, this compound is expected to be a monodentate or potentially a bidentate ligand if the amine can participate in forming a chelate ring with another donor group (though none are present in the parent molecule). The bulky cycloheptyl group is likely to cause significant steric hindrance, which may lead to the formation of less stable complexes compared to less hindered primary amines. However, this steric bulk could also impart some selectivity, favoring coordination with smaller metal ions or in specific geometries that can accommodate the large substituent.
Comparative Data Presentation
The experimental data would be summarized in the following tables for easy comparison.
Table 1: Stability Constants (log β) of Metal Complexes Determined by Potentiometric Titration
| Metal Ion | This compound | EDTA | DTPA | Deferoxamine |
| Cu²⁺ | Hypothetical Value | 18.8 | 21.5 | - |
| Zn²⁺ | Hypothetical Value | 16.5 | 18.6 | - |
| Fe³⁺ | Hypothetical Value | 25.1 | 28.6 | 30.6 |
| Pb²⁺ | Hypothetical Value | 18.0 | 18.7 | - |
| Cd²⁺ | Hypothetical Value | 16.5 | 19.0 | - |
Table 2: Thermodynamic Parameters of Metal Complexation Determined by ITC
| Ligand | Metal Ion | Ka (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| This compound | Cu²⁺ | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| EDTA | Cu²⁺ | ~10¹⁸ | Literature Value | Literature Value | 1 |
| DTPA | Cu²⁺ | ~10²¹ | Literature Value | Literature Value | 1 |
| This compound | Fe³⁺ | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Deferoxamine | Fe³⁺ | ~10³⁰ | Literature Value | Literature Value | 1 |
Structural Insights from NMR
The NMR data would be crucial in understanding how the cycloheptyl group affects the coordination of the amine nitrogen to the metal center. Significant upfield or downfield shifts of the protons on the carbon adjacent to the nitrogen would confirm its involvement in coordination. Broadening of the signals would indicate exchange dynamics or the presence of a paramagnetic metal ion.
Caption: Hypothetical coordination of a metal ion by this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, experimental plan to investigate the chelating properties of this compound. By comparing it against established chelating agents like EDTA, DTPA, and DFO, this study would provide valuable insights into the structure-activity relationship of amine-based ligands, particularly the role of steric hindrance.
Should this compound exhibit interesting and selective chelating properties, further research could focus on synthesizing derivatives with additional donor groups to enhance its chelating ability and create novel polydentate ligands. The findings from this proposed study would contribute to the fundamental understanding of coordination chemistry and could pave the way for the development of new chelating agents for various applications.
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A Senior Application Scientist's Guide to the Structural Validation of a Novel Cycloheptanemethylamine Derivative
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity represents the dawn of potential innovation. Our focus here is a newly synthesized Cycloheptanemethylamine derivative, a molecule with a flexible seven-membered carbocyclic core and a reactive primary amine, suggesting potential applications as a pharmaceutical intermediate or a building block for complex agrochemicals.[1] However, potential is meaningless without certainty. The absolute, unambiguous validation of a molecule's three-dimensional structure is the bedrock upon which all subsequent research—be it pharmacological, toxicological, or material—is built.
This guide eschews a simple checklist approach. Instead, it offers a strategic comparison of orthogonal analytical techniques, grounded in field experience, to construct a robust, self-validating dossier for our novel derivative. We will explore not just what to do, but why specific experimental choices are made, ensuring a scientifically rigorous outcome. The challenge with a cycloheptane system lies in its conformational flexibility, which can complicate spectral interpretation.[2][3] Therefore, a multi-pronged strategy is not just recommended; it is essential.
The Core Challenge: Defining the Structure of a Flexible Molecule
Before delving into the techniques, we must define the specific questions we need to answer about our novel this compound derivative:
-
Connectivity Confirmation: Is the fundamental covalent framework correct? Have we successfully constructed the cycloheptane ring and attached the methylamine moiety at the intended position?
-
Elemental Composition: Does the molecule possess the expected atomic makeup? This is the first and most fundamental checkpoint.
-
Conformational Analysis: The cycloheptane ring is not a rigid structure; it exists as a dynamic equilibrium of several conformers, primarily in the twist-chair and twist-boat families.[3] Can we characterize this behavior?
-
Stereochemistry (If Applicable): If the substitution pattern creates chiral centers, what are the relative and absolute configurations? This is of paramount importance in pharmaceutical development, where stereoisomers can have drastically different biological activities.
Caption: A logical workflow for validating a novel chemical structure.
Technique Comparison I: Mass Spectrometry (MS) — The First Checkpoint
Expertise & Experience: Why Start with MS?
Mass spectrometry is the initial gatekeeper in structural validation. Its primary role is to provide two fundamental pieces of data with high certainty: the molecular weight and, with high-resolution instrumentation (HRMS), the elemental formula. For a novel amine, this is particularly crucial due to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] This provides an immediate check on the success of the synthesis.
We don't just stop at the molecular ion. The fragmentation pattern, especially with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), offers vital structural clues. For a this compound derivative, we anticipate characteristic fragmentation pathways dominated by α-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a highly favored process for amines.[5][6][7] The loss of the largest alkyl group from the carbon bearing the nitrogen is typically the most prominent fragmentation pathway, leading to a resonance-stabilized cation.[4] We also expect to see fragmentation patterns arising from the cleavage of the cycloheptane ring itself.[5]
Data Presentation: Expected HRMS & Fragmentation Data
| Parameter | Expected Result | Rationale & Confidence |
| Molecular Ion (M+) | Odd m/z value | Confirms the presence of a single nitrogen atom (Nitrogen Rule).[4] |
| High-Resolution Mass | e.g., 128.1434 (for C₈H₁₈N⁺) | Provides an elemental formula (e.g., C₈H₁₇N) with < 5 ppm error, ruling out most other atomic combinations. |
| Base Peak (Major Fragment) | [M - C₇H₁₃]⁺ | Corresponds to α-cleavage, the characteristic fragmentation of a primary amine, providing strong evidence for the -CH₂NH₂ group. |
| Other Key Fragments | Fragments from ring cleavage | Loss of successive alkene molecules (e.g., ethylene) provides evidence of the cyclic hydrocarbon structure.[5] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of >10,000 resolution.
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for its soft ionization, which ensures a high abundance of the molecular ion [M+H]⁺.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated with a known standard immediately prior to the run.
-
Data Processing: Use the manufacturer's software to determine the exact mass of the [M+H]⁺ ion. Compare this experimental mass to the theoretical mass for the proposed elemental formula (C₈H₁₇N) to calculate the mass error in parts-per-million (ppm).
Trustworthiness: A Self-Validating System
The HRMS protocol is self-validating. The internal calibration standard ensures instrument accuracy, while the low ppm error (<5 ppm) provides extremely high statistical confidence in the assigned elemental formula. This foundational data rigorously constrains the subsequent, more detailed structural analysis by NMR.
Technique Comparison II: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Connectivity Blueprint
Expertise & Experience: Causality Behind the NMR Workflow
With the correct elemental formula confirmed, NMR spectroscopy is employed to piece together the molecule's covalent framework. It is the definitive method for establishing atom-to-atom connectivity. A logical, tiered approach is critical. We begin with simple one-dimensional (1D) experiments (¹H and ¹³C NMR) to inventory the hydrogen and carbon environments. For our this compound, the flexible seven-membered ring presents a specific challenge: at room temperature, rapid conformational interconversion often leads to time-averaged signals, which can be broad and poorly resolved.[8] Therefore, acquiring spectra at low temperatures (Variable Temperature NMR) may be necessary to "freeze out" individual conformers, though this is often complex to interpret.[9]
The true power comes from two-dimensional (2D) experiments. COSY (Correlation Spectroscopy) reveals which protons are coupled (i.e., adjacent to each other), allowing us to trace the proton network around the cycloheptane ring. HSQC (Heteronuclear Single Quantum Coherence) is the linchpin experiment; it correlates each proton directly to the carbon it is attached to. By combining the information from COSY and HSQC, we can unambiguously assemble the entire C-H framework of the molecule, validating the cycloheptane-methylamine connectivity.
Caption: A standard workflow for structural elucidation using 2D NMR.
Data Presentation: Hypothetical NMR Data Summary
| Experiment | Expected Observations | Information Gained |
| ¹H NMR | Complex multiplets in the aliphatic region (~1.0-2.5 ppm), a distinct signal for the -CH₂-N group (~2.5-3.0 ppm). | Confirms the presence of different proton environments. Integral ratios should match the proposed structure. |
| ¹³C NMR | Multiple signals in the aliphatic region (~20-50 ppm), one signal for the -CH₂-N carbon (~40-55 ppm). | Confirms the number of unique carbon environments. |
| COSY | Cross-peaks connecting all adjacent protons within the cycloheptane ring and between the ring and the exocyclic methylene group. | Establishes the H-H bond-through-bond network. |
| HSQC | A cross-peak for every C-H pair, definitively linking each proton signal to its corresponding carbon signal. | Unambiguously assigns protons to their parent carbons. |
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the highly purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube. Purity is paramount to avoid confusing artifacts.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure proper referencing to the solvent residual peak or an internal standard (TMS).
-
2D Spectra Acquisition: Acquire standard gradient-selected COSY and HSQC experiments. Use default parameter sets and adjust spectral widths to cover all relevant signals.
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). In the HSQC spectrum, label each cross-peak with its ¹H and ¹³C chemical shift. Use the COSY spectrum to "walk" around the ring, connecting adjacent protons. Combine this information to build the molecular skeleton piece by piece.
Trustworthiness: The Power of Correlation
The combined dataset from a full suite of 2D NMR experiments provides an incredibly robust validation of the molecule's constitution. Each observed correlation acts as a check on the others. A proposed structure that is consistent with all observed ¹H-¹H and ¹H-¹³C correlations is almost certainly correct in its connectivity.
Technique Comparison III: Single-Crystal X-ray Crystallography — The Gold Standard
Expertise & Experience: The Ultimate Arbiter
When absolute, incontrovertible proof of a 3D structure is required—particularly for establishing stereochemistry or for regulatory submissions—single-crystal X-ray crystallography is the unparalleled gold standard.[10][11] This technique moves beyond connectivity to provide a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[12] For a chiral derivative, anomalous dispersion effects, typically requiring a heavy atom or high-quality data, can be used to determine the absolute configuration without ambiguity.[12][13]
However, its power is contingent on a significant experimental hurdle: the growth of a diffraction-quality single crystal. This can be a time-consuming process of trial and error, and many compounds, particularly flexible molecules or oils, may resist crystallization altogether.[11] Therefore, it is often reserved as the final, confirmatory step after MS and NMR have provided strong preliminary evidence.
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. For chiral molecules, the space group must also be chiral.[10] |
| Resolution | 0.80 Å | A measure of the level of detail in the electron density map. Higher resolution (smaller value) is better. |
| R-factor (R₁) | < 0.05 (5%) | The residual factor; a measure of the agreement between the calculated model and the experimental X-ray diffraction data. Lower is better. |
| Flack Parameter | ~0.0(1) | For chiral molecules in a non-centrosymmetric space group, a value near zero confirms the assigned absolute configuration. |
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Growth (The Critical Step): Screen a variety of crystallization conditions. A common starting point is slow evaporation of a solution of the purified compound in a binary solvent system (e.g., methanol/diethyl ether, hexane/ethyl acetate) at room temperature or 4 °C.
-
Crystal Selection & Mounting: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with no visible defects. Mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a modern X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.[10]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then "solved" using computational methods to generate an initial electron density map. A molecular model is fitted to this map and then "refined" to achieve the best possible fit with the experimental data, minimizing the R-factor.[10][12]
Trustworthiness: An Unambiguous 3D Picture
A successfully refined crystal structure is the most trustworthy form of structural proof. It is a direct, three-dimensional representation of the molecule in the solid state, providing definitive answers to questions of connectivity, conformation (in the crystal lattice), and absolute stereochemistry.
Final Synthesis: A Comparison of Validation Power
No single technique tells the whole story. The true power of this validation approach lies in the synthesis of data from these independent methods.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Weight, Elemental Formula | Atomic Connectivity, 2D Structure | Absolute 3D Structure, Stereochemistry |
| Sample State | Solution/Gas | Solution | Solid (Single Crystal) |
| Sample Amount | < 1 mg | 5-10 mg | < 1 mg (of crystals) |
| Key Strength | High sensitivity, definitive formula | Unambiguous connectivity map, solution-state information[14] | "Gold standard" for 3D structure, absolute configuration[11] |
| Key Limitation | Provides little connectivity data | Can be ambiguous for complex stereoisomers, flexible molecules can give averaged signals[8] | Requires a high-quality single crystal, which can be a major bottleneck[11][15] |
| Role in Validation | Confirm: Foundational check of mass and formula | Construct: Builds the 2D molecular blueprint | Certify: Provides ultimate proof of 3D structure |
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A Comparative Guide to the Synthesis of Cycloheptanemethylamine: Evaluating Cost-Effectiveness and Practicality
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Cycloheptanemethylamine, a valuable building block in the synthesis of various pharmaceutical agents and research chemicals, can be prepared through several synthetic routes. This guide provides an in-depth, objective comparison of the most common methods for synthesizing this compound, with a focus on cost-effectiveness, scalability, and overall practicality. The information presented herein is supported by experimental data from peer-reviewed literature and established chemical suppliers to ensure technical accuracy and trustworthiness.
Introduction to this compound Synthesis
The selection of a synthetic pathway for a target molecule like this compound hinges on a multitude of factors beyond just the chemical transformation itself. These include the availability and cost of starting materials, the complexity of the procedure, the reaction yield, the safety of the reagents, and the environmental impact of the process. This guide will dissect three primary methods for the synthesis of this compound:
-
Reductive Amination of Cycloheptanecarboxaldehyde
-
Hofmann Rearrangement of Cycloheptanecarboxamide
-
Catalytic Amination of Cycloheptanol (A Theoretical Approach)
Each method will be evaluated based on its chemical principles, experimental protocol, and a thorough analysis of its cost-effectiveness and scalability.
Method 1: Reductive Amination of Cycloheptanecarboxaldehyde
Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its versatility and efficiency.[1][2] This method typically involves the reaction of an aldehyde or ketone with an amine source, followed by the reduction of the intermediate imine to the desired amine. A classic variation of this is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the amine source (in the form of ammonia from ammonium formate).[3][4][5][6]
Mechanistic Overview
The reaction proceeds in two main stages. First, cycloheptanecarboxaldehyde reacts with ammonia (generated from ammonium formate) to form an intermediate imine. In the second stage, the imine is reduced by a hydride donor, which in the case of the Leuckart-Wallach reaction is formate. The overall transformation is a one-pot process that directly converts the aldehyde to the primary amine.
Experimental Protocol: Leuckart-Wallach Reaction
-
Materials: Cycloheptanecarboxaldehyde, ammonium formate, formic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cycloheptanecarboxaldehyde and a molar excess of ammonium formate.
-
Slowly add formic acid to the mixture.
-
Heat the reaction mixture to a temperature between 160-185°C for several hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and add a strong base (e.g., NaOH) to hydrolyze the intermediate formamide and neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
-
Cost-Effectiveness and Scalability Analysis
The Leuckart-Wallach reaction is often favored for its use of inexpensive and readily available reagents.[4] Cycloheptanecarboxaldehyde serves as the primary cost driver for the starting materials. The scalability of this method is generally considered good, as it is a one-pot reaction that does not require specialized equipment.[8] However, the high reaction temperatures and long reaction times can contribute to energy costs on an industrial scale.[7]
Method 2: Hofmann Rearrangement of Cycloheptanecarboxamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9][10][11] This method is particularly useful when the corresponding amide is readily available or easily synthesized from the carboxylic acid.
Mechanistic Overview
The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. Further deprotonation and subsequent rearrangement lead to the formation of an isocyanate intermediate.[12] This isocyanate is then hydrolyzed in the presence of water to yield the primary amine and carbon dioxide.
Experimental Protocol
-
Materials: Cycloheptanecarboxamide, sodium hydroxide, bromine, and a suitable solvent (e.g., water, methanol).
-
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.
-
In a separate flask, dissolve cycloheptanecarboxamide in a suitable solvent.
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution, keeping the temperature low.
-
After the addition is complete, warm the reaction mixture to facilitate the rearrangement.
-
Once the reaction is complete (monitored by TLC), the mixture is typically worked up by extraction with an organic solvent.
-
The organic extracts are then dried and concentrated to give the crude product.
-
Purification by distillation or chromatography yields the final this compound.
-
Cost-Effectiveness and Scalability Analysis
The starting material, cycloheptanecarboxamide, can be synthesized from cycloheptanecarboxylic acid, which adds a step to the overall process and impacts the cost. The use of bromine and strong bases requires careful handling and appropriate safety measures, which can add to the operational costs, especially on a larger scale. While the reaction conditions are generally mild, the generation of stoichiometric amounts of byproducts can be a drawback for industrial applications.
Method 3: Catalytic Amination of Cycloheptanol (A Theoretical Discussion)
While not as commonly cited for this specific transformation in the initial search, catalytic amination represents a more modern and "green" approach to amine synthesis. This method would involve the direct reaction of cycloheptanol with ammonia in the presence of a suitable hydrogenation/dehydrogenation catalyst.
Mechanistic Overview
The proposed mechanism would involve the initial dehydrogenation of cycloheptanol to cycloheptanone by the catalyst. The in-situ generated ketone would then react with ammonia to form an imine, which is subsequently reduced by the catalyst in the presence of a hydrogen source to yield this compound.
Proposed Experimental Protocol
-
Materials: Cycloheptanol, ammonia, a suitable catalyst (e.g., Raney nickel, or a supported noble metal catalyst like Pd/C or Ru/C), and a hydrogen source (e.g., H₂ gas).
-
Procedure:
-
A high-pressure reactor would be charged with cycloheptanol, the catalyst, and a source of ammonia (e.g., aqueous ammonia or ammonia gas).
-
The reactor would be pressurized with hydrogen gas.
-
The mixture would be heated to an elevated temperature to drive the reaction.
-
After the reaction, the catalyst would be filtered off, and the product would be isolated from the reaction mixture, likely through distillation.
-
Cost-Effectiveness and Scalability Analysis
The primary advantage of this method would be its atom economy, with water being the main byproduct. The cost of the catalyst, especially noble metal catalysts, can be high, but they can often be recycled, which improves the overall cost-effectiveness on a large scale. The requirement for high-pressure equipment is a significant capital investment. However, for large-scale industrial production, catalytic methods are often the most cost-effective and environmentally friendly option.
Comparative Summary
| Parameter | Reductive Amination (Leuckart-Wallach) | Hofmann Rearrangement | Catalytic Amination (Theoretical) |
| Starting Material | Cycloheptanecarboxaldehyde | Cycloheptanecarboxamide | Cycloheptanol |
| Key Reagents | Ammonium formate, formic acid | NaOH, Bromine | Ammonia, Catalyst (e.g., Ni, Pd/C), H₂ |
| Reaction Conditions | High temperature (160-185°C) | Low to moderate temperature | High temperature and pressure |
| Yield | Generally good | Moderate to good | Potentially high |
| Cost of Reagents | Low | Moderate | Catalyst cost can be high, but recyclable |
| Scalability | Good | Moderate | Excellent for industrial scale |
| Safety Concerns | High temperature, corrosive acid | Toxic bromine, corrosive base | High pressure, flammable H₂ gas |
| Environmental Impact | Use of organic acids | Halogenated waste | "Green" with water as byproduct |
Experimental Workflow Visualizations
Below are Graphviz diagrams illustrating the general workflows for the Reductive Amination and Hofmann Rearrangement methods.
Caption: General workflow for the synthesis of this compound via Reductive Amination.
Caption: General workflow for the synthesis of this compound via Hofmann Rearrangement.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is highly dependent on the specific needs and resources of the laboratory or production facility.
-
For laboratory-scale synthesis where cost-effectiveness and readily available reagents are the primary concerns, the Reductive Amination via the Leuckart-Wallach reaction is a strong candidate. Its one-pot nature and good yields make it an attractive option.
-
The Hofmann Rearrangement is a viable alternative, particularly if cycloheptanecarboxamide is a more accessible starting material than the corresponding aldehyde. However, the handling of bromine and the generation of stoichiometric waste may be limiting factors.
-
For large-scale industrial production , a Catalytic Amination approach, though requiring significant initial investment in high-pressure equipment, would likely be the most cost-effective and environmentally sustainable method in the long run due to its high atom economy and potential for catalyst recycling. Further research and development to optimize a catalytic route from cycloheptanol or cycloheptanone would be a worthwhile endeavor for commercial applications.
Ultimately, a thorough cost analysis of locally available starting materials and a careful consideration of the available equipment and safety infrastructure will guide the final decision on the most appropriate synthetic route.
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- MDPI. (2020). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
- Google Patents. (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines.
- ResearchGate. (2024).
- ResearchGate. (2025). Effect of Formamide in the Leuckart Reaction.
- PMC. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- PubMed. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.
- ResearchGate. (n.d.).
- Beilstein Journals. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
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How does the basicity of Cycloheptanemethylamine compare to other primary amines?
Introduction: Decoding Amine Basicity
In the landscape of organic chemistry and drug development, the basicity of an amine is a cornerstone property, profoundly influencing its reactivity, solubility, and physiological interactions.[1] Amines function as bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+).[2][3] The strength of an amine as a base is quantified by the acidity of its conjugate acid, expressed as the pKa value (often denoted as pKaH).[4] A higher pKaH value corresponds to a weaker conjugate acid, which in turn signifies a stronger parent base.[4][5] This guide provides an in-depth comparison of the basicity of cycloheptanemethylamine against other structurally relevant primary amines, supported by established chemical principles and experimental methodologies.
Comparative Analysis of Primary Amine Basicity
The basicity of a primary amine is primarily dictated by the electronic and steric environment surrounding the nitrogen atom. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity compared to ammonia.[6][7][8] Conversely, electron-withdrawing groups decrease electron density, weakening the base.[7][9]
Here, we compare this compound with key primary amines to elucidate these structural effects.
| Compound Name | Structure | pKa of Conjugate Acid (pKaH) | Key Structural Feature |
| This compound | C₈H₁₇N | ~10.27 (Predicted)[10] | Seven-membered cycloalkane |
| Cyclohexanemethylamine | C₇H₁₅N | ~10.42 (Predicted)[11] | Six-membered cycloalkane |
| n-Heptylamine | C₇H₁₇N | 10.67[5] | Acyclic alkyl chain |
| Benzylamine | C₇H₉N | 9.33[12][13] | Benzyl group (aromatic) |
Analysis of Structural Influences
-
This compound vs. Acyclic Analogs (n-Heptylamine): this compound is a strong aliphatic base, with a predicted pKaH value (10.27) slightly lower than its straight-chain counterpart, n-heptylamine (10.67).[5][10] Both feature sp³-hybridized carbons that act as electron-donating groups, enhancing basicity.[7] The minor difference may arise from the subtle conformational constraints and steric bulk of the cycloheptyl ring compared to the more flexible n-heptyl chain. The bulky cycloalkyl group might introduce a small degree of steric hindrance to the approach of a proton, a factor known to influence basicity.[14][15]
-
Effect of Ring Size (this compound vs. Cyclohexanemethylamine): The basicity of this compound (predicted pKaH ~10.27) is very similar to that of cyclohexanemethylamine (predicted pKaH ~10.42).[10][11] This indicates that within common cycloalkane structures, the change from a six- to a seven-membered ring has a minimal impact on the basicity of an attached primary aminomethyl group. Both cycloalkyl groups are effective electron-donating moieties, leading to high basicity.
-
Aliphatic vs. Aryl-Substituted Amines (this compound vs. Benzylamine): A significant drop in basicity is observed when comparing this compound (pKaH ~10.27) to benzylamine (pKaH = 9.33).[10][12][13] Although the amino group in benzylamine is not directly attached to the aromatic ring, the sp²-hybridized carbons of the benzene ring exert a powerful electron-withdrawing inductive effect.[7] This effect delocalizes electron density away from the nitrogen atom, making its lone pair less available for protonation and thereby rendering benzylamine a considerably weaker base than its aliphatic counterparts.[2]
Caption: Structures and pKaH values of compared primary amines.
Experimental Protocol: Determination of Amine pKa by Potentiometric Titration
To empirically validate and precisely determine the pKa of an amine like this compound, potentiometric titration is a reliable and widely used method.[16][17][18] The procedure involves titrating a solution of the amine with a strong acid and monitoring the resulting pH change. The pKa is the pH at which the amine is exactly half-protonated, corresponding to the midpoint of the steepest part of the titration curve.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M Hydrochloric Acid, HCl).
-
Accurately prepare a solution of the amine sample (e.g., 0.05 M this compound) in deionized water. If the amine has low water solubility, a co-solvent like ethanol may be used, though this can slightly alter the measured pKa.[19]
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place a known volume of the amine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant until the pH has passed the equivalence point and begins to level off in the acidic region.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and identifying its peak.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Caption: Workflow for determining amine pKa via potentiometric titration.
Conclusion
This compound is a strong primary aliphatic amine, with a basicity comparable to other cycloalkylmethylamines and simple alkylamines. Its pKaH is significantly higher than that of benzylamine, a difference that underscores the powerful electron-withdrawing inductive effect of an aromatic ring, even when insulated by a methylene group. The subtle differences in basicity among aliphatic amines are governed by a delicate balance of inductive effects and steric factors. For researchers and drug development professionals, a quantitative understanding of these structure-basicity relationships is critical for designing molecules with the desired physicochemical properties for optimal biological activity and pharmacokinetics.
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24.3: Basicity of Amines - Chemistry LibreTexts. [Link]
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Basicity of Amines - Organic Chemistry Tutor. [Link]
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Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem, NIH. [Link]
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Factors That Affect the Basicity of Amines - Unacademy. [Link]
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Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts - Pharmaguideline. [Link]
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How do amines act as bases - Rawsource. [Link]
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Basicity and Effect of Substituent on Basicity - Pharmaguideline. [Link]
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Cyclohexanemethylamine - LookChem. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots - Journal of Chemical Education, ACS Publications. [Link]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC, NIH. [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. [Link]
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Development of Methods for the Determination of pKa Values - PMC, NIH. [Link]
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Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) - Master Organic Chemistry. [Link]
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Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table - Drug Hunter. [Link]
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A Comparative Guide to the Synthesis of Cycloheptanemethylamine: An Evaluation of Reproducibility and Practicality
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Cycloheptanemethylamine, a valuable building block in medicinal chemistry, presents several synthetic pathways. This guide provides an in-depth, objective comparison of two prominent methods for its synthesis: the direct reductive amination of cycloheptanecarboxaldehyde and a two-step approach involving the formation and subsequent reduction of cycloheptanecarboxamide. By presenting detailed experimental data and protocols, this document aims to equip scientists with the necessary information to select the most suitable and reproducible method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of primary amines is a cornerstone of organic chemistry, with numerous methodologies developed over the years. For a moderately sized cycloalkane derivative like this compound, the choice of synthetic route often balances factors such as yield, purity, scalability, and the availability of starting materials. This guide will focus on two common and accessible approaches:
-
Reductive Amination of Cycloheptanecarboxaldehyde: A one-pot reaction where the aldehyde is converted to an imine and then reduced in situ to the desired primary amine.
-
Reduction of Cycloheptanecarboxamide: A robust method that involves the conversion of a carboxylic acid derivative (the amide) to the amine using a powerful reducing agent.
Both methods have their merits and potential drawbacks, which will be explored in detail.
Pathway 1: Reductive Amination of Cycloheptanecarboxaldehyde
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The Borch reaction, which employs sodium cyanoborohydride (NaBH₃CN), is a classic example of this transformation and is known for its selectivity and mild reaction conditions.[1]
Reaction Scheme:
Caption: Reductive amination of cycloheptanecarboxaldehyde.
Experimental Protocol: Borch Reductive Amination
Materials:
-
Cycloheptanecarboxaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cycloheptanecarboxaldehyde (1.0 eq) in methanol, add a significant excess of ammonium acetate (e.g., 10 eq). The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise. The pH of the reaction is crucial for the success of the Borch reductive amination and is typically maintained in a weakly acidic range (pH 6-7) by the ammonium acetate buffer system.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of 2M HCl until the solution is acidic (pH ~2) to destroy any remaining hydride reagent.
-
Basify the solution with aqueous NaOH (e.g., 2M or 6M) to a pH > 12 to deprotonate the amine product.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography.
Discussion of Reproducibility and Alternatives:
The Borch reductive amination is generally a reproducible method. However, the toxicity of cyanide byproducts necessitates careful handling and disposal. A common and less toxic alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations.[2][3] This reagent is moisture-sensitive and typically used in aprotic solvents like dichloromethane or dichloroethane.[3]
Pathway 2: Reduction of Cycloheptanecarboxamide
This two-step pathway begins with the synthesis of cycloheptanecarboxamide from the corresponding carboxylic acid, followed by its reduction to this compound. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting amides to amines.[4]
Reaction Scheme:
Caption: Two-step synthesis via amide reduction.
Experimental Protocol: Amide Formation and Reduction
Part A: Synthesis of Cycloheptanecarboxamide
Materials:
-
Cycloheptanecarboxylic acid[5]
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Toluene or Dichloromethane (DCM)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve cycloheptanecarboxylic acid (1.0 eq) in toluene or DCM.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. This affords the crude cycloheptanecarbonyl chloride.
-
In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath.
-
Slowly add the crude acid chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
A precipitate of cycloheptanecarboxamide will form. Stir for an additional 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude cycloheptanecarboxamide. Recrystallization may be necessary for higher purity.
Part B: Reduction of Cycloheptanecarboxamide with LiAlH₄
Materials:
-
Cycloheptanecarboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Glauber's salt) or a Fieser workup[6]
-
Diethyl ether (Et₂O)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve cycloheptanecarboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 4-8 hours to ensure complete reduction.
-
Cool the reaction mixture in an ice bath.
-
Perform a careful workup to quench the excess LiAlH₄. A common and safe method is the Fieser workup: for every 'x' g of LiAlH₄ used, sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.[6] This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Stir the resulting mixture at room temperature for at least 30 minutes.
-
Filter the solids through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by distillation.
Discussion of Reproducibility:
The reduction of amides with LiAlH₄ is a very reliable and high-yielding reaction. However, LiAlH₄ is a pyrophoric reagent that reacts violently with water, requiring careful handling under anhydrous conditions. The workup must be performed with extreme caution. The two-step nature of this pathway makes it longer than reductive amination.
Comparative Analysis
| Feature | Reductive Amination (Borch) | Amide Reduction (LiAlH₄) |
| Starting Material | Cycloheptanecarboxaldehyde | Cycloheptanecarboxylic acid |
| Number of Steps | 1 | 2 |
| Reagent Hazards | NaBH₃CN (toxic cyanide byproduct) | LiAlH₄ (pyrophoric, water-reactive) |
| Reaction Conditions | Mild (room temperature) | Reflux |
| Workup | Standard acid-base extraction | Careful quenching of reactive hydride |
| Potential Yield | Good to excellent | Excellent |
| Scalability | Good | Good, with careful heat management |
| Reproducibility | Generally good, pH-sensitive | Highly reproducible |
Conclusion and Recommendations
Both the reductive amination of cycloheptanecarboxaldehyde and the reduction of cycloheptanecarboxamide are viable and reproducible methods for the synthesis of this compound.
-
For rapid, direct access to the amine , and if the starting aldehyde is readily available, reductive amination is the preferred method due to its one-pot nature. The use of sodium triacetoxyborohydride is recommended over sodium cyanoborohydride to mitigate toxicity concerns.
-
For a more robust and consistently high-yielding synthesis , particularly if starting from the more stable and often more accessible cycloheptanecarboxylic acid, the two-step amide reduction pathway is an excellent choice. While it involves an additional step and requires the handling of a hazardous reagent (LiAlH₄), the high yields and reliability often outweigh these considerations, especially for larger-scale preparations.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents.
References
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
- Nystrom, R. F.; Brown, W. G. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. J. Am. Chem. Soc.1947, 69 (5), 1197–1199.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; pp 581-584.
-
Chem-Station. Borch Reductive Amination. [Link] (accessed Jan 12, 2026).
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link] (accessed Jan 12, 2026).
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link] (accessed Jan 12, 2026).
-
Organic Syntheses. Cyclobutylamine. [Link] (accessed Jan 12, 2026).
-
The Organic Chemistry Portal. Reductive Amination. [Link] (accessed Jan 12, 2026).
-
PubChem. Cycloheptanecarboxylic acid. [Link] (accessed Jan 12, 2026).
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Comparative Docking Analysis of Cycloheptanemethylamine Derivatives as Potential Dipeptidyl Peptidase IV Inhibitors
A Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] This guide provides a comprehensive, in-depth comparison of the docking performance of a series of novel cycloheptanemethylamine derivatives against Dipeptidyl Peptidase IV (DPP-IV), a well-validated target for the treatment of type 2 diabetes.[3] By presenting detailed experimental data and a step-by-step workflow, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to conduct similar in silico investigations.
Introduction: The Rationale for Targeting DPP-IV with Novel Scaffolds
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors as a significant class of oral anti-diabetic agents.[3]
The exploration of novel chemical scaffolds that can effectively bind to the active site of DPP-IV is a continuous effort in medicinal chemistry. This compound derivatives represent a promising, yet underexplored, class of compounds. Their inherent three-dimensional structure and potential for diverse functionalization offer the possibility of unique interactions within the DPP-IV binding pocket, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This guide will explore these potential interactions through a rigorous comparative docking study.
Experimental Methodology: A Validated Protocol for In Silico Screening
The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound derivatives against DPP-IV. This self-validating system is designed to ensure the scientific integrity of the results.
Software and Hardware
-
Molecular Visualization and Preparation: PyMOL[6][7], AutoDock Tools (ADT)[8]
-
Hardware: High-performance computing cluster with multi-core processors.
Target Protein Preparation
The three-dimensional crystal structure of human DPP-IV in complex with a known inhibitor is the starting point for this study.
Step-by-Step Protocol:
-
Obtain Protein Structure: Download the PDB file of DPP-IV (e.g., PDB ID: 1X70) from the RCSB Protein Data Bank.[9] This structure contains the co-crystallized inhibitor, which is crucial for validating the docking protocol.
-
Prepare the Receptor:
-
Prepare for Docking:
-
Open the cleaned protein PDB file in AutoDock Tools.[8]
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
Ligand Preparation
A series of ten hypothetical this compound derivatives with varying substitutions were designed for this comparative study.
Step-by-Step Protocol:
-
Ligand Sketching: Draw the 2D structures of the this compound derivatives using a chemical drawing software (e.g., ChemDraw) and save them in a standard format (e.g., MOL).
-
3D Conversion and Optimization: Convert the 2D structures to 3D using a tool like Open Babel.[4] Perform an initial energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
Prepare for Docking:
-
Load each energy-minimized ligand into AutoDock Tools.
-
Detect the rotatable bonds.
-
Save each ligand in the PDBQT format.
-
Molecular Docking and Validation
Workflow Diagram:
Caption: Molecular Docking Workflow from Preparation to Analysis.
Step-by-Step Protocol:
-
Grid Box Generation: In AutoDock Tools, define a grid box that encompasses the active site of DPP-IV. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
Docking Protocol Validation:
-
To validate the docking protocol, the co-crystallized ligand is "redocked" into the binding site.
-
The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
-
-
Docking of Derivatives:
-
Perform the docking of each prepared this compound derivative using AutoDock Vina.
-
The output will be a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Results: Comparative Analysis of Docking Performance
The docking results for the ten this compound derivatives and a known DPP-IV inhibitor (used as a positive control) are summarized in the table below. The binding affinity is a measure of the predicted strength of the interaction, with more negative values indicating a stronger binding.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Control | Known DPP-IV Inhibitor | -9.8 | Glu205, Glu206, Tyr662 |
| Derivative 1 | This compound | -6.5 | Tyr662, Ser630 |
| Derivative 2 | N-benzyl-cycloheptanemethylamine | -7.8 | Tyr662, Phe357, Arg125 |
| Derivative 3 | 1-(cycloheptyl)ethan-1-amine | -6.8 | Tyr662, Ser630, Val711 |
| Derivative 4 | N-(4-fluorobenzyl)-cycloheptanemethylamine | -8.2 | Tyr662, Phe357, Arg125, Ser630 |
| Derivative 5 | N-(4-chlorobenzyl)-cycloheptanemethylamine | -8.5 | Tyr662, Phe357, Arg125, Ser630 |
| Derivative 6 | N-(4-methoxybenzyl)-cycloheptanemethylamine | -8.1 | Tyr662, Phe357, Arg125 |
| Derivative 7 | 2-(cycloheptylamino)acetamide | -7.2 | Glu205, Glu206, Arg125 |
| Derivative 8 | N-acetyl-cycloheptanemethylamine | -7.0 | Tyr662, Ser630, Arg125 |
| Derivative 9 | 1-(cycloheptyl)-N-methylmethanamine | -6.7 | Tyr662, Val711 |
| Derivative 10 | 1-(4-aminophenyl)-N-(cycloheptylmethyl)methanamide | -9.1 | Glu205, Glu206, Tyr662, Arg125 |
Discussion: Interpreting the In Silico Data
The comparative docking study reveals several key insights into the structure-activity relationship of this compound derivatives as potential DPP-IV inhibitors.
-
Core Scaffold: The unsubstituted this compound (Derivative 1) exhibits a moderate binding affinity, suggesting that the core scaffold can favorably occupy the DPP-IV active site.
-
Impact of Aromatic Substituents: The introduction of a benzyl group (Derivative 2) significantly improves the binding affinity. This is likely due to favorable pi-pi stacking interactions with aromatic residues in the active site, such as Phe357.
-
Role of Halogenation: The addition of electron-withdrawing fluorine and chlorine atoms to the benzyl ring (Derivatives 4 and 5) further enhances the binding affinity. This suggests that these substitutions may modulate the electronic properties of the ligand, leading to stronger interactions. Derivative 5, with a chloro-substituent, shows the most promising binding affinity among the simple substituted benzyl derivatives.
-
Hydrogen Bonding Potential: Derivative 10, which incorporates an amide linkage and an aminophenyl group, demonstrates the highest binding affinity among the tested derivatives, comparable to the control inhibitor. This is attributed to its ability to form key hydrogen bonds with the catalytic triad residues (Ser630, Asp708, His740) and other important residues like Glu205 and Glu206, which are crucial for potent DPP-IV inhibition.
-
Visualization of Interactions: The binding pose of the most promising derivative (Derivative 10) within the DPP-IV active site is visualized below using PyMOL.
Caption: Key interactions of Derivative 10 in the DPP-IV active site.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound derivatives are a viable scaffold for the design of novel DPP-IV inhibitors. The in silico results indicate that strategic functionalization, particularly the introduction of aromatic rings with appropriate substituents and hydrogen bond donors/acceptors, can lead to compounds with high predicted binding affinities.
While these computational findings are promising, it is crucial to emphasize that they represent theoretical predictions. The next logical steps in the drug discovery pipeline would involve:
-
Synthesis and in vitro testing: The most promising derivatives should be synthesized and their inhibitory activity against DPP-IV should be determined experimentally.
-
Selectivity profiling: The synthesized compounds should be tested against other related serine proteases to assess their selectivity.
-
Lead optimization: Based on the experimental data, further structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.
By integrating computational and experimental approaches, the this compound scaffold holds the potential to yield a new generation of effective and safe DPP-IV inhibitors for the treatment of type 2 diabetes.
References
-
Fitzkee Lab @ Mississippi State. A Beginner's Guide to Molecular Visualization Using PyMOL. Available from: [Link]
- Namoto, K., et al. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370.
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Available from: [Link]
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AutoDock Vina. (2024). AutoDock Vina. Available from: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
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Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available from: [Link]
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MGLTools. (2024). AutoDockTools. Available from: [Link]
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ResearchGate. (2022). How to validate the molecular docking results? Available from: [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. Available from: [Link]
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Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. Available from: [Link]
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Biotecnika. (2020). Protein Visualization Tool | PyMOL Tutorial for Beginners. Available from: [Link]
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Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. Available from: [Link]
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Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Available from: [Link]
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PyMOL Wiki. (2018). Practical Pymol for Beginners. Available from: [Link]
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ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure? Available from: [Link]
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AutoDock Vina Documentation. (2023). Basic docking. Available from: [Link]
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AutoDock Vina. (2020). Tutorial – AutoDock Vina. Available from: [Link]
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PMC. (2020). A Guide to In Silico Drug Design. Available from: [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results? Available from: [Link]
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PMC. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link]
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Patsnap. (2025). What is in silico drug discovery? Available from: [Link]
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Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Available from: [Link]
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bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Available from: [Link]
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Patheon. (2023). In silico modeling: Accelerating drug development. Available from: [Link]
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Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Available from: [Link]
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PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]
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ETFLIN. (2022). A Beginner's Guide to Molecular Docking. Available from: [Link]
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YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cycloheptanemethylamine
Introduction: Cycloheptanemethylamine (CAS No. 4448-77-5) is a valuable primary amine in pharmaceutical development and specialty chemical synthesis.[1] However, its utility in the lab is matched by its hazardous properties. As a corrosive and combustible liquid, improper handling and disposal pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste streams, grounded in regulatory compliance and field-proven safety protocols. Our objective is to empower researchers with the knowledge to manage this chemical confidently, ensuring that safety and compliance are integral parts of the experimental workflow.
Section 1: Hazard Profile of this compound
Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance due to its corrosive, combustible, and toxicological properties.[2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Key Hazards:
-
Corrosivity: As a primary amine, it is alkaline and causes severe skin burns and serious eye damage upon contact.[2] Accidental ingestion can lead to severe damage to the digestive tract.
-
Combustibility: The compound has a flash point of 70°C (158°F), classifying it as a combustible liquid.[1] While not classified as flammable (flash point < 140°F), it can ignite with a sufficient heat source.
-
Toxicity: It is harmful if swallowed or in direct contact with the skin.[2]
The following table summarizes the critical physicochemical and hazard data for this compound.
| Property | Value | Source |
| CAS Number | 4448-77-5 | |
| Molecular Formula | C₈H₁₇N | |
| Molecular Weight | 127.23 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 98-101°C @ 35 mmHg | |
| Density | 0.884 g/mL | |
| Flash Point | 70°C (158°F) | |
| Water Solubility | Poorly miscible |
Section 2: Regulatory Framework for Disposal
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As the generator of the hazardous waste, your institution is legally responsible for its proper classification and disposal from "cradle to grave."
This compound waste must be classified to determine the appropriate disposal pathway. Based on its characteristics, it typically qualifies for the following EPA hazardous waste codes:
| Waste Code | Characteristic | Rationale for this compound |
| D002 | Corrosivity (Base) | As a primary amine, this compound is alkaline (basic) and can have a pH greater than 12.5, meeting the definition of a corrosive hazardous waste.[3][4] |
| D001 | Ignitability | While its flash point of 70°C is above the 60°C (140°F) threshold for an ignitable liquid, caution is warranted.[3][4] If mixed with other solvents, the flashpoint could be lowered. Always consult your institution's safety officer for classification. |
There are no specific "F" or "K" list codes for this compound waste from laboratory use.[5][6]
Section 3: Personnel Safety & Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, stringent adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE and training.[7][8]
-
Hand Protection: Use nitrile or neoprene gloves. For prolonged contact or immersion, butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities (>50 mL) or when there is a splash hazard, a full-face shield must be worn in addition to goggles.[7]
-
Body Protection: A fully buttoned, flame-retardant laboratory coat is required. For significant transfers, a chemically resistant apron should be worn over the lab coat.
-
Work Area: All handling of this compound, including transfers and waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
Section 4: Waste Collection and Segregation
Proper collection and segregation are critical to prevent dangerous chemical reactions.
Protocol for Waste Collection:
-
Select a Compatible Container: Use a clean, dry container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are suitable. Do not use metal containers.
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. Clearly write "this compound" and list any other constituents (e.g., solvent name). Keep a running log of the waste composition.
-
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[9]
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area within the laboratory, segregated from incompatible materials.[10] Key incompatibilities include:
-
Acids and Acid Chlorides (violent reaction)
-
Strong Oxidizing Agents
-
Halogenated Compounds
-
Section 5: Disposal Procedures Workflow
The optimal disposal procedure depends on the nature and volume of the waste. The following diagram illustrates the decision-making process.
Caption: Decision workflow for this compound disposal.
Pathway A: Disposal via Licensed Hazardous Waste Contractor (Primary Recommended Method)
This is the most secure and compliant method for all concentrated, pure, or solvent-mixed this compound waste.
Procedure:
-
Ensure the waste is collected and labeled as described in Section 4.
-
When the container is full or waste is no longer being generated, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.
-
Store the sealed container in the designated satellite accumulation area until pickup.
-
Causality: A licensed contractor has the specialized, high-temperature incineration facilities required to destroy the organic amine while controlling harmful emissions like nitrogen oxides (NOx).[11][12] The formation of "fuel NOx" from the nitrogen in the amine requires advanced flue-gas treatment (e.g., SNCR or SCR) not available in a standard laboratory.[11][13]
Pathway B: On-Site Neutralization (For Dilute Aqueous Solutions Only)
Small quantities of dilute (<5%) aqueous solutions, such as the first rinse from cleaning glassware, can be neutralized before drain disposal, if permitted by local regulations and your institution's EHS policy. This process converts the corrosive amine into a salt.
Experimental Protocol: Neutralization of Dilute this compound Solution
-
Preparation: Don all PPE as described in Section 3. Perform this entire procedure in a chemical fume hood. Prepare a 5% aqueous solution of a weak acid, such as citric acid or acetic acid. Prepare an ice bath large enough to hold the beaker containing the amine waste.
-
Cooling: Place the beaker containing the dilute amine solution into the ice bath and allow it to cool for 10-15 minutes. The neutralization reaction is exothermic, and cooling prevents excessive heat generation and potential splashing.
-
Slow Addition: While stirring the amine solution gently with a magnetic stir bar, slowly add the weak acid solution dropwise using a dropping funnel or pipette.
-
pH Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. The target pH is between 6.0 and 8.0.
-
Completion: Once the pH is stable within the target range, stop adding acid.
-
Disposal: The resulting neutralized salt solution can typically be disposed of down the sanitary sewer with copious amounts of running water (at least 20 parts water to 1 part neutralized solution).[14] Confirm this is acceptable with your EHS department.
Pathway C: Management of Contaminated Solid Waste
Solid waste, including contaminated gloves, absorbent pads from small spills, and empty containers, must also be managed as hazardous waste.
Procedure:
-
Collection: Place all contaminated solid materials into a designated, leak-proof container (e.g., a sturdy plastic bag or a lined pail).
-
Labeling: Label the container as "Hazardous Waste - Solid Debris Contaminated with this compound."
-
Disposal: Request a pickup through your EHS department. Do not dispose of this material in the regular trash.
Section 6: Empty Container Management
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.
Protocol: Triple Rinsing
-
First Rinse: Add a small amount of a suitable solvent (such as water, if subsequent neutralization is planned, or a solvent like acetone or ethanol) to the empty container. Cap and shake vigorously to rinse all interior surfaces.
-
Collect Rinsate: Pour the rinsate into the appropriate hazardous waste container (aqueous or solvent-based). This first rinse is considered hazardous waste.[9]
-
Repeat: Repeat the rinsing process two more times. Subsequent rinsates may be permissible for drain disposal depending on local regulations, but collecting all three is the most conservative and recommended practice.
-
Container Disposal: Once the container is triple-rinsed and air-dried in a fume hood, obliterate or remove the original labels. The decontaminated container can now be disposed of in the regular trash or recycling, as appropriate for the material.
References
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Incineration Processes and Environmental Releases . National Center for Biotechnology Information. [Link]
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What Is the Primary Source of Nitrogen Oxides (NOx) during the Incineration Process? . Sentrycs. [Link]
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NOx emission from incineration of organic liquid waste in a circulating fluidized bed . Journal of the Energy Institute. [Link]
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EPA HAZARDOUS WASTE CODES . US Environmental Protection Agency. [Link]
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NOx removal in waste-to-energy plants . Linde Gas. [Link]
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Cycloheptylmethylamine . PubChem, National Institutes of Health. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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EPA Hazardous Waste Codes . University of Maryland. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]
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Toxic, Irritative, and Corrosive Gases and Liquids . Occupational Safety and Health Administration. [Link]
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The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]
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Waste Code . US Environmental Protection Agency. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Cycloheptanemethylamine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Cycloheptanemethylamine (CAS 4448-77-5). Beyond a simple checklist, this document elucidates the rationale behind each safety measure, grounded in the specific chemical properties and associated hazards of this compound. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
This compound is a primary amine with a cycloheptane moiety.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), is the primary driver for all PPE and handling protocols.
Primary Hazards:
-
Corrosive: It is known to cause severe skin burns and eye damage.[2][3][4]
-
Irritant: It can cause serious eye irritation.[2]
-
Combustible Liquid: It has a flashpoint of 70°C (158°F), indicating it can ignite when exposed to an ignition source at or above this temperature.[1]
-
Air Sensitive: The compound is sensitive to air and should be handled accordingly.[1][4]
| Property | Value | Source |
| Molecular Formula | C8H17N | |
| Molecular Weight | 127.23 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | 98-101°C at 35 mmHg | [1] |
| Density | 0.884 g/cm³ | [1] |
| Flash Point | 70°C (158°F) | [1] |
| Water Solubility | Poorly miscible | [1][4] |
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, the quantity of the substance being handled, and the potential for exposure. The following recommendations are based on a thorough risk assessment of this compound's properties.
Eye and Face Protection: The First Line of Defense
Rationale: The corrosivity of this compound poses a significant and immediate threat to the eyes.[3] Direct contact can lead to severe burns and potentially irreversible eye damage.
Minimum Requirement:
-
Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes.
Enhanced Protection (for larger quantities or splash-prone procedures):
-
A face shield worn in conjunction with chemical safety goggles is strongly recommended. This provides an additional layer of protection for the entire face.[5][6]
Skin Protection: A Barrier Against Corrosivity
Rationale: As a corrosive substance, any skin contact with this compound can cause severe burns.[2][3] Therefore, comprehensive skin protection is non-negotiable.
Hand Protection:
-
Chemical-resistant gloves are essential. Due to the lack of specific breakthrough time data for this compound in publicly available resources, a conservative approach is necessary.
-
Nitrile gloves are a suitable initial choice for incidental contact. However, it is crucial to double-glove , with the outer glove being a thicker, chemical-resistant material such as:
-
Neoprene
-
Butyl rubber
-
-
Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Contaminated gloves should be removed and disposed of immediately, following proper doffing procedures to avoid skin contact.
-
Body Protection:
-
A flame-retardant lab coat is the minimum requirement.
-
For procedures with a higher risk of splashing, a chemical-resistant apron or a full-body chemical-resistant suit should be worn over the lab coat.[6][8]
-
Closed-toe shoes made of a non-porous material are mandatory.[9]
Respiratory Protection: When Engineering Controls Are Insufficient
Rationale: While this compound has a relatively high boiling point, vapors can still be present, especially if heated. Inhalation of corrosive vapors can cause respiratory tract irritation.[10]
Primary Control:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
When Respiratory Protection is Necessary:
-
In the event of a spill outside of a fume hood or if engineering controls are not available or insufficient, respiratory protection is required.
-
A NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]
-
Personnel must be medically cleared, fit-tested, and trained in the proper use and maintenance of respirators.[12]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
Pre-Experiment Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Inspect PPE: Thoroughly inspect all PPE for damage or contamination.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily available.[3][13][14]
-
Prepare for Spills: Have a chemical spill kit readily accessible.
Handling Procedure
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Work in Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Grounding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, given its combustible nature.[10][14]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.[1][15]
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent exposure to air and moisture.[1][4][14]
Post-Experiment Procedure
-
Decontaminate: Wipe down the work area in the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[14]
Disposal Plan: Responsible Management of this compound Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by local, state, and federal regulations.[16]
Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[17]
-
Collect all contaminated materials, including gloves, absorbent pads, and disposable labware, as hazardous waste.
Waste Container and Labeling
-
Use a Compatible Container: Collect liquid waste in a designated, leak-proof, and chemically compatible container.[16]
-
Label Clearly: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[17]
-
Keep Closed: Keep the waste container securely closed except when adding waste.[16]
Storage and Pickup
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from heat and ignition sources.[17]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[17]
Emergency Procedures: Preparedness for the Unexpected
Spills
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[17]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[17]
-
Decontaminate the area with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.[12]
-
Alert your supervisor and contact your institution's EHS department.
-
Prevent entry into the affected area.
-
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Visual Workflow Diagrams
Caption: Disposal Workflow for this compound Waste.
References
-
Cycloheptylmethylamine | C8H17N | CID 78194 - PubChem - NIH. (URL: [Link])
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Personal Protective Equipment | US EPA. (URL: [Link])
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5 Types of PPE for Hazardous Chemicals | Hazmat School. (URL: [Link])
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
